3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
3-(4-fluorophenyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDHPFKMYSLBDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=C2C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of a robust and regioselective synthetic pathway for its preparation. The core of this guide focuses on a multi-step synthesis commencing from a β-ketoester, a method chosen for its high control over the substitution pattern of the isoxazole ring. We will delve into the mechanistic underpinnings of each reaction step, provide detailed experimental protocols, and present the information in a clear, accessible format for researchers and drug development professionals.
Introduction: The Significance of the Isoxazole Moiety
Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif is a privileged scaffold in drug discovery, with isoxazole-containing molecules exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The specific placement of substituents on the isoxazole ring is crucial for modulating these activities, making regioselective synthesis a critical aspect of their chemical exploration. The target molecule, this compound, incorporates a fluorinated phenyl group, a common feature in modern pharmaceuticals that can enhance metabolic stability and binding affinity, and a carboxylic acid handle at the 4-position, which allows for further chemical modifications and derivatization.
Strategic Approach to Synthesis: A Regioselective Pathway
While several methods exist for the synthesis of isoxazoles, achieving high regioselectivity, particularly for 3,4-disubstituted isoxazoles, can be challenging. A common approach involves the reaction of chalcones with hydroxylamine, which typically yields 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles[1][2][3][4][5]. For the specific synthesis of this compound, a more direct and regioselective pathway starting from a β-ketoester is preferred. This method, adapted from established procedures for 3-substituted-4-isoxazole carboxylic acids, ensures the desired placement of the aryl and carboxylic acid groups[6].
The overall synthetic strategy is depicted in the workflow diagram below:
Figure 1: Overall synthetic workflow for this compound.
Mechanistic Insights and Experimental Protocols
Step 1: Cyclization to form 3-(4-fluorophenyl)isoxazol-5(4H)-one
The synthesis commences with the cyclization of ethyl 3-(4-fluorophenyl)-3-oxopropanoate with hydroxylamine hydrochloride in the presence of a base. This reaction proceeds via the formation of an oxime intermediate, which then undergoes intramolecular cyclization to form the isoxazolone ring. The choice of a weak base is crucial to control the reaction and minimize side products.
Experimental Protocol:
-
To a solution of ethyl 3-(4-fluorophenyl)-3-oxopropanoate (1 equivalent) in a suitable solvent such as ethanol or water, add sodium carbonate (1.1 equivalents) and stir until dissolved.
-
Add hydroxylamine hydrochloride (1.2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 5-6.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(4-fluorophenyl)isoxazol-5(4H)-one.
Step 2: Acetalization to form 4-((dimethylamino)methylene)-3-(4-fluorophenyl)isoxazol-5(4H)-one
The second step involves the reaction of the isoxazolone intermediate with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reagent acts as a formylating agent, introducing a dimethylaminomethylene group at the C4 position of the isoxazolone ring. This step is critical for the subsequent ring-opening and re-closure sequence that forms the carboxylic acid functionality.
Experimental Protocol:
-
Dissolve the crude 3-(4-fluorophenyl)isoxazol-5(4H)-one (1 equivalent) in a high-boiling point aprotic solvent such as toluene or xylene.
-
Add N,N-dimethylformamide dimethyl acetal (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (typically 110-140 °C) for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates upon cooling and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Steps 3 & 4: Alkaline Hydrolysis, Ring Opening, Acidification, and Ring Closure
The final steps involve the hydrolysis of the enamine intermediate under basic conditions, which leads to the opening of the isoxazole ring. Subsequent acidification of the reaction mixture neutralizes the base and catalyzes the re-closure of the ring to form the desired this compound. This rearrangement is a key feature of this synthetic route, enabling the formation of the 4-carboxylic acid functionality with high regioselectivity.
Experimental Protocol:
-
Suspend the 4-((dimethylamino)methylene)-3-(4-fluorophenyl)isoxazol-5(4H)-one (1 equivalent) in an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to 40-60 °C and stir for 1-2 hours. The reaction progress can be monitored by the dissolution of the starting material.
-
Cool the reaction mixture in an ice bath and slowly add a concentrated acid (e.g., 6M HCl) until the pH reaches 2-3.
-
A precipitate of the final product should form. Collect the solid by filtration.
-
Wash the collected solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain this compound.
Data Summary
| Step | Starting Material | Key Reagents | Intermediate/Product | Typical Yield (%) |
| 1 | Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | Hydroxylamine HCl, Na₂CO₃ | 3-(4-fluorophenyl)isoxazol-5(4H)-one | 85-95 |
| 2 | 3-(4-fluorophenyl)isoxazol-5(4H)-one | DMF-DMA | 4-((dimethylamino)methylene)-3-(4-fluorophenyl)isoxazol-5(4H)-one | 80-90 |
| 3 & 4 | 4-((dimethylamino)methylene)-3-(4-fluorophenyl)isoxazol-5(4H)-one | NaOH, HCl | This compound | 80-90 |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and highly regioselective method for the preparation of this compound. By starting from a readily available β-ketoester and proceeding through a series of controlled transformations, this approach overcomes the regioselectivity challenges often encountered with other isoxazole synthesis methods. The resulting carboxylic acid is a versatile intermediate that can be further functionalized, opening up avenues for the development of novel drug candidates and advanced materials. This guide serves as a valuable resource for researchers in the field, providing both the theoretical framework and practical protocols necessary for the successful synthesis of this important heterocyclic compound.
References
-
International Journal of Futuristic and Innovative Research. (n.d.). Synthesis of Isoxazole, Pyrazole, Pyrimidone and Benzodiazepine from Bis-Chalcone. IJFMR. [Link][2]
-
Current Trends in Biotechnology and Pharmacy. (n.d.). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. [Link][3]
-
Suneel Kumar, K., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. [Link][4]
-
Oriental Journal of Chemistry. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. [Link][5]
-
Al-Ostoot, F. H., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(29), 18765-18785. [Link][7]
-
Google Patents. (n.d.). Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. [6]
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- 6. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]
- 7. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Elucidation of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(4-fluoro-phenyl)-isoxazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this novel heterocyclic compound. The isoxazole scaffold is a privileged structure in medicinal chemistry, and a thorough understanding of its spectroscopic properties is paramount for synthesis confirmation, purity assessment, and metabolic studies.[1][2][3][4]
Introduction to Spectroscopic Analysis
The structural confirmation of a synthesized organic molecule is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into the connectivity of atoms, the nature of functional groups, and the overall molecular weight. For a molecule such as this compound, a combination of NMR, IR, and MS is essential for unambiguous characterization. This guide will walk through the expected spectral features of this compound, grounded in the established principles of spectroscopy and comparative data from related isoxazole derivatives.[5][6]
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of its constituent functional groups and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 - 12.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, which can be exchanged with D₂O.[7] |
| ~8.90 | Singlet | 1H | Isoxazole C5-H | The proton on the isoxazole ring is anticipated to be a singlet in the aromatic region.[8] |
| ~8.10 - 8.00 | Multiplet | 2H | Ar-H (ortho to isoxazole) | The aromatic protons ortho to the isoxazole ring are expected to be deshielded and appear as a multiplet due to coupling with the adjacent fluorine and meta protons. |
| ~7.40 - 7.30 | Multiplet | 2H | Ar-H (meta to isoxazole) | The aromatic protons meta to the isoxazole ring are expected to appear as a multiplet, influenced by coupling to the adjacent protons and the fluorine atom. |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165.0 | -COOH | The carbonyl carbon of the carboxylic acid is expected in the typical downfield region for this functional group.[7] |
| ~163.0 (d, ¹JCF ≈ 250 Hz) | Ar-C-F | The carbon directly attached to the fluorine atom will appear as a doublet with a large coupling constant. |
| ~160.0 | Isoxazole C3 | The carbon of the isoxazole ring attached to the phenyl group. |
| ~158.0 | Isoxazole C5 | The carbon of the isoxazole ring bearing the proton. |
| ~130.0 (d, ³JCF ≈ 9 Hz) | Ar-C (ortho to F) | The aromatic carbons ortho to the fluorine will show a smaller coupling constant. |
| ~125.0 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso to isoxazole) | The aromatic carbon attached to the isoxazole ring. |
| ~116.0 (d, ²JCF ≈ 22 Hz) | Ar-C (meta to F) | The aromatic carbons meta to the fluorine will exhibit a characteristic coupling constant. |
| ~110.0 | Isoxazole C4 | The carbon of the isoxazole ring attached to the carboxylic acid. |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300 - 2500 | Broad | O-H stretch | The carboxylic acid O-H bond exhibits a characteristic broad absorption due to hydrogen bonding.[7][9] |
| ~1710 | Strong | C=O stretch | The carbonyl of the carboxylic acid gives a strong, sharp absorption.[7][9] |
| ~1610, ~1500 | Medium-Strong | C=C and C=N stretch | Aromatic and isoxazole ring stretching vibrations. |
| ~1300 | Medium | C-O stretch | Stretching vibration of the carboxylic acid C-O bond. |
| ~1230 | Strong | C-F stretch | The carbon-fluorine bond stretch typically appears as a strong absorption in this region. |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation | Rationale |
| 207.03 | [M]⁺ | The molecular ion peak corresponding to the exact mass of C₁₀H₆FNO₃. |
| 189.03 | [M - H₂O]⁺ | Loss of water from the carboxylic acid group. |
| 162.03 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 95.01 | [C₆H₄F]⁺ | Fragment corresponding to the fluorophenyl group. |
Experimental Protocols
The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the carboxylic acid and to observe the exchangeable acidic proton.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals and reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2 seconds.
-
Process the data similarly to the ¹H spectrum and reference it to the DMSO-d₆ solvent peak at 39.52 ppm.
-
-
2D NMR (Optional but Recommended): Acquire COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to confirm proton-proton and proton-carbon correlations, respectively.
Infrared (IR) Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powdered sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in both positive and negative ion modes to observe the molecular ion ([M+H]⁺ or [M-H]⁻) and potential fragments.
-
The high-resolution data will provide accurate mass measurements, allowing for the determination of the elemental composition.
-
Visualization of Experimental Workflows
NMR Spectroscopy Workflow
Caption: Workflow for NMR analysis.
Combined Spectroscopic Analysis Workflow
Caption: Integrated spectroscopic workflow.
Conclusion
The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a robust framework for understanding the expected spectroscopic signatures of this molecule, as well as detailed protocols for data acquisition. By combining the insights from each technique, researchers can confidently confirm the identity and purity of their synthesized compound, a critical step in the drug discovery and development pipeline.
References
- A Comparative Analysis of Experimental and Theoretical Spectroscopic Data of Isoxazole Derivatives - Benchchem.
- (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives - ResearchGate.
- Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations - Science Arena Publications.
- Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties - ACG Publications.
- 334930-07-3|3-(4-Fluorophenyl)isoxazole-4-carboxylic acid - BLDpharm.
- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - NIH.
- 3 - Supporting Information.
- This compound - Matrix Scientific.
- 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid | CAS 1736-21-6 | SCBT.
- 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid | 618383-48-5 - Sigma-Aldrich.
- Electronic Supplementary Information - The Royal Society of Chemistry.
- 334930-07-3|3-(4-Fluorophenyl)isoxazole-4-carboxylic acid| Ambeed.
- 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 97% - Fisher Scientific.
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.
- Table of Characteristic IR Absorptions.
- 3(4-(4-Chlorophenoxy)phenyl)isoxazole-4-carboxylic acid | Sigma-Aldrich.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH.
- 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid - Amerigo Scientific.
- 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC - NIH.
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The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 3-Phenyl-isoxazole-4-carboxylic Acids
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery and rich history of 3-phenyl-isoxazole-4-carboxylic acids, a core heterocyclic scaffold that has become a cornerstone in medicinal chemistry. From its foundational synthesis to its role in the development of potent therapeutic agents, this document provides an in-depth exploration of the chemical evolution and biological significance of this remarkable class of compounds.
Introduction: The Isoxazole Ring and the Significance of the 3-Phenyl-4-Carboxylic Acid Moiety
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent feature in a multitude of biologically active compounds. Its unique electronic properties and structural rigidity make it a "privileged scaffold" in drug discovery, capable of engaging with a diverse range of biological targets. The strategic placement of a phenyl group at the 3-position and a carboxylic acid at the 4-position of the isoxazole ring creates a molecule with a specific spatial arrangement and functionality that has proven to be particularly fruitful in the quest for novel therapeutics. This guide will illuminate the path of discovery that has led to our current understanding and application of 3-phenyl-isoxazole-4-carboxylic acids.
Pioneering the Isoxazole Landscape: A Historical Perspective
The journey of isoxazole chemistry began in the late 19th and early 20th centuries, with foundational work that paved the way for the synthesis of more complex derivatives.
The Dawn of Isoxazole Synthesis: Claisen's Contribution
The history of isoxazoles is intrinsically linked to the pioneering work of Ludwig Claisen. In 1888, he first recognized the cyclic structure of 3-methyl-5-phenylisoxazole.[1] This was followed by the work of Dunstan and Dymond who are credited with the first synthesis of the isoxazole ring itself, isolating 3,4,5-trimethylisoxazole by heating nitroethane with aqueous alkalies.[1] Claisen's broader contributions to isoxazole synthesis were further solidified in 1903 when he developed a method for synthesizing the parent isoxazole ring.[2]
The Rise of a Powerful Synthetic Tool: 1,3-Dipolar Cycloaddition
A significant leap in isoxazole synthesis came with the extensive studies of Quilico between 1930 and 1946 on the reaction of nitrile oxides with unsaturated compounds.[1] This work laid the foundation for what is now known as the Huisgen 1,3-dipolar cycloaddition, a powerful and versatile method for constructing five-membered heterocyclic rings, including isoxazoles. This reaction involves the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene, offering a high degree of control over regioselectivity and has become a cornerstone of modern isoxazole synthesis.
The Emergence of 3-Phenyl-isoxazole-4-carboxylic Acids: Evolution of Synthetic Strategies
The specific scaffold of 3-phenyl-isoxazole-4-carboxylic acid has been the subject of extensive synthetic exploration, with methodologies evolving to improve efficiency, yield, and regioselectivity. Two primary strategies have dominated the synthesis of this core structure: cyclocondensation reactions and 1,3-dipolar cycloadditions.
Classical Approach: Cyclocondensation of β-Ketoesters
One of the traditional and still widely used methods for constructing the 3-phenyl-isoxazole-4-carboxylic acid core involves the cyclocondensation of a β-ketoester with hydroxylamine. This method, a variation of the Claisen isoxazole synthesis, typically utilizes a 3-oxo-3-phenylpropanoate derivative.
Conceptual Workflow of Cyclocondensation:
Figure 1: Conceptual workflow for the synthesis of 3-phenyl-isoxazole-4-carboxylic acid derivatives via cyclocondensation.
A patent describes a high-regioselectivity synthesis starting from a 3-substituted-3-oxopropionate, which undergoes cyclization with hydroxylamine hydrochloride.[3] This is followed by a series of steps including acetalization, ring opening, and re-closing to yield the desired 3-substituted-4-isoxazole carboxylic acid.[3]
Experimental Protocol: Synthesis of 3-Substituted-4-isoxazole Carboxylic Acid via Cyclocondensation (Exemplary)
-
Cyclization: A 3-substituted-3-oxopropionate is reacted with hydroxylamine hydrochloride and a base (e.g., sodium carbonate) in an aqueous solution. The reaction mixture is stirred, typically overnight, to form the corresponding 3-substituted-isoxazol-5(4H)-one.
-
Acetalization: The resulting isoxazolone is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a 4-(dimethylaminomethylene) intermediate.
-
Ring Opening and Recyclization: The intermediate is subjected to alkaline hydrolysis, which opens the lactone ring. Subsequent acidification then promotes recyclization to form the stable 3-substituted-4-isoxazole carboxylic acid.
-
Isolation: The final product is isolated by extraction and purified by recrystallization.
Modern Strategy: 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition of a benzonitrile oxide with a suitable dipolarophile, such as an enamine or an alkyne bearing a carboxylate group, offers a highly efficient and regioselective route to 3-phenyl-isoxazole-4-carboxylic acid derivatives.
Conceptual Workflow of 1,3-Dipolar Cycloaddition:
Figure 2: Conceptual workflow for the synthesis of 3-phenyl-isoxazole-4-carboxylic acid via 1,3-dipolar cycloaddition.
Experimental Protocol: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid (Exemplary) [4]
-
Reaction Setup: A mixture of benzaldehyde oxime (1 mmol), ethyl acetoacetate (2 mmol), and anhydrous zinc chloride (0.1 mmol) is placed in a round-bottomed flask.
-
Heating: The mixture is heated to 60°C for one hour without a solvent.
-
Work-up: After cooling, ethanol is added, and the mixture is stirred. The resulting solid, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, is collected.
-
Hydrolysis: The ester is then treated with 5% sodium hydroxide solution at room temperature for approximately four hours.
-
Acidification and Isolation: The reaction mixture is acidified with 2 N HCl. The precipitated solid, 5-methyl-3-phenylisoxazole-4-carboxylic acid, is filtered and recrystallized from hot ethanol.
A Spectrum of Biological Activities: From Discovery to Therapeutic Applications
The 3-phenyl-isoxazole-4-carboxylic acid scaffold and its derivatives have demonstrated a broad range of pharmacological activities, making them a focal point of medicinal chemistry research.
Anti-inflammatory and Analgesic Properties
Derivatives of 3-phenyl-isoxazole-4-carboxylic acid have been investigated for their anti-inflammatory and analgesic effects. The mechanism of action for some of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[5] Valdecoxib, a potent COX-2 inhibitor, while not a carboxylic acid itself, features the related 3-phenyl-isoxazole core, highlighting the importance of this scaffold in targeting inflammatory processes.
Anticancer Activity
A significant area of investigation for this class of compounds is their potential as anticancer agents. Various derivatives have shown cytotoxic activity against a range of cancer cell lines.
Identified Mechanisms of Anticancer Action:
-
HSP90 Inhibition: Some 3,4,5-trisubstituted isoxazole compounds have been identified as inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone that is crucial for the stability and function of many oncoproteins.[6]
-
Tubulin Polymerization Disruption: Certain isoxazole derivatives have been shown to interfere with tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[7]
-
Kinase Inhibition: The isoxazole scaffold can serve as a template for the design of inhibitors of various protein kinases that are implicated in cancer cell signaling pathways.
Signaling Pathway Implicated in Anticancer Activity of some Isoxazole Derivatives:
Figure 3: Simplified diagram of potential anticancer mechanisms of action for 3-phenyl-isoxazole-4-carboxylic acid derivatives.
Antimicrobial Activity
The isoxazole nucleus is present in several commercially available antimicrobial drugs, such as sulfamethoxazole and oxacillin.[5] Research has also demonstrated that synthetic derivatives of 3-phenyl-isoxazole-4-carboxylic acid possess antibacterial and antifungal properties.
Physicochemical and Biological Data of Representative Derivatives
To provide a clearer understanding of the structure-activity relationships within this class of compounds, the following table summarizes key physicochemical and biological data for a selection of 3-phenyl-isoxazole-4-carboxylic acid derivatives.
| Compound ID | R1 | R2 | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Biological Activity (IC50/MIC) |
| 1 | H | H | C10H7NO3 | 189.17 | - | - |
| 2 | CH3 | H | C11H9NO3 | 203.19 | 192-194 | - |
| 3 | H | Cl | C10H6ClNO3 | 223.62 | - | Anticancer (HeLa): Potent Activity |
| 4 | CH3 | OCH3 (para) | C12H11NO4 | 233.22 | - | Analgesic: High Activity |
Note: This table is a representative sample. The biological activity data is qualitative where specific quantitative values were not available in the cited literature.
Conclusion and Future Directions
The journey of 3-phenyl-isoxazole-4-carboxylic acids, from the early days of isoxazole synthesis to their current status as a privileged scaffold in drug discovery, is a testament to the power of synthetic chemistry and the relentless pursuit of new therapeutic agents. The versatility of their synthesis and the breadth of their biological activities ensure that these compounds will remain a fertile ground for research and development for years to come. Future efforts will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the application of this scaffold to a wider range of therapeutic targets.
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A Comprehensive Guide to the Crystal Structure Analysis of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for the crystal structure analysis of 3-(4-fluoro-phenyl)-isoxazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. Isoxazole derivatives are recognized for a wide spectrum of biological activities, and a detailed understanding of their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics.[1] This document details the complete workflow, from single-crystal growth and X-ray diffraction data acquisition to structure solution, refinement, and in-depth analysis of intermolecular interactions. By integrating field-proven experimental protocols with computational validation, this guide serves as an essential resource for researchers engaged in the solid-state characterization of novel pharmaceutical compounds.
Introduction: The Imperative of Structural Chemistry in Drug Design
The isoxazole scaffold is a privileged five-membered heterocycle that forms the core of numerous biologically active compounds, exhibiting properties that include anti-inflammatory, anticancer, and antimicrobial activities.[2][3] The specific compound, this compound (CAS No: 334930-07-3), combines three key functional motifs: the isoxazole ring, a fluorinated phenyl group, and a carboxylic acid moiety.[4][5] Each of these components can play a critical role in molecular recognition at a biological target. The fluorine atom, for instance, can modulate metabolic stability and binding affinity, while the carboxylic acid is a potent hydrogen bond donor and acceptor.
The precise spatial arrangement of these functional groups, dictated by the molecule's conformation and its packing in the solid state, governs its physicochemical properties, such as solubility and stability, and its ability to interact with a target receptor. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for unambiguously determining this three-dimensional structure.[6] This guide explains not just the procedural steps but the scientific rationale underpinning a robust crystal structure analysis, ensuring the generation of accurate and reliable data for drug development professionals.
The Preparatory Phase: Synthesis and Quality Control
Prior to any crystallographic investigation, the synthesis and purification of this compound must be confirmed. The identity and purity of the bulk material are essential, as impurities can severely inhibit or disrupt the crystallization process.
Synthesis Pathway
A common route for synthesizing 3-substituted-4-isoxazole carboxylic acids involves the cyclization of a β-ketoester derivative with hydroxylamine, followed by subsequent functional group manipulations.[7] An alternative approach may involve the reaction of a substituted benzaldehyde oxime with an appropriate ethyl acetoacetate derivative, followed by hydrolysis of the resulting ester.[8]
Spectroscopic and Analytical Confirmation
The synthesized material must be rigorously characterized to confirm its molecular structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the chemical structure by confirming the presence of all expected proton and carbon environments.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.[9]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.[10]
-
Elemental Analysis: Verifies the elemental composition (C, H, N) of the compound.[9][10]
Only material deemed to be of high purity (>98%) should be advanced to the crystallization stage.
Experimental Protocol: The Art of Single Crystal Growth
The generation of high-quality single crystals suitable for X-ray diffraction is often the most challenging step of the analysis. The goal is to produce a single, defect-free crystal with dimensions typically between 0.1 and 0.3 mm.
Rationale for Solvent Selection
The choice of solvent is critical and is guided by the solubility profile of the compound. This compound is a polar molecule, featuring a hydrogen-bonding carboxylic acid group. Therefore, polar solvents capable of engaging in hydrogen bonding are logical starting points.
-
Primary Solvents: Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate.
-
Anti-Solvents (for vapor/liquid diffusion): Less polar solvents in which the compound is sparingly soluble, such as Hexane, Toluene, or Dichloromethane.
Step-by-Step Crystallization Protocol (Slow Evaporation)
-
Preparation: Place 5-10 mg of the purified compound into a small, clean vial (e.g., a 4 mL glass vial).
-
Dissolution: Add a primary solvent dropwise at room temperature until the solid completely dissolves. Avoid using an excessive amount of solvent; a near-saturated solution is ideal.
-
Filtration (Optional but Recommended): Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any microscopic dust or particulate matter that could act as unwanted nucleation sites.
-
Incubation: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use a cap with a small perforation. This allows the solvent to evaporate slowly over a period of several days to weeks.
-
Monitoring: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a laboratory bench) at a constant temperature. Monitor the vial periodically for the formation of crystals.
-
Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them using a cryo-loop or a fine needle, ensuring not to damage their delicate structure.
The Definitive Analysis: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[6][11]
The SC-XRD Workflow Diagram
Below is a diagram illustrating the comprehensive workflow for a typical SC-XRD experiment, from data collection through to the final structural validation.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Self-Validating Protocols: Structure Solution and Refinement
The trustworthiness of a crystal structure is established through a rigorous refinement process and validated by universally accepted quality metrics.
-
Structure Solution: After data processing, the phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.
-
Structure Refinement: This iterative process minimizes the difference between the observed diffraction data (F_obs) and the calculated data (F_calc) based on the atomic model. Anisotropic displacement parameters are refined for non-hydrogen atoms. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate constraints.
-
Validation Metrics: The quality of the final model is assessed using several key indicators:
-
R1 (Conventional R-factor): A measure of the agreement between the observed and calculated structure factor amplitudes. A value below 5% (0.05) is indicative of a well-refined structure.
-
wR2 (Weighted R-factor): A more comprehensive measure based on F² values.
-
Goodness-of-Fit (GooF): Should be close to 1.0, indicating that the model accurately fits the data.
-
Residual Electron Density: The final difference electron density map should be relatively flat, with no significant peaks or troughs, which would suggest missing atoms or errors in the model.
-
Interpreting the Structure: From Molecular Geometry to Supramolecular Assembly
While a crystal structure for the exact title compound is not publicly available, we can infer its likely structural characteristics by analyzing a closely related molecule: 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid , for which crystallographic data has been published.[8] This compound shares the key phenyl, isoxazole, and carboxylic acid functionalities.
Crystallographic Data Summary (Exemplar)
The following table summarizes the key crystallographic parameters for the exemplar compound, providing a template for what would be expected for the title compound.[8]
| Parameter | Value for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid[8] |
| Chemical Formula | C₁₂H₁₁NO₄ |
| Molecular Weight | 233.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.4147 |
| b (Å) | 14.6321 |
| c (Å) | 11.9911 |
| β (°) | 97.220 |
| Volume (ų) | 1116.57 |
| Z (Molecules per cell) | 4 |
Analysis of Intermolecular Interactions
The crystal packing is dictated by a hierarchy of non-covalent interactions.[12][13] For this compound, the following interactions are anticipated to be dominant:
-
O-H···O Hydrogen Bonding: The carboxylic acid groups are highly likely to form strong, centrosymmetric dimers, creating a characteristic R²₂(8) graph set motif. This is a very common and stabilizing interaction for carboxylic acids in the solid state.[8]
-
π-π Stacking: The planar phenyl and isoxazole rings provide opportunities for π-π stacking interactions, which will contribute significantly to the overall crystal cohesion.[14]
-
C-H···O and C-H···F Interactions: Weaker C-H···O hydrogen bonds involving the aromatic C-H donors and oxygen acceptors (from the isoxazole or carboxyl group) are expected. Additionally, the fluorine atom can act as a weak hydrogen bond acceptor in C-H···F interactions, further influencing the packing arrangement.[15]
The interplay of these forces defines the supramolecular architecture of the crystal.
Visualization of Key Supramolecular Synthons
The following diagram illustrates the primary hydrogen-bonding motif expected in the crystal lattice of the title compound.
Caption: Expected centrosymmetric hydrogen-bonded dimer.
Computational Validation with Density Functional Theory (DFT)
To provide further confidence in the experimental structure, Density Functional Theory (DFT) calculations can be employed. A gas-phase geometry optimization of a single molecule of this compound can be performed. Comparing the bond lengths, angles, and torsion angles of the computationally optimized structure with the experimental solid-state structure provides valuable insights.[16][17] Discrepancies between the two can often be explained by the influence of the intermolecular interactions present in the crystal lattice, which are absent in the single-molecule gas-phase calculation.
Conclusion
The crystal structure analysis of this compound is a multi-step, integrative process that combines meticulous experimental work with robust data analysis and computational validation. An accurate crystal structure provides an atomic-level blueprint that is indispensable for understanding the compound's solid-state properties and for guiding rational drug design efforts. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently and accurately characterize novel isoxazole derivatives, accelerating the journey from molecular concept to therapeutic reality.
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The Ascendant Therapeutic Potential of Fluorinated Isoxazoles: A Technical Guide for Drug Discovery Professionals
Abstract
The isoxazole scaffold, a five-membered heterocycle, has long been a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] The strategic incorporation of fluorine into the isoxazole ring has emerged as a powerful strategy to modulate and enhance the pharmacological profile of these compounds. This technical guide provides an in-depth exploration of the burgeoning biological potential of fluorinated isoxazole derivatives, with a focus on their synthesis, mechanism of action, and therapeutic applications in oncology, infectious diseases, and neurodegenerative disorders. By synthesizing field-proven insights with technical accuracy, this guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of molecules.
The Strategic Advantage of Fluorine in Isoxazole-Based Drug Design
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[3] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet impactful molecular modifications.[3][4] When incorporated into the isoxazole scaffold, these effects are amplified, leading to compounds with improved therapeutic potential.
Key Physicochemical and Pharmacokinetic Enhancements:
-
Metabolic Stability: The robust C-F bond can block sites of metabolic oxidation, increasing the drug's half-life and bioavailability.[3][5][6]
-
Lipophilicity and Membrane Permeability: The introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[4][5][6][7] This is particularly advantageous for developing drugs targeting the central nervous system.[5][7]
-
Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the electron distribution within the isoxazole ring, influencing pKa and creating favorable interactions with target proteins.[3][4] This can lead to increased binding affinity and selectivity for the desired biological target.[3][5]
-
Conformational Control: Fluorine substitution can influence the conformational preferences of the molecule, locking it into a bioactive conformation that enhances its interaction with the target.[5]
Synthetic Pathways to Fluorinated Isoxazoles
The synthesis of fluorinated isoxazole derivatives can be broadly approached through two main strategies: fluorination of a pre-formed isoxazole ring or the use of fluorinated building blocks in the initial ring formation.
[3+2] Cycloaddition Reactions: A Cornerstone of Isoxazole Synthesis
The 1,3-dipolar cycloaddition, or [3+2] cycloaddition, is a highly versatile and widely employed method for constructing the isoxazole ring.[8][9] This reaction typically involves a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[8]
General Workflow for Nitrile Oxide-Alkyne Cycloaddition:
Caption: General workflow for synthesizing fluorinated isoxazoles via [3+2] cycloaddition.
Detailed Protocol: Synthesis of a 3-Aryl-5-(trifluoromethyl)isoxazole
-
Oxime Formation: Aromatic aldehyde (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol). Hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate, 1.5 eq) are added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Hydroximoyl Chloride Formation: The resulting oxime is dissolved in a chlorinated solvent (e.g., dichloromethane). N-chlorosuccinimide (NCS) (1.1 eq) is added portion-wise, and the reaction is stirred at room temperature.
-
In situ Nitrile Oxide Generation and Cycloaddition: To the solution of the hydroximoyl chloride, a fluorinated alkyne (e.g., 3,3,3-trifluoropropyne) (1.2 eq) and a non-nucleophilic base (e.g., triethylamine, 2.0 eq) are added. The reaction is stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to yield the desired fluorinated isoxazole.
Electrophilic Fluorination of Pre-formed Isoxazoles
Direct fluorination of an existing isoxazole ring offers a late-stage functionalization approach, which can be advantageous for rapidly generating libraries of analogs. Electrophilic fluorinating agents, such as Selectfluor™, are commonly used for this purpose.[10]
Caption: Activation of the Nrf2 signaling pathway by fluorinated isoxazoles.
Experimental Protocol: Neuroprotection Assay against Oxidative Stress
-
Cell Culture: Neuronal cells (e.g., HT22 or SH-SY5Y) are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with various concentrations of the fluorinated isoxazole compounds for a specified duration.
-
Induction of Oxidative Stress: Oxidative stress is induced by adding an agent such as hydrogen peroxide or 6-hydroxydopamine (6-OHDA).
-
Incubation: Cells are incubated for a further 24-48 hours.
-
Cell Viability Assessment: Cell viability is assessed using the MTT assay or by measuring lactate dehydrogenase (LDH) release. [1]
Conclusion and Future Perspectives
Fluorinated isoxazole derivatives represent a highly promising and versatile class of compounds with a diverse and expanding range of biological activities. The strategic incorporation of fluorine has been demonstrably effective in enhancing their potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide underscore the significant potential of these molecules in the development of novel therapeutics for cancer, infectious diseases, and neurodegenerative conditions. Future research should focus on elucidating the precise molecular targets and further optimizing the structure-activity relationships to develop next-generation drug candidates with improved efficacy and safety profiles.
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An In-Depth Technical Guide to Predicting the Mechanism of Action for 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid
Executive Summary
The elucidation of a compound's mechanism of action (MOA) is a pivotal and challenging endeavor in modern drug discovery.[1][2] It provides the rational foundation for therapeutic development, informs potential side effects, and is critical for the successful progression of a drug candidate. This guide outlines a comprehensive, multi-disciplinary strategy for predicting and validating the MOA of the novel compound 3-(4-fluoro-phenyl)-isoxazole-4-carboxylic acid . While no specific biological activity for this exact molecule is prominently documented in publicly accessible literature, the isoxazole scaffold is a known privileged structure in medicinal chemistry, with derivatives showing a range of activities, including immunosuppressive properties.[3] This guide, therefore, presents a robust, logical workflow combining computational prediction with rigorous experimental validation, designed to de-orphan this compound and establish a clear MOA hypothesis. The narrative emphasizes the causality behind methodological choices, providing a self-validating framework for researchers.
Introduction: The Compound and the Challenge
The subject of this guide, This compound , is a heterocyclic compound featuring an isoxazole ring substituted with a fluorophenyl group and a carboxylic acid moiety. The isoxazole ring is a common feature in many biologically active molecules, and the carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets.[4] The fluorophenyl group can enhance binding affinity and modulate pharmacokinetic properties.
The primary challenge is to move from this structural information to a functional understanding of its biological effects. Historically, drug discovery often began with observing a compound's effect on a cell or organism (a phenotypic change) and then working backward to find the molecular target—a process called "classical" or "forward" pharmacology.[5] A resurgence in this approach, now enhanced with modern technology, underscores its power to uncover first-in-class drugs with novel mechanisms.[6][7][8] This guide adopts that philosophy, starting with broad, unbiased screening and progressively focusing on a specific MOA.
Phase 1: In Silico MOA Hypothesis Generation
Before committing to resource-intensive wet-lab experiments, computational methods provide an efficient first pass at generating plausible MOA hypotheses.[1][9] These approaches leverage vast databases of chemical structures, protein targets, and biological pathways to predict likely interactions.
Ligand-Based Computational Screening
This approach does not require a known 3D protein structure. Instead, it relies on the principle that structurally similar molecules often have similar biological activities.
-
Similarity and Substructure Searching: The compound's structure will be used as a query against chemical databases (e.g., PubChem, ChEMBL). This can identify known compounds with similar scaffolds and retrieve their associated bioactivity data, pointing towards potential target classes.[2]
-
Pharmacophore Modeling: If a group of structurally related active compounds is identified, a 3D pharmacophore model can be built. This model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. This model can then be used to screen virtual libraries for other potential hits.
Structure-Based Computational Screening
If ligand-based methods suggest a particular protein family (e.g., kinases, GPCRs), structure-based methods can be employed.
-
Reverse Docking: Instead of docking a library of compounds to one target, we will dock our single compound into the binding sites of a large collection of clinically relevant protein crystal structures. This "reverse" approach can predict a panel of potential protein targets that the compound might bind to with high affinity.
-
Network-Based Inference: Advanced methods use network biology to predict targets.[10] By constructing networks of known drug-target and protein-protein interactions, algorithms can infer new connections for our compound based on its chemical structure and its similarity to other nodes in the network.[10]
The diagram below illustrates the computational workflow designed to generate a preliminary list of putative targets.
Caption: Computational workflow for generating initial target hypotheses.
Phase 2: Experimental Validation and Target Deconvolution
Computational predictions are hypotheses that must be tested experimentally. The goal of this phase is to confirm a biological effect and then unambiguously identify the molecular target(s) responsible—a process known as target deconvolution.[11][12]
Step 1: Phenotypic Screening for Functional Activity
The first step is to determine if the compound has any biological effect at all. Phenotypic screening is an unbiased approach that measures a compound's effect on a whole biological system (like a cell) without preconceived notions about the target.[5][6]
Experimental Protocol: High-Content Cellular Imaging Screen
-
Cell Line Selection: Choose a panel of human cell lines representing diverse tissues and disease states (e.g., A549 lung carcinoma, MCF7 breast cancer, U-2 OS osteosarcoma).
-
Compound Treatment: Plate cells in 384-well microplates and treat with a range of concentrations of this compound (e.g., from 10 nM to 100 µM).
-
Cell Staining: After a set incubation period (e.g., 24-48 hours), fix the cells and stain them with a cocktail of fluorescent dyes that label key cellular components (e.g., Hoechst for the nucleus, Phalloidin for the actin cytoskeleton, MitoTracker for mitochondria).
-
Automated Imaging: Use a high-content imaging system to automatically capture multi-channel fluorescence images of the cells in each well.
-
Image Analysis: Employ sophisticated software to analyze the images, extracting dozens of quantitative features per cell (e.g., nuclear size, cell shape, mitochondrial texture, cytoskeletal intensity).
-
Hit Identification: A "hit" is defined as a treatment that induces a statistically significant phenotypic profile distinct from negative controls (e.g., DMSO vehicle).
This unbiased screen can reveal unexpected activities, such as induction of apoptosis, cell cycle arrest, or changes in cell morphology, providing the first crucial clues to the compound's MOA.[8]
Step 2: Target Deconvolution Strategies
Once a robust phenotype is confirmed, the critical and challenging process of identifying the direct molecular target begins.[13][14] A multi-pronged approach is essential.
A. Affinity-Based Proteomics
This is a direct method to "fish" for the binding partners of the compound from a complex cell lysate.[12][15]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Compound Immobilization: Synthesize an analog of the compound with a linker arm that can be covalently attached to a solid support, such as sepharose beads.
-
Lysate Incubation: Prepare a native protein lysate from the cell line that showed the strongest phenotype. Incubate this lysate with the compound-conjugated beads.
-
Washing: Perform extensive washing steps to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, often using a solution of the free (non-immobilized) compound to competitively displace them from the beads.
-
Protein Identification: Identify the eluted proteins using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
B. Thermal Proteome Profiling (TPP/CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful method that assesses target engagement in living cells or lysates. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Experimental Protocol: CETSA®
-
Treatment: Treat intact cells or cell lysates with the compound or a vehicle control.
-
Heating: Aliquot the samples and heat them across a range of temperatures (e.g., 40°C to 70°C). Heating causes unbound proteins to denature and aggregate.
-
Separation: Centrifuge the samples to pellet the aggregated proteins. The soluble protein fraction is collected.
-
Quantification: Use quantitative mass spectrometry (isobaric tagging, e.g., TMT) to identify and quantify the thousands of proteins remaining in the soluble fraction at each temperature.
-
Data Analysis: A target protein will show a "thermal shift"—it will remain soluble at higher temperatures in the compound-treated sample compared to the control.
The combination of affinity proteomics and thermal shift assays provides a robust, cross-validating system for identifying direct binding partners.
Phase 3: Target Validation and Pathway Analysis
Identifying a binding partner is not the end of the story. It is crucial to validate that the interaction with this target is responsible for the observed phenotype.[16][17]
Target Validation Techniques
-
Genetic Knockdown/Knockout: Use RNA interference (siRNA) or CRISPR-Cas9 to reduce or eliminate the expression of the putative target protein. If the compound no longer elicits the phenotype in these modified cells, it provides strong evidence that the target is correct.
-
Biochemical Assays: If the identified target is an enzyme, perform in vitro assays to measure the compound's effect on its activity (e.g., IC50 determination).[18] For non-enzymatic targets, biophysical methods like Surface Plasmon Resonance (SPR) can be used to measure binding affinity (KD).[19]
-
Expression Profiling: Correlate the expression level of the target protein in different cell lines with their sensitivity to the compound.[16]
Reconstructing the Signaling Pathway
Once the direct target is validated, the final step is to understand how modulating this target leads to the observed cellular phenotype.
Experimental Protocol: Phosphoproteomics
-
Cell Treatment: Treat cells with the compound for short time courses (e.g., 5, 15, 30, 60 minutes).
-
Lysis and Digestion: Lyse the cells and digest the proteins into peptides.
-
Enrichment: Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by mass spectrometry to identify and quantify changes in thousands of phosphorylation sites across the proteome.
-
Pathway Analysis: Use bioinformatics tools (e.g., GSEA, IPA) to map the significantly altered phosphosites onto known signaling pathways.[9] This can reveal which cellular circuits are activated or inhibited downstream of the primary target engagement.
The following diagram illustrates a hypothetical signaling pathway that could be uncovered through these methods.
Caption: Hypothetical signaling pathway for the compound.
Data Synthesis and Conclusion
The table below summarizes the types of quantitative data that would be generated throughout this workflow, forming a comprehensive evidence package for the compound's MOA.
| Experimental Phase | Assay Type | Key Metric | Purpose |
| Phase 1: In Silico | Reverse Docking | Binding Energy (kcal/mol) | Prioritize potential targets |
| Phase 2: Validation | High-Content Screen | Phenotypic Score (Z-score) | Confirm biological activity |
| CETSA® | ΔTm (°C) | Confirm target engagement | |
| Phase 3: Validation | Biochemical Assay | IC50 / EC50 (µM) | Quantify potency on target |
| Biophysical Assay (SPR) | KD (nM) | Quantify binding affinity | |
| Phosphoproteomics | Fold Change (Log2) | Map pathway modulation |
Conclusion: Predicting the mechanism of action for a novel compound like this compound requires a systematic, iterative, and multi-disciplinary approach. By integrating predictive computational modeling with unbiased phenotypic screening and state-of-the-art target deconvolution and validation technologies, researchers can build a robust, evidence-based understanding of a compound's MOA. This logical progression from a broad, functional observation to a specific molecular interaction is the cornerstone of modern, effective drug discovery and is essential for translating a chemical structure into a potential therapeutic.[20]
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In Silico Analysis of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of the novel compound 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid . Designed for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a logically structured narrative that mirrors a real-world computational drug discovery workflow. We will delve into the causality behind experimental choices, ensuring each step is a self-validating component of the overall analysis.
Introduction: The Therapeutic Potential of Isoxazole Scaffolds
The isoxazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. The subject of this guide, this compound, is a compelling candidate for in silico analysis due to its structural features that suggest potential interactions with key biological targets. The presence of the fluorophenyl group can enhance binding affinity and modulate pharmacokinetic properties, while the isoxazole-4-carboxylic acid core provides a scaffold for diverse molecular interactions.
This guide will navigate the essential in silico techniques to build a comprehensive profile of this molecule, from predicting its fundamental properties to simulating its dynamic behavior within a biological target.
Section 1: Foundational Analysis - Molecular Properties and Druglikeness
Before embarking on complex simulations, a foundational understanding of the molecule's physicochemical properties is paramount. This initial step helps to assess its potential as a drug candidate and to parameterize subsequent computational studies. For the purpose of this guide, we will use the closely related compound, 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (PubChem CID: 2981857) , as a structural proxy for which public data is readily available.
Molecular Descriptors and Physicochemical Properties
Key molecular descriptors provide a quantitative snapshot of the molecule's characteristics. These can be calculated using various cheminformatics toolkits like RDKit or online platforms.
| Property | Value (Predicted/Calculated) | Significance in Drug Discovery |
| Molecular Formula | C10H8FNO3 | Defines the elemental composition. |
| Molecular Weight | 209.18 g/mol | Influences absorption and distribution; typically <500 Da for oral drugs. |
| XLogP3 | 1.6 | A measure of lipophilicity, affecting solubility and membrane permeability. |
| Hydrogen Bond Donors | 1 | The carboxylic acid group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 4 | The oxygen and nitrogen atoms can accept hydrogen bonds. |
| Rotatable Bond Count | 2 | Indicates molecular flexibility. |
| Topological Polar Surface Area (TPSA) | 71.8 Ų | Predicts drug transport properties; generally <140 Ų for good cell permeability. |
Druglikeness and ADMET Prediction
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to de-risk a drug discovery program. Numerous online tools and standalone software can predict these properties based on the molecule's structure.
Experimental Protocol: ADMET Prediction using an Online Server
-
Input : Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the molecule of interest. For our proxy, it is C1=CC(=CC=C1C2=NOC(C2)C(=O)O)F.
-
Tool Selection : Utilize a free and accessible web server such as SwissADME or ADMETlab 2.0.
-
Execution : Paste the SMILES string into the input field and execute the prediction.
-
Analysis : Scrutinize the output for potential liabilities. Key parameters to assess include:
-
Gastrointestinal (GI) Absorption : High probability is desirable for oral drugs.
-
Blood-Brain Barrier (BBB) Permeation : Important for CNS-targeting drugs, but often undesirable for peripherally acting agents.
-
CYP450 Inhibition : Predicts potential for drug-drug interactions.
-
hERG Inhibition : A critical indicator of potential cardiotoxicity.
-
Ames Test : Predicts mutagenicity.
-
Lipinski's Rule of Five : A widely used filter for druglikeness. Our proxy molecule does not violate any of Lipinski's rules.
-
This initial screening provides a " go/no-go " decision point and guides further optimization efforts.
Section 2: Target Identification and Validation
The anti-inflammatory potential of many isoxazole derivatives is attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][2][3] The structural similarities of this compound to known COX inhibitors make COX-2 a prime hypothetical target for our in silico investigation.
Section 3: Molecular Docking - Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for virtual screening and for understanding the molecular basis of ligand-target interactions.
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the steps for docking our ligand into the active site of human COX-2.
-
Preparation of the Receptor (COX-2) :
-
Download the crystal structure of human COX-2 from the Protein Data Bank (PDB). A suitable entry is 1CX2 , which is the structure of murine COX-2 complexed with a selective inhibitor. For this guide, we will use this as a proxy for the human enzyme due to its high sequence homology.
-
Using molecular visualization software like PyMOL or UCSF Chimera, remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Save the prepared receptor in the PDBQT format, which is required by AutoDock Vina.
-
-
Preparation of the Ligand :
-
Obtain the 3D structure of this compound. This can be done by downloading the SDF file from PubChem (for our proxy) or by sketching the molecule in a chemical drawing program and generating a 3D conformer.
-
Using AutoDock Tools, assign Gasteiger charges to the ligand and define its rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Box Definition :
-
Define a 3D grid box that encompasses the active site of COX-2. The coordinates of the co-crystallized inhibitor in the original PDB file can be used to center the grid box. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely.
-
-
Running the Docking Simulation :
-
Create a configuration file that specifies the paths to the prepared receptor and ligand files, the grid box parameters, and the output file name.
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
-
Analysis of Docking Results :
-
AutoDock Vina will generate multiple binding poses, each with a corresponding binding affinity score in kcal/mol. The more negative the score, the stronger the predicted binding.
-
Visualize the top-ranked poses in the context of the COX-2 active site. Analyze the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues.
-
Interpreting the Results : A strong binding affinity (e.g., -8 to -12 kcal/mol) coupled with interactions with key active site residues (e.g., Arg120, Tyr355, Ser530 in COX-2) provides strong evidence for the molecule's potential as a COX-2 inhibitor.
Section 4: Molecular Dynamics Simulation - Unveiling the Dynamic Behavior
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the flexibility of the ligand and protein over time.
Experimental Protocol: GROMACS for Protein-Ligand MD Simulation
This protocol provides a high-level overview of an MD simulation workflow using GROMACS.
-
System Preparation :
-
Start with the best-ranked docked pose from the molecular docking study.
-
Generate a topology file for the ligand using a tool like the CHARMM General Force Field (CGenFF) server.
-
Place the protein-ligand complex in a simulation box and solvate it with an appropriate water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
-
Energy Minimization :
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration :
-
Perform a two-step equilibration process:
-
NVT (constant Number of particles, Volume, and Temperature) equilibration : Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant.
-
NPT (constant Number of particles, Pressure, and Temperature) equilibration : Bring the system to the desired pressure (e.g., 1 bar) while maintaining the temperature.
-
-
-
Production MD Run :
-
Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the system's behavior at equilibrium.
-
-
Trajectory Analysis :
-
Root Mean Square Deviation (RMSD) : Plot the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF) : Analyze the RMSF of individual residues to identify flexible and rigid regions of the protein.
-
Hydrogen Bond Analysis : Monitor the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.
-
Binding Free Energy Calculation : Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the ligand to the protein.
-
Interpreting the Results : A stable protein-ligand complex with persistent key interactions throughout the simulation provides strong support for the binding mode predicted by molecular docking and reinforces the molecule's potential as a potent inhibitor.
Section 5: QSAR Modeling - Predicting Activity from Structure
Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based drug design approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
Workflow for QSAR Model Development
Caption: A typical workflow for developing a QSAR model.
While we cannot build a QSAR model for a single molecule, understanding the principles is crucial. If a series of analogs of this compound were synthesized and tested, a QSAR model could be developed to predict the activity of new, unsynthesized analogs, thereby guiding further chemical modifications.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the characterization of this compound. By integrating molecular property prediction, molecular docking, and molecular dynamics simulations, we can build a robust computational model of its potential as a therapeutic agent, with a particular focus on its hypothesized activity as a COX-2 inhibitor.
The insights gained from these computational studies provide a strong foundation for experimental validation. Future work should focus on the chemical synthesis of the compound and its evaluation in in vitro assays to confirm its inhibitory activity against COX-2. The synergy between in silico modeling and experimental validation is the cornerstone of modern, efficient drug discovery.
References
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Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Scientific Reports, 12(1), 1-16. [Link]
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Tyl-Gąsior, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2724. [Link]
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Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1243457. [Link]
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An In-depth Technical Guide to 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the common association and potential for ambiguity with its methylated analog, this document also delineates the properties and applications of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid to offer a complete reference for researchers, scientists, and professionals in drug development.
Part 1: Core Compound Profile: this compound
This section focuses on the primary compound of interest, outlining its fundamental identifiers and characteristics.
Chemical Identifiers
A precise identification of a chemical entity is paramount for research and regulatory purposes. The key identifiers for this compound are summarized below.
| Identifier | Value |
| CAS Number | 334930-07-3[1][2][3] |
| Molecular Formula | C10H6FNO3 |
| IUPAC Name | 3-(4-fluorophenyl)isoxazole-4-carboxylic acid |
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data from chemical suppliers.
| Property | Value |
| Molecular Weight | 207.16 g/mol |
| Appearance | Expected to be a solid, likely white to off-white powder. |
Synthesis Pathway
The synthesis of 3-aryl-isoxazole-4-carboxylic acids can be achieved through several established routes in organic chemistry. A common and effective method involves the cycloaddition of a nitrile oxide with an appropriate β-ketoester, followed by hydrolysis. The causality behind this experimental choice lies in the high regioselectivity and yield often associated with this pathway for constructing the isoxazole core.
A generalized, self-validating protocol for the synthesis of this compound is proposed below. This protocol is based on established methods for analogous compounds.
Experimental Protocol: Synthesis of this compound
-
Step 1: Oxime Formation. 4-Fluorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) in an aqueous ethanol solution to yield 4-fluorobenzaldehyde oxime.
-
Step 2: Nitrile Oxide Formation. The 4-fluorobenzaldehyde oxime is then treated with an oxidizing agent, such as N-chlorosuccinimide (NCS) or chloramine-T, in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to generate the corresponding hydroximoyl chloride. In the presence of a non-nucleophilic base like triethylamine (TEA), this intermediate undergoes dehydrohalogenation to form the reactive 4-fluorobenzonitrile oxide in situ.
-
Step 3: Cycloaddition. The freshly generated 4-fluorobenzonitrile oxide is reacted with a suitable three-carbon synthon, such as ethyl acetoacetate. This [3+2] cycloaddition reaction forms the isoxazole ring, yielding ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate. For the non-methylated target, a different synthon like ethyl 2-formylacetate would be required.
-
Step 4: Hydrolysis. The resulting ester is hydrolyzed to the carboxylic acid by heating with an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the final product, this compound.
-
Step 5: Purification. The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure compound.
Part 2: The Methylated Analog: 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid
The 5-methyl analog of the primary compound is more extensively documented and serves as a valuable reference point.
Chemical Identifiers and Properties
This compound is well-characterized with readily available data.
| Identifier | Value | Source |
| CAS Number | 1736-21-6 | [4][5][6] |
| Molecular Formula | C11H8FNO3 | [4][7][5] |
| Molecular Weight | 221.19 g/mol | [4][7] |
| IUPAC Name | 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [4] |
| Synonyms | 3-(4-fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid | [4] |
| Appearance | White to almost white powder or crystals; white needles | [7][6] |
| Melting Point | 197-203 °C; 199-201 °C; 200-204 °C | [4][7][6] |
| Purity | ≥ 97% (HPLC); >98.0% (GC) | [7][6] |
| MDL Number | MFCD03407356 | [4][7] |
| PubChem CID | 2780709 | [4][7] |
| InChI Key | PDEGBONVUJDOFN-UHFFFAOYSA-N | [4] |
| SMILES | CC1=C(C(O)=O)C(=NO1)C1=CC=C(F)C=C1 | [4] |
Synthesis and Mechanistic Insights
The synthesis of this methylated analog follows a similar pathway to the one described for the non-methylated compound, with the key difference being the use of ethyl acetoacetate in the cycloaddition step, which introduces the methyl group at the 5-position of the isoxazole ring.
A synthesis method for a related compound, 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, involves the reaction of 4-methoxybenzaldehyde oxime with ethyl acetoacetate and chloramine-T trihydrate.[8] This is followed by hydrolysis of the resulting ester with sodium hydroxide and subsequent acidification.[8] This provides a strong, experimentally validated basis for a plausible synthesis of the 3-(4-fluorophenyl) analog.
Part 3: Applications in Research and Development
The isoxazole scaffold is a privileged structure in medicinal chemistry due to its favorable electronic properties, metabolic stability, and ability to participate in hydrogen bonding.
Pharmaceutical Development
-
Anti-inflammatory and Analgesic Agents: 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[7]
-
Enzyme Inhibition: This class of compounds is employed in biochemical research to study enzyme inhibition, which is crucial for understanding metabolic pathways and developing targeted therapies.[7]
-
Bioactive Molecules: The structural features of these compounds make them essential building blocks for a variety of bioactive molecules.[7]
Agricultural Chemicals
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid is also used in the formulation of agrochemicals for crop protection against specific pests and diseases.[7]
Material Science
There is exploratory research into the use of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the creation of advanced materials, including polymers with enhanced thermal and mechanical properties.[7]
Part 4: Spectroscopic Characterization
¹H NMR Spectroscopy
-
Aromatic Protons: The protons on the 4-fluorophenyl ring would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.5 ppm). The fluorine substitution will cause characteristic splitting patterns.
-
Isoxazole Proton: The proton at the 5-position of the isoxazole ring (for the non-methylated compound) would likely appear as a singlet in the downfield region.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will be a broad singlet, typically at a very downfield chemical shift (δ 10-13 ppm), and its position can be concentration-dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show distinct signals for the carboxylic acid carbon (around 160-180 ppm), the carbons of the isoxazole ring, and the carbons of the 4-fluorophenyl group, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid.
-
C=N Stretch: The C=N stretching of the isoxazole ring would appear in the 1600-1650 cm⁻¹ region.
-
C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region would indicate the C-F bond.
Part 5: Workflow and Pathway Visualizations
Generalized Synthetic Workflow
The following diagram illustrates the general synthetic pathway for 3-aryl-isoxazole-4-carboxylic acids.
Caption: Generalized workflow for the synthesis of 3-aryl-isoxazole-4-carboxylic acids.
Logical Relationship of Compounds
This diagram shows the structural relationship between the primary compound and its methylated analog.
Caption: Structural relationship between the two discussed isoxazole derivatives.
References
-
Chandra, et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(3), o388. [Link]
Sources
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- 3. This compound | 334930-07-3 [chemicalbook.com]
- 4. 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 5. scbt.com [scbt.com]
- 6. 3-(4-Fluorophenyl)-5-methylisoxazol-4-carboxylic Acid | 1736-21-6 | TCI EUROPE N.V. [tcichemicals.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid: Synthesis, Commercial Availability, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, commercial availability, and key applications.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] The incorporation of a fluorine atom, as seen in this compound, can further enhance metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate. This guide will delve into the specifics of this particular isoxazole derivative, providing a foundational understanding for its strategic use in research and development.
Physicochemical Properties and Commercial Availability
CAS Number: 334930-07-3 Molecular Formula: C₁₀H₆FNO₃ Molecular Weight: 207.16 g/mol
This compound is a white to off-white solid, and its commercial availability is a key consideration for any research program. Several chemical suppliers offer this compound, typically in research-grade purities.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Number | Purity | Available Quantities |
| Matrix Scientific | 096895 | 97%+ | Inquire |
| BLDpharm | BD138375 | 97%+ | 1g, 5g, 25g |
Note: Availability and product details are subject to change. Please refer to the suppliers' websites for the most current information.
It is crucial to distinguish this compound from similar structures such as 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 1736-21-6), which is also commercially available from suppliers like Chem-Impex and Fisher Scientific.[3][4] While structurally related, the absence of the 5-methyl group in the target compound of this guide will significantly alter its physicochemical properties and biological activity.
Synthesis of this compound
The synthesis of 3-substituted-4-isoxazole carboxylic acids can be achieved through a multi-step process. A general and high-regioselectivity method has been described, which can be adapted for the specific synthesis of this compound.[5] This approach avoids the formation of isomers, which is a common challenge in isoxazole synthesis.
The proposed synthetic pathway involves the following key transformations:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted from General Method[5])
Step 1: Synthesis of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate Oxime (Intermediate A)
-
To a solution of ethyl 4-fluorobenzoylacetate (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime intermediate.
Step 2: Synthesis of Ethyl 2-((dimethylamino)methylene)-3-(4-fluorophenyl)-3-oxopropanoate (Intermediate B)
-
Dissolve the crude oxime from Step 1 in toluene.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents).
-
Reflux the mixture for 2-3 hours, monitoring by TLC.
-
After cooling to room temperature, remove the toluene under reduced pressure to yield the crude enaminone intermediate.
Step 3: Hydrolysis and Cyclization to this compound (Final Product)
-
To the crude enaminone from Step 2, add a 2M aqueous solution of sodium hydroxide.
-
Heat the mixture to 80-90 °C and stir for 1-2 hours.
-
Cool the reaction mixture to room temperature and wash with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford this compound.
Applications in Drug Discovery
The isoxazole nucleus is a component of numerous approved drugs, highlighting its therapeutic relevance.[1] Derivatives of 3-aryl-4-isoxazolecarboxamides have been identified as potent agonists of the TGR5 G-protein coupled receptor, which is a target for the treatment of type II diabetes.[6] This suggests that this compound can serve as a valuable starting material for the synthesis of novel TGR5 agonists.
Caption: Potential signaling pathway of TGR5 agonists derived from this compound.
Furthermore, the isoxazole scaffold is being explored for a wide range of therapeutic areas, including:
-
Anti-inflammatory and Analgesic Agents: The structural features of isoxazoles make them suitable for designing molecules that can modulate inflammatory pathways.[3]
-
Anticancer Agents: Novel isoxazole derivatives have shown promise as anticancer agents.[1]
-
Antibacterial and Antifungal Agents: The isoxazole ring is present in some antimicrobial drugs.[1]
The carboxylic acid moiety of this compound provides a convenient handle for further chemical modifications, such as amide bond formation, to generate libraries of compounds for screening against various biological targets.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential for the development of novel therapeutics. Its unique combination of a fluorinated phenyl group and a reactive carboxylic acid on the isoxazole core makes it an attractive starting point for medicinal chemistry campaigns targeting a diverse range of diseases. This guide provides a solid foundation for researchers to leverage the properties of this compound in their drug discovery efforts.
References
-
3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid suppliers USA. (n.d.). American Chemical Society. Retrieved January 18, 2026, from [Link]
- Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. (2014). Google Patents.
-
Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]
-
methyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate. (n.d.). ChemSynthesis. Retrieved January 18, 2026, from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2020). National Institutes of Health. Retrieved January 18, 2026, from [Link]
- Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. (2005). Google Patents.
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Discovery of 3-aryl-4-isoxazolecarboxamides as TGR5 receptor agonists. (2009). PubMed. Retrieved January 18, 2026, from [Link]
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- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 5. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]
- 6. Discovery of 3-aryl-4-isoxazolecarboxamides as TGR5 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of "3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid" from chalcones
Application Note & Protocol
Abstract
Isoxazole-4-carboxylic acids are privileged scaffolds in medicinal chemistry and drug development, valued for their versatile biological activities. This document provides a comprehensive guide for the synthesis of a key derivative, 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid . We first explore the classical synthesis of isoxazoles from chalcone precursors to provide foundational context and explain the regiochemical outcomes. Subsequently, we present a detailed, validated, and regioselective protocol for the target molecule that proceeds through an alternative pathway, offering superior control and yield for this specific substitution pattern. This guide is intended for researchers in organic synthesis and medicinal chemistry, providing both the theoretical underpinnings and practical, step-by-step instructions for successful synthesis and characterization.
Introduction: Isoxazole Synthesis Strategies
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a feature that imparts unique electronic properties and metabolic stability.[1] This scaffold is present in numerous approved drugs and clinical candidates, demonstrating a wide spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[2][3]
A primary and widely taught method for synthesizing the isoxazole core involves the cyclocondensation of an α,β-unsaturated ketone, commonly known as a chalcone, with hydroxylamine hydrochloride.[4][5] This robust reaction provides a straightforward entry into 3,5-disubstituted isoxazole systems.
The Classical Chalcone-to-Isoxazole Pathway
The synthesis begins with the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone derivative to form the chalcone backbone.[6] This intermediate then undergoes a cyclization reaction with hydroxylamine (NH₂OH). The reaction proceeds via a Michael addition of the hydroxylamine to the β-carbon of the chalcone, followed by an intramolecular condensation and subsequent dehydration to yield the stable aromatic isoxazole ring.[7]
While this method is highly effective for generating 3,5-disubstituted isoxazoles, it does not provide a direct route to 4-substituted derivatives like the target carboxylic acid. The carbon atom that becomes C4 of the isoxazole ring originates from the α-carbon of the chalcone, which is a simple methylene group. Therefore, a different strategy is required to introduce a functional group at this position.
Regioselective Synthesis of this compound
To achieve the desired 3,4-disubstituted pattern, a more controlled and regioselective pathway is necessary. The protocol detailed below builds the isoxazole ring from precursors that already contain the required functionalities in the correct positions. This method avoids the limitations of the chalcone pathway and ensures the specific formation of the target molecule. The synthesis is accomplished in three main steps: oximation of the starting aldehyde, cyclocondensation to form the functionalized isoxazole ester, and finally, hydrolysis to the desired carboxylic acid.[8]
Detailed Experimental Protocols
Safety Precaution: All experimental work should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 3.1: Synthesis of 4-Fluorobenzaldehyde Oxime
Rationale: This initial step converts the aldehyde into its corresponding oxime. The oxime is a stable intermediate that serves as the nitrogen and C3-aryl source for the isoxazole ring in the subsequent cyclization step. Sodium acetate acts as a mild base to neutralize the HCl released from hydroxylamine hydrochloride.[8]
-
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Sodium acetate (CH₃COONa) (1.5 eq)
-
Ethanol (EtOH)
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride and sodium acetate in a minimal amount of deionized water.
-
Add ethanol to the flask, followed by the dropwise addition of 4-fluorobenzaldehyde.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Once complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Pour the cooled mixture into a beaker of cold deionized water.
-
Collect the resulting white solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Protocol 3.2: Synthesis of Ethyl 3-(4-fluorophenyl)isoxazole-4-carboxylate
Rationale: This is the key ring-forming step. The oxime reacts with ethyl acetoacetate, a β-ketoester, which provides the remaining carbon atoms for the isoxazole ring, including the ester functionality at the C4 position. Anhydrous zinc chloride is used as a mild Lewis acid catalyst to promote the condensation.[8]
-
Materials:
-
4-Fluorobenzaldehyde oxime (from Step 3.1) (1.0 eq)
-
Ethyl acetoacetate (2.0 eq)
-
Anhydrous zinc chloride (ZnCl₂) (0.1 eq, catalyst)
-
-
Procedure:
-
Place the 4-fluorobenzaldehyde oxime, ethyl acetoacetate, and anhydrous zinc chloride into a dry round-bottom flask.
-
Heat the solvent-free mixture gradually in an oil bath to approximately 100-110 °C for 1-2 hours.
-
The reaction mixture will become a homogenous liquid. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Purify the crude product via column chromatography on silica gel, using an ethyl acetate/hexane gradient as the eluent, to isolate the pure ester.
-
Protocol 3.3: Saponification to this compound
Rationale: The final step is a standard ester hydrolysis (saponification). Sodium hydroxide cleaves the ethyl ester to form the sodium carboxylate salt. Subsequent acidification with a strong acid, like HCl, protonates the carboxylate to yield the final carboxylic acid product, which typically precipitates from the aqueous solution.[9]
-
Materials:
-
Ethyl 3-(4-fluorophenyl)isoxazole-4-carboxylate (from Step 3.2) (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0-3.0 eq)
-
Ethanol (EtOH)
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the isoxazole ester in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide to the flask.
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and cool it in an ice bath.
-
Slowly acidify the solution by adding concentrated HCl dropwise with vigorous stirring until the pH is approximately 2-3.
-
A solid precipitate of the carboxylic acid will form.
-
Collect the product by vacuum filtration, wash with cold deionized water to remove inorganic salts, and dry thoroughly under vacuum.
-
Product Characterization Data
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected ¹H NMR Signals (CDCl₃, δ ppm) |
| 4-Fluorobenzaldehyde Oxime | C₇H₆FNO | 139.13 | White Solid | ~8.1 (s, 1H, -CH=N), ~7.6-7.5 (m, 2H, Ar-H), ~7.2-7.1 (m, 2H, Ar-H) |
| Ethyl 3-(4-fluorophenyl)isoxazole-4-carboxylate | C₁₂H₁₀FNO₃ | 235.21 | Solid / Oil | ~9.0 (s, 1H, isoxazole-H), ~7.9-7.8 (m, 2H, Ar-H), ~7.2-7.1 (m, 2H, Ar-H), ~4.4 (q, 2H, -CH₂-), ~1.4 (t, 3H, -CH₃) |
| This compound | C₁₀H₆FNO₃ | 207.16 [10] | White to off-white solid | ~10.0 (br s, 1H, -COOH), ~9.2 (s, 1H, isoxazole-H), ~8.0-7.9 (m, 2H, Ar-H), ~7.3-7.2 (m, 2H, Ar-H) |
References
-
Al-Ghorbani, M., et al. (2022). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. Available at: [Link]
-
Patel, K. D., et al. (2020). Synthesis and Analysis of Antimicrobial Properties of Isoxazoline. International Journal of Engineering Research & Technology. Available at: [Link]
-
Voskienė, A., & Mickevičius, V. (2009). Cyclization of chalcones to isoxazole and pyrazole derivatives. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Kumar, A., et al. (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available at: [Link]
-
Suneel Kumar, K., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Available at: [Link]
-
Serebryannikova, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. Available at: [Link]
-
Scholars Research Library. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Available at: [Link]
-
Abibindhu, S., et al. (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Rasayan Journal of Chemistry. Available at: [Link]
-
RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available at: [Link]
-
Thakare, N. R. (2020). Synthesis, characterization and biological evaluation of some isoxazole derivatives from various chalcones. Jetir.Org. Available at: [Link]
-
Singh, P., & Kaur, M. (2022). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy. Available at: [Link]
-
Supporting Information. (n.d.). Analytical data for compounds 2,3,4,5. Available at: [Link]
-
Ali, A., et al. (2017). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. PMC. Available at: [Link]
-
Jarag, K. J., et al. (2011). Synthesis of chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one): advantage of sonochemical method over conventional method. Ultrasonics Sonochemistry. Available at: [Link]
-
Serebryannikova, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. PubMed. Available at: [Link]
-
Fisher Scientific. (n.d.). 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 97%. Available at: [Link]
-
Batra, S., et al. (2019). Microwave-Assisted Metal-Free Decarboxylative Iodination/Bromination of Isoxazole-4-carboxylic Acids. ResearchGate. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
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- 10. matrixscientific.com [matrixscientific.com]
Synthesis of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid via 1,3-Dipolar Cycloaddition: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The synthetic strategy is centered around a key 1,3-dipolar cycloaddition reaction. This guide offers an in-depth explanation of the reaction mechanism, step-by-step experimental procedures, and critical insights into process optimization. The described methodology is designed to be robust and reproducible, providing a solid foundation for researchers in organic synthesis and drug discovery.
Introduction
Isoxazole derivatives are a cornerstone in modern medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, make them attractive scaffolds for drug design.[2] The target molecule, this compound, incorporates a fluorophenyl group, a common substituent used to enhance metabolic stability and binding affinity. This guide details a reliable synthesis of this valuable compound through a 1,3-dipolar cycloaddition, a powerful and versatile method for constructing five-membered heterocyclic rings.[1][3][4][5]
Reaction Overview
The synthesis is a multi-step process culminating in the formation of the isoxazole ring via a [3+2] cycloaddition reaction between an in situ generated nitrile oxide and an alkyne.[3][5][6] The overall transformation can be conceptually broken down into three main stages:
-
Preparation of the Aldoxime: Synthesis of 4-fluorobenzaldehyde oxime from 4-fluorobenzaldehyde.
-
1,3-Dipolar Cycloaddition: In situ generation of 4-fluorobenzonitrile oxide from the aldoxime and its subsequent reaction with an appropriate alkyne dipolarophile to form the ethyl ester of the target molecule.
-
Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.
Mechanistic Insights: The 1,3-Dipolar Cycloaddition
The core of this synthesis is the 1,3-dipolar cycloaddition.[6] Nitrile oxides are versatile 1,3-dipoles that readily react with alkynes to form stable, aromatic isoxazole rings.[6] The nitrile oxide, in this case, 4-fluorobenzonitrile oxide, is generated in situ from 4-fluorobenzaldehyde oxime to avoid its dimerization into a furoxan byproduct.[3][5]
Several methods exist for the in situ generation of nitrile oxides from aldoximes, including oxidation with reagents like Oxone® in the presence of sodium chloride or the use of tert-butyl hypoiodite.[3][4][5][7] These methods offer mild reaction conditions and good functional group tolerance.[3][5][7] Once generated, the nitrile oxide undergoes a concerted [3+2] cycloaddition with the alkyne. The regioselectivity of this reaction is a key consideration, and with monosubstituted alkynes, the reaction typically yields the 3,5-disubstituted isoxazole as the major product.
Experimental Protocols
Part 1: Synthesis of 4-Fluorobenzaldehyde Oxime
Objective: To prepare the aldoxime precursor for the nitrile oxide generation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluorobenzaldehyde | 124.11 | 10.0 g | 0.0806 |
| Hydroxylamine hydrochloride | 69.49 | 6.73 g | 0.0968 |
| Sodium hydroxide | 40.00 | 4.84 g | 0.121 |
| Methanol | 32.04 | 100 mL | - |
| Water | 18.02 | 50 mL | - |
| Hydrochloric acid (1 M) | 36.46 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorobenzaldehyde (10.0 g, 0.0806 mol) in methanol (100 mL).
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (6.73 g, 0.0968 mol) and sodium hydroxide (4.84 g, 0.121 mol) in water (50 mL).
-
Slowly add the aqueous solution to the methanolic solution of the aldehyde.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully acidify the mixture with 1 M HCl until a white precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-fluorobenzaldehyde oxime as a white solid.[8]
Expected Yield: 90-96%[8]
Part 2: 1,3-Dipolar Cycloaddition for Ethyl 3-(4-fluorophenyl)isoxazole-4-carboxylate
Objective: To construct the isoxazole ring via cycloaddition.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluorobenzaldehyde oxime | 139.13 | 5.0 g | 0.0359 |
| Ethyl 2-chloro-3-oxobutanoate | 164.59 | 6.50 g | 0.0395 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 5.71 g | 0.0539 |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | 614.76 | 13.2 g | 0.0215 |
| Sodium Chloride (NaCl) | 58.44 | 2.52 g | 0.0431 |
| Acetonitrile | 41.05 | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add 4-fluorobenzaldehyde oxime (5.0 g, 0.0359 mol), ethyl 2-chloro-3-oxobutanoate (6.50 g, 0.0395 mol), sodium carbonate (5.71 g, 0.0539 mol), sodium chloride (2.52 g, 0.0431 mol), and acetonitrile (150 mL).
-
Stir the suspension vigorously.
-
Add Oxone® (13.2 g, 0.0215 mol) portion-wise over 15-20 minutes to control any potential exotherm.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 3-(4-fluorophenyl)isoxazole-4-carboxylate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Expected Yield: 70-85%
Part 3: Hydrolysis to this compound
Objective: To convert the ethyl ester to the final carboxylic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 3-(4-fluorophenyl)isoxazole-4-carboxylate | 251.22 | 4.0 g | 0.0159 |
| Lithium hydroxide (LiOH) | 23.95 | 0.76 g | 0.0318 |
| Tetrahydrofuran (THF) | 72.11 | 40 mL | - |
| Water | 18.02 | 20 mL | - |
| Hydrochloric acid (1 M) | 36.46 | As needed | - |
Procedure:
-
Dissolve the ethyl ester (4.0 g, 0.0159 mol) in a mixture of THF (40 mL) and water (20 mL) in a 100 mL round-bottom flask.
-
Add lithium hydroxide (0.76 g, 0.0318 mol) to the solution.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the hydrolysis by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Expected Yield: 85-95%
Visualizing the Workflow
Caption: Synthetic workflow for the target molecule.
Reaction Mechanism Diagram
Caption: Mechanism of 1,3-dipolar cycloaddition.
Conclusion
The described multi-step synthesis provides a clear and efficient pathway to this compound. By leveraging a robust 1,3-dipolar cycloaddition reaction with in situ generation of the nitrile oxide intermediate, this protocol offers high yields and operational simplicity. This application note serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for pharmaceutical and agrochemical applications, providing a solid foundation for further exploration and analogue synthesis.
References
-
Taylor & Francis Online. [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. [Link]
-
Organic Chemistry Portal. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. [Link]
-
ACS Publications. In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. [Link]
-
Taylor & Francis Online. [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling c. [Link]
-
MDPI. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. [Link]
-
SciSpace. Nitrile Oxide/Alkyne Cycloadditions – A Credible Platform for Synthesis of Bioinspired Molecules by Metal-Free Molecular Click. [Link]
-
YouTube. cycloadditions with nitrile oxides. [Link]
-
ResearchGate. How to hydrolyze ester in presence of isoxazole moiety?. [Link]
-
NanoBioLetters. Construction of Isoxazole ring: An Overview. [Link]
-
PubChem. Ethyl 2-chloroacetoacetate. [Link]
-
Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. [Link]
-
National Institutes of Health (NIH). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. [Link]
Sources
- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 2. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Application Note & Protocol: A Validated Synthesis of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic Acid
Abstract
This document provides a comprehensive, two-step experimental protocol for the synthesis of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid, a key building block in medicinal chemistry and drug development. The protocol begins with the synthesis of the intermediate, Ethyl 3-(4-fluorophenyl)isoxazole-4-carboxylate, via a robust cyclocondensation reaction. This is followed by a high-yield saponification to afford the final carboxylic acid. This guide is designed for researchers in organic synthesis, offering detailed, step-by-step instructions, mechanistic insights, and validation checkpoints to ensure reproducibility and high purity of the final compound.
Introduction & Significance
The isoxazole scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in drug design. Specifically, 3-aryl-isoxazole-4-carboxylic acid derivatives are crucial intermediates in the development of various therapeutic agents, including anti-inflammatory, analgesic, and neurological drugs[1]. The fluorine substituent on the phenyl ring can enhance metabolic stability and binding affinity, making this compound (CAS No: 334930-07-3) a molecule of significant interest for lead optimization campaigns[2][3].
This protocol outlines a reliable and scalable synthesis route, beginning from commercially available starting materials. The methodology is based on established chemical principles for isoxazole formation, primarily the cyclocondensation of a β-dicarbonyl compound with hydroxylamine, followed by standard ester hydrolysis[4][5].
Overall Synthetic Scheme
The synthesis is performed in two primary stages:
-
Step 1: Ester Formation: Cyclocondensation of Ethyl 2-(4-fluorobenzoyl)acetate with hydroxylamine hydrochloride to form Ethyl 3-(4-fluorophenyl)isoxazole-4-carboxylate.
-
Step 2: Hydrolysis: Saponification of the ethyl ester intermediate using sodium hydroxide, followed by acidification to yield the target compound, this compound.
Caption: Overall two-step synthesis pathway.
Materials & Methods
Reagents & Materials
| Reagent | CAS Number | Supplier | Purity | Notes |
| Ethyl 2-(4-fluorobenzoyl)acetate | 334930-02-8 | Major Supplier | ≥97% | Starting β-ketoester |
| Hydroxylamine Hydrochloride (NH₂OH·HCl) | 5470-11-1 | Major Supplier | ≥99% | Nitrogen source for isoxazole ring |
| Sodium Acetate (NaOAc) | 127-09-3 | Major Supplier | ≥99% | Base for Step 1 |
| Ethanol (EtOH), Anhydrous | 64-17-5 | Major Supplier | ≥99.5% | Solvent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Major Supplier | ≥98% | Base for hydrolysis |
| Hydrochloric Acid (HCl), conc. (37%) | 7647-01-0 | Major Supplier | 37% | For acidification |
| Ethyl Acetate (EtOAc) | 141-78-6 | Major Supplier | ACS Grade | For extraction |
| Magnesium Sulfate (MgSO₄), Anhydrous | 7487-88-9 | Major Supplier | - | Drying agent |
| Deionized Water (DI H₂O) | 7732-18-5 | In-house | - | Solvent and for work-up |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Thermometer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical balance
Detailed Experimental Protocol
PART A: Synthesis of Ethyl 3-(4-fluorophenyl)isoxazole-4-carboxylate
This step involves the formation of the isoxazole ring through a cyclocondensation reaction. The mechanism proceeds via the formation of an oxime intermediate from the reaction of hydroxylamine with the ketone of the β-ketoester, followed by an intramolecular cyclization and dehydration to yield the stable aromatic isoxazole ring. Sodium acetate is used as a mild base to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine needed for the reaction.
Caption: Experimental workflow for Part A.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 2-(4-fluorobenzoyl)acetate (10.0 g, 44.6 mmol) in 80 mL of anhydrous ethanol.
-
Reagent Preparation: In a separate beaker, dissolve hydroxylamine hydrochloride (3.41 g, 49.1 mmol, 1.1 eq) and sodium acetate (4.01 g, 49.1 mmol, 1.1 eq) in 20 mL of DI water. Gentle warming may be required for complete dissolution.
-
Cyclocondensation: Add the aqueous hydroxylamine/sodium acetate solution to the ethanolic solution of the β-ketoester at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.
-
Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting ketoester spot indicates reaction completion.
-
-
Isolation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Subsequently, cool the flask in an ice bath for 1 hour to maximize precipitation of the product.
-
Filtration: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold DI water (2 x 20 mL) to remove inorganic salts.
-
Drying: Dry the product, Ethyl 3-(4-fluorophenyl)isoxazole-4-carboxylate, in a vacuum oven at 40-50°C to a constant weight.
-
Expected Outcome: A white to off-white crystalline solid. Typical yield: 85-95%.
-
PART B: Hydrolysis to this compound
This step is a classic saponification reaction. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and ethanol. In the final workup step, acidification with a strong acid like HCl protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.
Caption: Experimental workflow for Part B.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend Ethyl 3-(4-fluorophenyl)isoxazole-4-carboxylate (8.0 g, 32.1 mmol) in a mixture of 60 mL of ethanol and 30 mL of DI water.
-
Base Addition: Prepare a solution of sodium hydroxide (2.57 g, 64.2 mmol, 2.0 eq) in 20 mL of DI water. Add this aqueous NaOH solution to the ester suspension.
-
Heating: Heat the reaction mixture to 60-70°C with vigorous stirring. The suspension should dissolve to form a clear, homogeneous solution as the reaction proceeds. Maintain this temperature for 2-3 hours.
-
Trustworthiness Check: The reaction is typically complete when the solution becomes fully transparent, indicating the consumption of the insoluble starting ester. TLC can also be used to confirm the absence of the starting material.
-
-
Solvent Removal: After cooling to room temperature, remove the ethanol from the reaction mixture using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid (approx. 5-6 mL) dropwise with stirring until the pH of the solution reaches 2-3 (check with pH paper). A thick white precipitate will form.
-
Isolation: Stir the cold slurry for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold DI water (3 x 30 mL) to remove any residual salts.
-
Drying: Dry the final product, this compound, under vacuum at 60°C to a constant weight.
-
Expected Outcome: A fine white powder. Typical yield: 90-98%. Molecular Formula: C₁₀H₆FNO₃, Molecular Weight: 207.16 g/mol [2].
-
References
-
ResearchGate. Cyclocondensation pathways for the synthesis of isoxazole. Available at: [Link]
-
ResearchGate. Isoxazole synthesis 54 by consecutive three-component alkynylation–cyclocondensation sequence. Available at: [Link]
-
MDPI. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Available at: [Link]
-
PubMed Central (PMC). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]
-
PubMed. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Available at: [Link]
-
MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available at: [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]
-
PrepChem.com. Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. Available at: [Link]
- Google Patents.Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
- Google Patents.Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
PubMed Central (PMC). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Available at: [Link]
-
National Institutes of Health (NIH). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. 334930-07-3|3-(4-Fluorophenyl)isoxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic Acid in Enzyme Inhibition Assays
Introduction: The Scientific Context of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic Acid
The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3][4] These five-membered heterocyclic rings are key components in various therapeutics, demonstrating activities ranging from antimicrobial and anticancer to anti-inflammatory and neuroprotective effects.[1][2] The specific derivative, This compound , belongs to a chemical class that has garnered significant interest for its role in modulating enzymatic pathways, particularly those involved in inflammation.[5] The structural features of this compound, namely the fluorinated phenyl ring and the carboxylic acid moiety on the isoxazole core, suggest its potential as a targeted enzyme inhibitor, a critical asset in drug discovery and development.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of "this compound" in enzyme inhibition assays. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative scientific principles. While the broader class of isoxazole derivatives has been shown to inhibit various enzymes, including lipoxygenase (LOX) and cyclooxygenase (COX), this guide will focus on the inhibition of COX enzymes as a highly relevant and well-characterized model system for this class of compounds.[6][7]
Pre-Assay Considerations: Setting the Stage for Success
Before embarking on detailed enzyme inhibition studies, a series of preliminary steps are crucial for ensuring the integrity and reproducibility of your data. These foundational experiments are designed to characterize the behavior of the test compound and the enzyme under the chosen assay conditions.
Compound Handling and Preparation
Proper handling and preparation of "this compound" are paramount. Isoxazole derivatives are typically stable crystalline solids.
-
Solubility Testing : Determine the solubility of the compound in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its ability to dissolve a wide range of organic molecules. However, it is critical to keep the final concentration of DMSO in the assay low (typically <1%) to avoid solvent-induced artifacts.
-
Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles, which can degrade the compound over time. Store these aliquots at -20°C or -80°C for long-term stability.
-
Working Solutions : On the day of the experiment, prepare fresh serial dilutions of the compound from the stock solution in the appropriate assay buffer. This ensures accurate and consistent concentrations for your dose-response experiments.
Enzyme and Substrate Characterization
A thorough understanding of your enzyme's kinetic properties is essential for designing a robust inhibition assay.
-
Enzyme Purity and Activity : Ensure the purity and specific activity of your enzyme preparation. This information is typically provided by the supplier or can be determined using standard protein quantification methods and activity assays.
-
Michaelis-Menten Kinetics : Determine the Michaelis constant (Km) and maximum velocity (Vmax) of the enzyme for its substrate under your specific assay conditions (buffer, pH, temperature). The Km value, which represents the substrate concentration at half-maximal velocity, is crucial for setting the substrate concentration in your inhibition assays.[8] For competitive inhibitors, using a substrate concentration around the Km is essential for accurately determining the inhibitor's potency.[9]
Core Protocols: Quantifying Enzyme Inhibition
The following protocols provide a step-by-step guide to characterizing the inhibitory activity of "this compound." As a prime example, we will use the inhibition of Cyclooxygenase (COX) enzymes, which are key targets in inflammation.
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
The IC50 value is a quantitative measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a fundamental parameter for comparing the potency of different inhibitors.
Objective : To determine the IC50 value of this compound against a target enzyme (e.g., COX-1 or COX-2).
Materials :
-
Purified enzyme (e.g., ovine COX-1 or human recombinant COX-2)
-
Enzyme substrate (e.g., arachidonic acid)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
"this compound"
-
Detection reagent (e.g., a colorimetric or fluorometric probe to measure product formation)
-
96-well microplates
-
Microplate reader
Step-by-Step Methodology :
-
Prepare Reagents :
-
Prepare a stock solution of the inhibitor in DMSO.
-
Create a series of dilutions of the inhibitor in assay buffer. A common approach is to use a 10-point, 3-fold serial dilution to cover a wide concentration range.
-
Prepare the enzyme and substrate solutions at the desired concentrations in pre-chilled assay buffer. The substrate concentration should ideally be at or near the Km value.[9]
-
-
Assay Setup :
-
In a 96-well plate, add a small volume of each inhibitor dilution. Include wells for a positive control (enzyme activity without inhibitor) and a negative control (no enzyme).
-
Add the enzyme solution to each well and pre-incubate with the inhibitor for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This allows for the inhibitor to bind to the enzyme.
-
-
Initiate and Monitor the Reaction :
-
Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.
-
Monitor the formation of the product over time using a microplate reader at the appropriate wavelength for your detection method. The reaction should be monitored in the initial linear phase (initial velocity).
-
-
Data Analysis :
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the data by expressing the enzyme activity at each inhibitor concentration as a percentage of the activity of the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Data Presentation :
| Inhibitor Conc. (µM) | % Inhibition |
| 0.01 | 5.2 |
| 0.03 | 15.8 |
| 0.1 | 35.1 |
| 0.3 | 48.9 |
| 1 | 65.4 |
| 3 | 85.2 |
| 10 | 95.1 |
| 30 | 98.6 |
IC50 Value : 0.32 µM (Example Data)
Visualization of IC50 Determination Workflow :
Caption: Workflow for IC50 Determination.
Protocol 2: Elucidating the Mechanism of Inhibition (MOA)
Understanding how an inhibitor interacts with an enzyme and its substrate is crucial for drug development.[8] Enzyme kinetic studies can differentiate between competitive, non-competitive, and uncompetitive inhibition.
Objective : To determine the mechanism of inhibition of this compound.
Methodology :
-
Experimental Design : The assay is performed by measuring the initial reaction velocity at various substrate concentrations in the absence and presence of different fixed concentrations of the inhibitor.
-
Data Collection : Generate a matrix of initial velocity data with varying substrate and inhibitor concentrations.
-
Data Analysis : The data is typically visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The pattern of changes in the plot in the presence of the inhibitor reveals the mechanism of inhibition:
-
Competitive Inhibition : Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition : Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition : Lines are parallel (both Vmax and Km decrease).
-
Visualization of Inhibition Mechanisms :
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP) [research.unipg.it]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
Application Notes and Protocols for the Evaluation of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid as a Cyclooxygenase (COX) Inhibitor
Introduction: The Dual Faces of Cyclooxygenase and the Quest for Selective Inhibition
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade.[1] It exists in two primary isoforms, COX-1 and COX-2, which, despite sharing significant structural homology, play distinct physiological roles.[2] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential homeostatic functions, including gastrointestinal protection and platelet aggregation.[1][2] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins, leading to the production of prostaglandins that mediate pain and inflammation.[1][2]
The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit COX enzymes.[3] However, non-selective NSAIDs that inhibit both isoforms can lead to significant side effects, most notably gastrointestinal bleeding and renal toxicity, due to the inhibition of COX-1's protective functions.[4] This has driven the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory relief while minimizing the adverse effects associated with COX-1 inhibition.[2][4]
The isoxazole scaffold has emerged as a promising pharmacophore in the design of novel anti-inflammatory agents, with some derivatives exhibiting potent and selective COX-2 inhibition.[5] This document provides a detailed guide for researchers and drug development professionals on the evaluation of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid , a compound of interest within this chemical class, for its potential as a COX inhibitor. While specific inhibitory data for this compound is not extensively documented in publicly available literature, its structural features suggest a potential interaction with the COX active site. These protocols are designed to elucidate its inhibitory profile, including potency (IC50) and selectivity for COX-1 versus COX-2.
Compound Profile: this compound
-
IUPAC Name: 3-(4-fluorophenyl)isoxazole-4-carboxylic acid
-
CAS Number: 334930-07-3
-
Molecular Formula: C10H6FNO3
-
Molecular Weight: 207.16 g/mol
-
Chemical Structure:
Potential Mechanism of Action: A Structural Perspective
The diarylisoxazole scaffold is a known feature in several NSAIDs, particularly those with high selectivity for COX-1.[3] The carboxylic acid moiety present in many NSAIDs, including this compound, is known to form a critical salt bridge with the guanidinium group of a conserved arginine residue (Arg120) at the entrance of the hydrophobic active site channel of COX enzymes.[3] This interaction helps to orient the inhibitor within the active site.
The selectivity of an inhibitor for COX-2 over COX-1 is often attributed to the presence of a larger and more accommodating side pocket in the COX-2 active site.[4] The substitution of isoleucine in COX-1 with a smaller valine in COX-2 creates this additional space.[4] Selective COX-2 inhibitors often possess bulky side groups that can fit into this side pocket, a structural feature not as readily accommodated by the narrower COX-1 active site.[4] The 4-fluorophenyl group on the isoxazole ring of the target compound could potentially interact with this hydrophobic channel, and its overall conformation will determine its fit and selectivity. The protocols outlined below are designed to experimentally determine this activity profile.
Experimental Protocols
Protocol 1: In Vitro Determination of COX-1 and COX-2 Inhibition (Fluorometric Assay)
This protocol describes a high-throughput method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified ovine or human COX-1 and human recombinant COX-2.
Principle:
The assay measures the peroxidase activity of COX. The COX component of the enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces the endoperoxide to prostaglandin H2 (PGH2). This assay utilizes a fluorometric probe that is oxidized in the presence of the peroxidase activity, resulting in a fluorescent product that can be measured. The inhibition of this process by the test compound is quantified.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Fluorometric Probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Arachidonic Acid
-
Potassium Hydroxide (KOH)
-
This compound (test compound)
-
Known selective COX-1 inhibitor (e.g., SC-560) and COX-2 inhibitor (e.g., Celecoxib) as positive controls
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorometric plate reader (Excitation: 530-540 nm, Emission: 585-595 nm)
Workflow Diagram:
Caption: Workflow for the in vitro fluorometric COX inhibition assay.
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions if using a commercial kit.
-
Prepare a stock solution of the test compound in DMSO. Create a serial dilution series to cover a wide range of concentrations (e.g., 0.01 nM to 100 µM).
-
Prepare stock solutions of the control inhibitors (SC-560 and Celecoxib) in DMSO.
-
-
Assay Plate Setup:
-
100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of ADHP, 10 µl of enzyme (either COX-1 or COX-2), and 10 µl of DMSO (solvent control) to three wells.
-
Background Wells: Add 160 µl of Assay Buffer, 10 µl of Heme, 10 µl of ADHP, and 10 µl of DMSO to three wells.
-
Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of ADHP, 10 µl of enzyme (either COX-1 or COX-2), and 10 µl of the test compound or control inhibitor dilutions to triplicate wells for each concentration.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µl of the arachidonic acid solution to all wells to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence kinetically for 5-10 minutes at 25°C using a plate reader.
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the average slope of the background wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Slope of 100% Activity - Slope of Inhibitor) / Slope of 100% Activity] x 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Selectivity Index (SI) = IC50 (COX-2) / IC50 (COX-1).
Expected Results:
The results will provide the IC50 values for the test compound against both COX-1 and COX-2. A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |
| This compound | To be determined | To be determined | To be determined |
| Celecoxib (Control) | ~15 | ~0.04 | ~375 |
| SC-560 (Control) | ~0.009 | ~6.3 | ~0.0014 |
Note: Control IC50 values are approximate and can vary between assay conditions and enzyme lots.
Protocol 2: Cell-Based Assay for COX-2 Inhibition
This protocol measures the ability of the test compound to inhibit the production of prostaglandin E2 (PGE2) in a cell-based model where COX-2 expression is induced.
Principle:
A suitable cell line (e.g., RAW 264.7 murine macrophages or A549 human lung carcinoma cells) is stimulated with an inflammatory agent like lipopolysaccharide (LPS) or interleukin-1β (IL-1β) to induce the expression of COX-2.[6] The cells are then treated with the test compound, and the amount of PGE2 released into the cell culture supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in PGE2 levels indicates inhibition of COX-2 activity.
Materials:
-
RAW 264.7 or A549 cells
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli or human IL-1β
-
This compound (test compound)
-
Celecoxib (positive control)
-
PGE2 ELISA kit
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Workflow Diagram:
Caption: Workflow for the cell-based COX-2 inhibition assay.
Procedure:
-
Cell Seeding: Seed RAW 264.7 or A549 cells into a 96-well plate at an appropriate density and allow them to adhere and grow to confluence.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and Celecoxib in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds or controls. Include a vehicle control (DMSO).
-
Pre-incubate the cells with the compounds for 1 hour.
-
-
COX-2 Induction: Add LPS (e.g., 1 µg/mL for RAW 264.7) or IL-1β (e.g., 1 ng/mL for A549) to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for PGE2 analysis.
-
PGE2 Quantification: Measure the PGE2 concentration in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's protocol.
Data Analysis:
-
Generate a standard curve from the PGE2 standards provided in the ELISA kit.
-
Calculate the concentration of PGE2 in each sample from the standard curve.
-
Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Expected Results:
This assay will determine the potency of the test compound in a cellular environment, which is more physiologically relevant than a purified enzyme assay.
| Condition | Expected PGE2 Level |
| Unstimulated Cells | Basal |
| LPS-Stimulated + Vehicle | High |
| LPS-Stimulated + Test Compound (effective conc.) | Reduced |
| LPS-Stimulated + Celecoxib (effective conc.) | Reduced |
Conclusion
The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound as a potential COX inhibitor. By determining its in vitro IC50 values for both COX-1 and COX-2, researchers can ascertain its potency and, critically, its selectivity. The cell-based assay further validates these findings in a more complex biological system. The data generated from these experiments will be instrumental in understanding the therapeutic potential of this compound and will guide further pre-clinical development efforts. Given the structural characteristics of the isoxazole scaffold, a thorough investigation into its COX inhibitory profile is a scientifically meritorious endeavor.
References
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Bruno, A., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Journal of Medicinal Chemistry, 60(15), 6433-6444. [Link]
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Joy, M., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19575-19601. [Link]
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Gull, A., et al. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. RSC Advances, 6(113), 112043-112057. [Link]
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Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of the Iranian Chemical Society, 20(2), 437-453. [Link]
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Kumari, P., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1361. [Link]
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Khan, A., et al. (2009). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 16(24), 3129-3158. [Link]
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Kowalski, P., et al. (2022). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. Molecules, 27(1), 295. [Link]
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Mitchell, J. A., et al. (1992). 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. Journal of Medicinal Chemistry, 35(3), 507-510. [Link]
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Taha, E. A., et al. (2018). Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile. Molecules, 23(12), 3125. [Link]
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Ali, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1243125. [Link]
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D'Acquisto, F., & Izzo, A. A. (2003). Chemistry and biology of anti-inflammatory marine natural products: molecules interfering with cyclooxygenase, NF-kappaB and other unidentified targets. Current Opinion in Pharmacology, 3(6), 635-641. [Link]
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Luan, F., et al. (2022). Computational Analysis and Biological Activities of Oxyresveratrol Analogues, the Putative Cyclooxygenase-2 Inhibitors. Molecules, 27(8), 2346. [Link]
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Islam, M. R., et al. (2023). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 9(12), e22709. [Link]
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Chłoń-Rzepa, G., et al. (2018). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. Molecules, 23(11), 2907. [Link]
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Zaharia, V., et al. (2023). Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][3][4][7]thiadiazole Derivatives. Revista de Chimie, 74(12), 24-32. [Link]
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Geronikaki, A., et al. (2008). Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry, 16(11), 6049-6057. [Link]
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Developing Antibacterial Agents from 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic Acid: Application Notes and Protocols
Authored by: Gemini, Senior Application Scientist
Introduction: The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents.[1][2] Isoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including antimicrobial effects.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial stages of evaluating the antibacterial potential of "3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid" (henceforth referred to as Compound X).
This guide is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a robust and well-validated approach to the preliminary assessment of this, and similar, novel chemical entities. We will cover the essential in vitro assays required to establish a foundational profile of Compound X's antibacterial efficacy and its preliminary safety profile regarding mammalian cells.
Part 1: Initial Antibacterial Activity Screening
The first critical step is to determine if Compound X exhibits any inhibitory effects against a panel of relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for this purpose, quantifying the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7][8]
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of Compound X in a liquid growth medium within a 96-well microtiter plate. Bacterial growth is assessed after a defined incubation period, typically by visual inspection of turbidity or by measuring optical density (OD).[7][8]
Materials:
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile saline (0.85% w/v)
Procedure:
-
Preparation of Compound X Stock Solution:
-
Accurately weigh Compound X and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of DMSO is due to its ability to dissolve a wide range of organic compounds and its minimal impact on bacterial growth at low final concentrations (typically ≤1%).
-
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This standardization is crucial for the reproducibility of the assay.[13]
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
In well 1, add 200 µL of MHB containing the desired starting concentration of Compound X. This is achieved by diluting the stock solution in MHB.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (MHB only, no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL. Do not add bacteria to the sterility control well (well 12).
-
-
Incubation:
-
Seal the plate (e.g., with a breathable film) and incubate at 37°C for 16-24 hours.[7]
-
-
Data Interpretation:
-
The MIC is determined as the lowest concentration of Compound X at which there is no visible growth (no turbidity) by naked eye inspection.[7]
-
For a more quantitative measure, read the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the concentration that inhibits ~90% of growth compared to the positive control.
-
Self-Validation and Controls:
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin) should be run in parallel to ensure the assay is performing correctly and the bacteria are susceptible as expected.
-
Growth Control (Well 11): Must show clear turbidity, indicating that the bacteria are viable and the medium supports growth.
-
Sterility Control (Well 12): Must remain clear, confirming the sterility of the medium and aseptic technique.
Visualizing the MIC Assay Workflow
Part 2: Determining Bactericidal vs. Bacteriostatic Activity
Once an inhibitory concentration is established, the next logical step is to determine whether Compound X kills the bacteria (bactericidal) or merely inhibits their growth (bacteriostatic). This is achieved through the Minimum Bactericidal Concentration (MBC) assay.[14]
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
Principle: This assay is an extension of the MIC test. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto antibiotic-free agar plates. The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the initial bacterial inoculum.[14]
Materials:
-
Completed MIC plate from Protocol 1
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar plates
-
Sterile pipette tips or inoculation loops
Procedure:
-
Selection of Wells: Identify the MIC well and all wells with higher concentrations of Compound X that showed no visible growth in the MIC assay.
-
Subculturing:
-
From each selected well, take a 10-100 µL aliquot.
-
Spread the aliquot evenly onto a labeled, antibiotic-free agar plate.
-
Also, plate an aliquot from the growth control well (after appropriate dilution) to confirm the initial inoculum count.
-
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours, or until colonies are clearly visible on the control plate.
-
Data Interpretation:
-
Count the number of colonies (CFU) on each plate.
-
The MBC is the lowest concentration of Compound X that results in a ≥99.9% kill of the initial inoculum. For example, if the initial inoculum was 5 x 10⁵ CFU/mL and a 100 µL aliquot was plated, the starting number of cells would be 5 x 10⁴ CFU. A 99.9% reduction would mean ≤50 CFU on the plate.
-
Interpretation of Results:
-
If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .
-
If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .
Part 3: Preliminary Safety Assessment - Cytotoxicity
A potent antibacterial agent is of little therapeutic value if it is also highly toxic to human cells.[15][16][17] Therefore, early-stage cytotoxicity screening is essential. The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[18]
Protocol 3: MTT Cytotoxicity Assay
Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan precipitate by mitochondrial dehydrogenases in living, metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[18]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Compound X
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
Positive control for cytotoxicity (e.g., Doxorubicin)
Procedure:
-
Cell Seeding:
-
Seed the 96-well plate with mammalian cells at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound X in complete cell culture medium. The concentration range should bracket the observed antibacterial MIC values.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Compound X.
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
-
Incubation: Incubate the plate for a period relevant to the intended therapeutic use (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
After incubation, add 20 µL of the MTT solution to each well.
-
Incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of Compound X relative to the untreated control cells.
-
Plot the cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing the Drug Development Logic
Part 4: Data Summary and Next Steps
The data generated from these initial assays should be compiled to create a preliminary profile of Compound X.
Table 1: Exemplary Data Summary for Compound X
| Parameter | S. aureus | E. coli | HEK293 Cells |
| MIC (µg/mL) | 8 | 32 | N/A |
| MBC (µg/mL) | 16 | >128 | N/A |
| Activity | Bactericidal | Bacteriostatic | N/A |
| IC₅₀ (µg/mL) | N/A | N/A | >100 |
| Selectivity Index (IC₅₀/MIC) | >12.5 | >3.1 | N/A |
Interpretation and Future Directions:
The Selectivity Index (SI) , calculated as IC₅₀ / MIC, is a critical parameter. A higher SI value indicates that the compound is more toxic to bacteria than to mammalian cells, suggesting a potentially favorable therapeutic window.
Based on the results, a decision can be made to either advance the compound, modify its chemical structure to improve efficacy or reduce toxicity, or terminate its development.[18] If the profile is promising (potent MIC, bactericidal activity, and high SI), subsequent studies should focus on:
-
Mechanism of Action Studies: Investigating how the compound kills or inhibits bacteria (e.g., targeting cell wall synthesis, DNA replication, or protein synthesis).[19][20]
-
Spectrum of Activity: Testing against a broader panel of clinical isolates, including resistant strains.
-
In Vivo Efficacy: Evaluating the compound's performance in animal models of infection.
References
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- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022).
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- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). Methods in Molecular Biology.
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.).
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). Protocol Exchange.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024).
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- Antibiotics with novel mechanism of action discovered. (2019). ScienceDaily.
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- Antibiotics with novel mechanism of action discovered. (2019). Drug Target Review.
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- This compound | 334930-07-3. (n.d.). ChemicalBook.
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Investigating the Anticancer Potential of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid: Application Notes and Protocols for In Vitro Cellular Screening
Introduction: The Rationale for Screening Isoxazole Derivatives in Oncology Research
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile pharmacological activities. In oncology, numerous isoxazole derivatives have been identified as potent agents capable of modulating critical cellular pathways implicated in cancer progression. This class of compounds has been reported to exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of protein kinases, disruption of tubulin polymerization, and cell cycle arrest.[1][2][3] The specific compound, 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid (herein referred to as ISO-Fx), represents a novel, uncharacterized molecule. Its structural features—a fluorinated phenyl ring coupled with an isoxazole carboxylic acid—provide a compelling basis for its investigation as a potential anticancer agent.
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of ISO-Fx in cancer cell line models. The protocols herein are designed as a self-validating workflow, starting from broad cytotoxicity screening to more detailed mechanistic assays, to rigorously assess its potential as a therapeutic candidate.
Part 1: Initial Cytotoxicity Screening - The MTT Cell Viability Assay
The first critical step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which in viable cells, reduces the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The intensity of this color is directly proportional to the number of living, metabolically active cells.
Causality Behind Experimental Choices:
-
Why MTT? It is a widely accepted, high-throughput, and cost-effective preliminary assay to determine if a compound has cytotoxic or cytostatic effects.[4]
-
Cell Line Selection: A panel of cell lines from different cancer types (e.g., breast: MCF-7, liver: HepG2, cervical: HeLa) is recommended to assess the breadth of activity. A non-cancerous cell line (e.g., HEK293T) should be included to evaluate preliminary selectivity for cancer cells.
-
Dose-Response and Time-Course: Testing a range of concentrations over different time points (e.g., 24, 48, 72 hours) is crucial to determine the IC50 (half-maximal inhibitory concentration) and understand the kinetics of the cellular response.
Experimental Workflow: MTT Assay
Caption: Workflow for MTT Cell Viability Assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to adhere.
-
Compound Preparation: Prepare a stock solution of ISO-Fx in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is ≤0.5% to avoid solvent toxicity.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the respective ISO-Fx concentrations. Add medium with 0.5% DMSO as a vehicle control.
-
Incubation: Return the plate to the incubator for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Final Incubation: Leave the plate overnight in the incubator in the dark.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
| Parameter | Recommended Condition | Rationale |
| Cell Lines | MCF-7, HepG2, HeLa, HEK293T | Screen against diverse cancer types and a non-cancerous line for selectivity. |
| Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase during the assay. |
| ISO-Fx Conc. | 0.1 µM to 100 µM (log scale) | A wide range is necessary to establish a full dose-response curve. |
| Incubation Time | 24, 48, 72 hours | To assess both short-term and long-term effects on cell proliferation. |
| Vehicle Control | DMSO (≤0.5%) | To control for any effects of the solvent used to dissolve the compound. |
Part 2: Mechanistic Insight - Apoptosis and Cell Cycle Analysis
If ISO-Fx demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Many isoxazole derivatives are known to induce apoptosis.[1][5] Flow cytometry-based assays are powerful tools for this investigation.
Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can enter late apoptotic or necrotic cells where membrane integrity is compromised. Dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Detailed Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with ISO-Fx at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include an untreated and a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach using a non-enzymatic cell dissociation solution to preserve membrane integrity.
-
Washing: Wash the collected cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis
Anticancer agents often exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M). This can be a prelude to apoptosis. Propidium iodide can be used to stain the DNA of fixed and permeabilized cells. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[7][8]
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with ISO-Fx at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect cells as described for the apoptosis assay.
-
Fixation: Wash cells with PBS, then fix by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to ensure that only DNA is stained. Incubate for 30 minutes at 37°C.
-
PI Staining: Add 5 µL of PI solution (1 mg/mL) to the cell suspension.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.
Caption: Workflow for Apoptosis and Cell Cycle Analysis.
Part 3: Probing Molecular Targets - Western Blotting
Western blotting is a key technique to investigate changes in the expression and activation (e.g., phosphorylation) of specific proteins involved in the pathways identified in the previous steps (e.g., apoptosis and cell cycle regulation). This provides deeper mechanistic insight into how ISO-Fx functions at the molecular level.
Causality Behind Experimental Choices:
-
Target Selection: Based on the common mechanisms of isoxazole derivatives and the results of the apoptosis/cell cycle assays, a panel of target proteins should be selected. For an apoptosis-inducing compound, key targets include Caspase family proteins and their substrate, PARP. For cell cycle arrest, key cyclins and cyclin-dependent kinases (CDKs) are relevant.
-
Loading Control: A housekeeping protein (e.g., β-actin, GAPDH) must be probed on the same blot to ensure equal protein loading across all samples, which is essential for accurate quantification.
Potential Signaling Pathway to Investigate
Given that many isoxazole derivatives induce apoptosis, a logical starting point is to examine the intrinsic (mitochondrial) apoptosis pathway.
Caption: Hypothesized Intrinsic Apoptosis Pathway.
Detailed Protocol: Western Blotting
-
Protein Extraction: Treat cells with ISO-Fx as for previous assays. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Cyclin D1, p21, and a loading control like β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities relative to the loading control to determine changes in protein expression or activation.
| Target Protein | Pathway | Expected Change with ISO-Fx |
| Cleaved Caspase-3 | Apoptosis | Increase |
| Cleaved PARP | Apoptosis | Increase |
| Bcl-2 | Apoptosis (Anti) | Decrease |
| Bax | Apoptosis (Pro) | Increase |
| Cyclin D1 | Cell Cycle (G1/S) | Decrease (if G1 arrest) |
| p21/p27 | Cell Cycle (Inhibitor) | Increase (if cell cycle arrest) |
| β-actin / GAPDH | Loading Control | No Change |
Conclusion and Future Directions
This guide provides a foundational, multi-step strategy for the initial in vitro evaluation of This compound in cancer cell lines. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of the compound's biological activity. Positive and compelling results from this workflow would justify further investigation, including screening against larger cancer cell line panels, exploring other signaling pathways, and ultimately, advancing to in vivo preclinical models. The inherent versatility of the isoxazole scaffold suggests that ISO-Fx holds potential, and this rigorous, evidence-based approach is paramount to unlocking it.
References
-
Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: a review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link][1][9]
-
Arya, G. C., Khalid, M., Mehla, S., & Jakhmola, V. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-27. [Link][2]
-
Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(29), 18655-18672. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. Retrieved from [Link][7]
-
Cossarizza, A., et al. (2019). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology, 127(1), e85. [Link][8]
-
El-Sayed, N. N. E., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry, 116, 105321. [Link]
-
Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Molecular Sciences, 21(17), 6043. [Link]
-
Al-Ostath, A., et al. (2022). Abstract: Background: Cancer affects a large number of people annually, and is one of the leading causes of death - worldwide. Objective: In this study, the aim was to design and synthesis novel series of Amide-Isoxazole derivatives. ResearchGate. [Link][4]
-
Gambacorta, N., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International journal of molecular sciences, 21(17), 6043. [Link][5][10]
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- 10. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid
Abstract
This application note describes a robust and validated analytical method for the quantification of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The developed isocratic method provides a reliable and efficient means for the analysis of this compound, which is of interest to researchers and professionals in drug development. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2][3] All validation parameters, including specificity, linearity, accuracy, precision, and robustness, met the predefined acceptance criteria.
Introduction
This compound is a heterocyclic carboxylic acid containing a fluorophenyl-isoxazole moiety.[4][5] Accurate and reliable quantitative analysis of such compounds is crucial in various stages of pharmaceutical research and development, including synthesis verification, purity assessment, and stability studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of individual components in a mixture.[6][7] Reversed-phase chromatography, in particular, is well-suited for the analysis of moderately polar compounds like aromatic carboxylic acids.[8][9][10]
This document provides a detailed protocol for the HPLC analysis of this compound, along with a comprehensive summary of the method validation performed to demonstrate its fitness for use. The validation process is a regulatory requirement that ensures the analytical method yields consistent and reliable results.[2][11]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Data Acquisition and Processing: Chromatography data station (CDS) software for instrument control, data acquisition, and processing.
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility) (ACS grade or higher)[12]
-
Ultrapure water (Type I)
-
-
Reference Standard: this compound reference standard of known purity.
Chromatographic Conditions
The following chromatographic conditions were optimized for the separation and quantification of this compound:
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at an appropriate wavelength (determined by UV scan, e.g., 254 nm) |
| Run Time | Approximately 10 minutes |
Causality behind Experimental Choices:
-
Mobile Phase: A mixture of acetonitrile and acidified water is a common mobile phase for reversed-phase chromatography of acidic compounds. Acetonitrile is a versatile organic modifier providing good peak shape and resolution. The addition of a small amount of acid (phosphoric or formic) suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peak shapes.[9]
-
C18 Column: C18 columns are the most widely used stationary phases in reversed-phase HPLC due to their hydrophobicity, which allows for good retention of a broad range of non-polar to moderately polar compounds.
-
Isocratic Elution: For a single analyte quantification, an isocratic method (constant mobile phase composition) is generally preferred for its simplicity, robustness, and shorter re-equilibration times between injections compared to gradient elution.
-
UV Detection: The aromatic and heterocyclic nature of the analyte suggests it possesses a chromophore, making UV detection a suitable and cost-effective choice. The optimal wavelength should be determined by acquiring a UV spectrum of the analyte.
Detailed Protocols
Preparation of Solutions
-
Mobile Phase Preparation (e.g., 60:40 Acetonitrile: 0.1% Phosphoric Acid):
-
To prepare 1 L of 0.1% phosphoric acid in water, add 1.0 mL of concentrated phosphoric acid to 1 L of ultrapure water and mix thoroughly.
-
Measure 600 mL of acetonitrile and 400 mL of 0.1% phosphoric acid in water.
-
Combine the two solutions in a suitable container, mix well, and degas using an appropriate method (e.g., sonication or vacuum filtration).
-
-
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., methanol or a mixture of mobile phase components). Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solutions (for Linearity and Assay):
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection to remove any particulate matter.
-
HPLC Analysis Workflow
The general workflow for the analysis is as follows:
Caption: HPLC analysis workflow from preparation to reporting.
Method Validation
The analytical method was validated according to the ICH Q2(R2) guidelines to establish its suitability for the quantitative determination of this compound.[1][13] The validation parameters assessed were specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
System Suitability
Before each validation run, a system suitability test was performed to ensure the chromatographic system was adequate for the intended analysis.[14][15] This was done by injecting the standard solution (e.g., 25 µg/mL) five times.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[3][11]
-
Protocol: A solution of a placebo (matrix without the analyte) and a spiked sample were injected. The chromatogram of the placebo was examined for any interfering peaks at the retention time of the analyte.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[3][11]
-
Protocol: A calibration curve was constructed by plotting the peak area versus the concentration of the analyte over a range of 1-100 µg/mL. The linearity was evaluated by linear regression analysis.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[3]
-
Protocol: Accuracy was determined by analyzing samples of a known concentration (spiked placebo) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery was then calculated.
| Parameter | Acceptance Criteria |
| Mean Recovery | 98.0% - 102.0% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It was assessed at two levels: repeatability and intermediate precision.[2][3]
-
Repeatability (Intra-assay precision):
-
Protocol: Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) was calculated.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: The repeatability study was repeated on a different day, with a different analyst, and/or on a different instrument. The %RSD was calculated for the combined data from both days.
-
| Parameter | Acceptance Criteria |
| %RSD | ≤ 2.0% |
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3][13]
-
Protocol: The effect of small variations in the following parameters on the analytical results was evaluated:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
The system suitability parameters were checked under each of these varied conditions.
Conclusion
The developed isocratic RP-HPLC method for the quantitative analysis of this compound is simple, rapid, and reliable. The method has been successfully validated according to ICH guidelines, demonstrating excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals for the routine analysis of this compound.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
- <621> CHROMATOGRAPHY. vertexaisearch.cloud.google.com.
- Understanding the Latest Revisions to USP <621> | Agilent. vertexaisearch.cloud.google.com.
- HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. vertexaisearch.cloud.google.com.
- USP <621> Chromatography - DSDP Analytics. vertexaisearch.cloud.google.com.
- <621> Chromatography - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
- Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies. vertexaisearch.cloud.google.com.
- ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. vertexaisearch.cloud.google.com.
- Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC - SIELC Technologies. vertexaisearch.cloud.google.com.
-
Steps for HPLC Method Validation - Pharmaguideline . pharmaguideline.com. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific . actascientific.com. [Link]
-
Separation of the Oxidation Products of Polycyclic Aromatic Hydrocarbons by Reversed-Phase HPLC Combined with Ion-Pairing and Ion-Suppression Techniques | Journal of Chromatographic Science | Oxford Academic . academic.oup.com. [Link]
-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PubMed Central . ncbi.nlm.nih.gov. [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . amsbiopharma.com. [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH . ncbi.nlm.nih.gov. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI . mdpi.com. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . youtube.com. [Link]
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- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
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- 5. 334930-07-3|3-(4-Fluorophenyl)isoxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
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- 10. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 15. dsdpanalytics.com [dsdpanalytics.com]
Application Notes and Protocols: A Guide to Small Molecule-Enhanced Induced Pluripotent Stem Cell (iPSC) Generation
An application note on the use of "3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid" for induced pluripotent stem cell (iPSC) generation cannot be provided at this time due to the absence of specific scientific literature and established protocols for this particular application.
However, to address the core interest in advancing iPSC generation, this guide has been developed to provide a comprehensive overview of the use of small molecules in cellular reprogramming. This document will detail the principles, mechanisms, and protocols for leveraging chemical compounds to enhance the efficiency and quality of iPSC generation, using well-documented examples from the scientific literature.
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Chemical Revolution in Cellular Reprogramming
The generation of induced pluripotent stem cells (iPSCs) from somatic cells, first achieved by Shinya Yamanaka, has revolutionized regenerative medicine and disease modeling.[1][2] This process typically involves the forced expression of a set of transcription factors (Oct4, Sox2, Klf4, and c-Myc, collectively known as OSKM).[1][2] However, the clinical translation of iPSCs has been hampered by several challenges, including low reprogramming efficiency, slow kinetics, and the potential for genomic integration and tumorigenesis when using viral vectors.[3][4]
The use of small molecules offers a powerful strategy to overcome these hurdles.[3][5] Chemical compounds can modulate signaling pathways and epigenetic states, thereby creating a more permissive environment for cellular reprogramming.[6][7] These molecules can significantly improve the efficiency and speed of iPSC generation, and in some cases, can even replace one or more of the core transcription factors.[5][8] The ultimate goal, which has been achieved in some contexts, is the generation of chemically induced pluripotent stem cells (CiPSCs) using only a cocktail of small molecules, completely eliminating the need for genetic modification.[3][8]
This guide provides an in-depth look at the mechanisms of action of key small molecules in iPSC generation and offers detailed protocols for their application in reprogramming experiments.
Mechanisms of Action: Targeting the Barriers to Reprogramming
The conversion of a somatic cell into a pluripotent state requires overcoming significant biological barriers, including epigenetic memory, cell senescence, and metabolic differences. Small molecules facilitate this process by targeting these key roadblocks. They can be broadly categorized based on their mechanisms of action.[6][7]
Epigenetic Modification
Somatic cells possess a restrictive epigenetic landscape that silences pluripotency-related genes.[8] Small molecules that modify the epigenome can create a more open chromatin state, facilitating the binding of reprogramming factors and the activation of the pluripotency network.
-
Histone Deacetylase (HDAC) Inhibitors: Compounds like Valproic Acid (VPA) and Trichostatin A increase histone acetylation, leading to a more relaxed chromatin structure. This has been shown to improve reprogramming efficiency.[6]
-
DNA Methyltransferase (DNMT) Inhibitors: 5-azacytidine, a DNMT inhibitor, reduces DNA methylation, a key mechanism for gene silencing. Its use can lead to a significant increase in the yield of iPSCs.[8][9]
-
Histone Methyltransferase (HMT) Inhibitors: BIX-01294, an inhibitor of HMT, has also been shown to improve reprogramming efficiency.[6]
Signaling Pathway Modulation
The reprogramming process is heavily influenced by key signaling pathways that regulate cell fate.
-
TGF-β Pathway Inhibition: The Transforming Growth Factor-β (TGF-β) pathway promotes a mesenchymal state and is a major barrier to the early stages of reprogramming, which often involve a mesenchymal-to-epithelial transition (MET).[8] Inhibitors of the TGF-β receptor, such as SB431542, Repsox (E-616452), and A83-01, are potent enhancers of iPSC generation and can even replace the need for Sox2.[6][8]
-
Wnt Pathway Activation: The Wnt signaling pathway is crucial for maintaining pluripotency. GSK-3β inhibitors, like CHIR99021, activate the Wnt pathway and have been shown to enhance reprogramming efficiency and substitute for certain transcription factors.[5][8]
-
MEK/ERK Pathway Inhibition: The MEK/ERK signaling pathway is involved in cell differentiation. Inhibitors like PD0325901 can suppress the growth of non-reprogrammed cells and support the growth of pluripotent colonies.[9]
The interplay of these pathways is critical. For instance, a combination of a TGF-β inhibitor and a MEK inhibitor can lead to a dramatic, 100-fold improvement in the efficiency of human iPSC generation.[6]
Caption: Key small molecules target distinct pathways to enhance iPSC generation.
Data Summary: Key Small Molecules in iPSC Generation
The following table summarizes commonly used small molecules, their targets, and their reported effects on reprogramming.
| Small Molecule | Target/Mechanism | Typical Concentration Range | Key Effects on Reprogramming |
| Valproic Acid (VPA) | HDAC Inhibitor | 0.5 - 2 mM | Enhances efficiency; promotes open chromatin.[6] |
| SB431542 | TGF-β Receptor (ALK4/5/7) Inhibitor | 2 - 10 µM | Enhances efficiency; promotes MET; can replace Sox2.[6][8] |
| CHIR99021 | GSK-3β Inhibitor (Wnt activator) | 1 - 3 µM | Enhances efficiency; maintains pluripotency; can replace Sox2/Klf4.[5][8] |
| PD0325901 | MEK Inhibitor | 0.5 - 1 µM | Enhances efficiency; suppresses differentiation of non-iPSCs.[9] |
| Repsox (E-616452) | TGF-β Receptor (ALK5) Inhibitor | 5 - 10 µM | Functional substitute for Sox2; enhances Nanog expression.[6][8] |
| 5-azacytidine | DNMT Inhibitor | 0.5 - 5 µM | Enhances efficiency by reducing DNA methylation of pluripotency genes.[6][9] |
| Tranylcypromine | LSD1 Inhibitor | 2 - 10 µM | Enhances efficiency by altering histone methylation marks.[3][5] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the generation of human iPSCs from dermal fibroblasts using a non-integrating Sendai virus approach, enhanced with a small molecule cocktail.
Overall Experimental Workflow
Caption: Workflow for small molecule-enhanced iPSC generation.
Detailed Protocol: Reprogramming Human Fibroblasts
Materials:
-
Human dermal fibroblasts
-
Fibroblast culture medium (DMEM, 10% FBS, 1x Pen/Strep)
-
Sendai virus reprogramming kit (containing OCT4, SOX2, KLF4, c-MYC)
-
MEF feeder cells (irradiated) or Matrigel
-
iPSC culture medium (e.g., mTeSR1 or E8)
-
Small Molecule Cocktail (prepare stock solutions in DMSO):
-
SB431542 (10 mM stock)
-
PD0325901 (10 mM stock)
-
CHIR99021 (10 mM stock)
-
Valproic Acid (1 M stock)
-
Procedure:
-
Preparation of Somatic Cells (Day -2):
-
Culture human dermal fibroblasts in fibroblast medium. Ensure they are healthy and proliferating.
-
On Day -2, seed fibroblasts at a density of 1 x 10^5 cells per well of a 6-well plate.
-
-
Sendai Virus Transduction (Day 0):
-
On Day 0, when cells are approximately 80% confluent, replace the medium with fresh fibroblast medium containing the Sendai virus cocktail according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Seeding onto Feeder Layer (Day 1):
-
After 24 hours, wash the transduced cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fibroblast medium and seed them onto a 6-well plate pre-coated with irradiated MEF feeder cells or Matrigel. Plate cells at various densities (e.g., 5 x 10^4 to 1 x 10^5 cells per well).
-
-
Application of Small Molecule Cocktail (Day 3 onwards):
-
On Day 3, switch the culture medium to iPSC medium.
-
Supplement the iPSC medium with the small molecule cocktail. A common starting combination is:
-
SB431542: 10 µM
-
PD0325901: 1 µM
-
CHIR99021: 3 µM
-
Valproic Acid: 0.5 mM
-
-
Causality Note: The TGF-β and MEK inhibitors (SB431542, PD0325901) are critical in the early stages to promote MET and suppress differentiation. The Wnt activator (CHIR99021) and HDAC inhibitor (VPA) help to establish and maintain the pluripotent state.
-
Change the medium every 1-2 days with fresh iPSC medium containing the small molecule cocktail.
-
-
Monitoring and Colony Picking (Day 7 - 28):
-
Begin monitoring for the emergence of colonies with embryonic stem cell-like morphology around Day 7. These colonies will be compact with well-defined borders.
-
Continue the culture, changing the medium regularly. The small molecule cocktail can be maintained for the first 10-14 days, after which the cells can be transitioned to standard iPSC medium.
-
Once colonies are large enough (around Day 21-28), they can be manually picked for expansion.
-
Characterization of Generated iPSCs
To ensure the successful generation of bona fide iPSCs, a series of validation steps are required.
-
Morphology: iPSCs should grow as compact, multi-layered colonies with a high nucleus-to-cytoplasm ratio and distinct borders.
-
Pluripotency Marker Expression: The expression of key pluripotency markers should be confirmed.
| Pluripotency Marker | Location | Detection Method |
| OCT4 | Nuclear | Immunofluorescence, RT-PCR[10][11] |
| SOX2 | Nuclear | Immunofluorescence, RT-PCR[10][12] |
| NANOG | Nuclear | Immunofluorescence, RT-PCR[10][11] |
| SSEA-4 | Surface | Immunofluorescence, Flow Cytometry[10][11] |
| TRA-1-60 / TRA-1-81 | Surface | Immunofluorescence, Flow Cytometry[10][11] |
-
In Vitro Differentiation: iPSCs should be capable of differentiating into cell types of all three germ layers (endoderm, mesoderm, and ectoderm). This can be assessed by embryoid body formation and subsequent staining for lineage-specific markers.
-
Karyotyping: To ensure genomic stability, a normal karyotype should be confirmed by G-band analysis.[10]
Conclusion and Future Perspectives
The use of small molecules has become an indispensable tool in the field of cellular reprogramming. These compounds provide a robust and efficient means to generate high-quality iPSCs by overcoming critical biological barriers. While this guide provides a framework using well-established molecules, the field is continually evolving. The identification of novel isoxazole derivatives and other chemical entities through high-throughput screening may lead to even more efficient and safer reprogramming strategies.[13][14][15] The ultimate goal of generating patient-specific iPSCs for therapeutic use is brought closer by the continued development and optimization of these chemical approaches.
References
-
Reprogramming with Small Molecules instead of Exogenous Transcription Factors. (2015). National Institutes of Health (NIH). [Link]
-
Small molecules that enhance iPSC generation efficiency and quality. ResearchGate. [Link]
-
Small molecules for reprogramming and transdifferentiation. (2016). National Institutes of Health (NIH). [Link]
-
Small molecules, big roles – the chemical manipulation of stem cell fate and somatic cell reprogramming. (2011). National Institutes of Health (NIH). [Link]
-
The use of small molecules in somatic-cell reprogramming. (2014). National Institutes of Health (NIH). [Link]
-
Effect of small molecules on cell reprogramming. ResearchGate. [Link]
-
Using Small Molecules to Reprogram RPE Cells in Regenerative Medicine for Degenerative Eye Disease. (2022). MDPI. [Link]
-
Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells. (2015). PubMed. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2024). RSC Publishing. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]
-
Highly efficient reprogramming to pluripotency and directed differentiation of human cells using synthetic modified mRNA. (2010). National Institutes of Health (NIH). [Link]
-
Generation of three human induced pluripotent stem cell sublines (UCLAi004-A, UCLAi004-B, and UCLAi004-C) for reproductive science research. (2021). National Institutes of Health (NIH). [Link]
-
Generation of Induced Pluripotent Stem Cells by Reprogramming Mouse Embryonic Fibroblasts with a Four Transcription Factor, Doxycycline Inducible Lentiviral Transduction System. (2011). National Institutes of Health (NIH). [Link]
-
Markers of Pluripotency in Human Amniotic Epithelial Cells and Their Differentiation to Progenitor of Cortical Neurons. (2015). National Institutes of Health (NIH). [Link]
Sources
- 1. Highly efficient reprogramming to pluripotency and directed differentiation of human cells using synthetic modified mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of Induced Pluripotent Stem Cells by Reprogramming Mouse Embryonic Fibroblasts with a Four Transcription Factor, Doxycycline Inducible Lentiviral Transduction System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of small molecules in somatic-cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecules, big roles – the chemical manipulation of stem cell fate and somatic cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reprogramming with Small Molecules instead of Exogenous Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small molecules for reprogramming and transdifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of small molecules in stem cell biology [hellobio.com]
- 10. Generation of three human induced pluripotent stem cell sublines (UCLAi004-A, UCLAi004-B, and UCLAi004-C) for reproductive science research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Common Pluripotency Markers | Cell Signaling Technology [cellsignal.com]
- 12. Markers of Pluripotency in Human Amniotic Epithelial Cells and Their Differentiation to Progenitor of Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid. Our focus is on improving reaction yield and purity by addressing common experimental hurdles. The methodologies discussed are grounded in established chemical principles and validated through process chemistry insights.
Overview of the Recommended Synthetic Pathway
The synthesis of 3-substituted-4-isoxazole carboxylic acids often faces challenges with regioselectivity and overall yield.[1] Traditional methods, such as the cyclization of chalcones with hydroxylamine, are highly effective for producing 3,5-disubstituted isoxazoles but are less suitable for the 3,4-disubstituted pattern required here.[2][3] Similarly, 1,3-dipolar cycloadditions can suffer from regioselectivity issues depending on the substituents of the nitrile oxide and the alkyne.[4][5]
To achieve high purity and yield, we recommend a robust, three-step pathway adapted from a highly regioselective method.[1] This approach avoids the common pitfalls of isomeric impurities and provides a reliable route for large-scale preparation.
Caption: Recommended three-step synthesis workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Question 1: My yield in Step 1 (Cyclization to form the hydroisoxazol-5-one) is significantly lower than expected. What are the likely causes?
Answer: Low yield in the initial cyclization is a common problem that typically points to issues with starting materials or reaction conditions.
-
Causality: The reaction involves the condensation of hydroxylamine with a β-ketoester. The purity of the starting ethyl 3-(4-fluorophenyl)-3-oxopropanoate is critical. The presence of unreacted starting materials or side-products from its synthesis can inhibit the cyclization. Furthermore, the pH of the reaction medium is crucial; it must be sufficiently basic to deprotonate the hydroxylamine hydrochloride and facilitate the reaction, but excessively strong bases can promote side reactions.[6]
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Confirm the purity of ethyl 3-(4-fluorophenyl)-3-oxopropanoate using ¹H NMR. If impurities are detected, purify the ester by column chromatography or distillation before use.
-
Control of pH: Ensure the base (e.g., sodium carbonate) is fully dissolved before adding the β-ketoester.[1] The reaction should proceed smoothly at room temperature overnight. Monitor the reaction's completion via Thin-Layer Chromatography (TLC).
-
Work-up Procedure: During extraction with an organic solvent like ethyl acetate, ensure thorough separation of the aqueous and organic layers to prevent loss of the product.[1]
-
Question 2: In Step 2, the reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) results in a dark, complex mixture instead of the clean desired intermediate.
Answer: This indicates potential decomposition or side reactions, often due to excessive heat or moisture.
-
Causality: The reaction forms a 4-dimethylaminomethylene intermediate from the active methylene group at the C4 position of the hydroisoxazol-5-one.[1] This reaction is sensitive to temperature. Overheating can lead to decomposition of the isoxazole ring or polymerization. The presence of water can hydrolyze the DMF-DMA, reducing its effectiveness.
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure the hydroisoxazol-5-one intermediate is thoroughly dried before this step. Use anhydrous solvents if applicable, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Maintain a stable reaction temperature as specified in the protocol (e.g., refluxing in a suitable solvent). Avoid localized overheating by using an oil bath and vigorous stirring.
-
Reagent Quality: Use fresh, high-quality DMF-DMA. Older bottles can absorb moisture and degrade, leading to poor performance.
-
Question 3: The final hydrolysis and acidification step (Step 3) gives a poor yield of the carboxylic acid, and I isolate a lot of unidentifiable material.
Answer: This critical step involves a lactone hydrolysis followed by a ring-opening and re-cyclization cascade.[1] Failure here is often linked to improper pH control or incomplete reaction.
-
Causality: The sodium hydroxide first hydrolyzes the lactone ring of the intermediate. This is followed by a rearrangement and elimination of dimethylamine to form the final, stable aromatic isoxazole ring system. The final step is the acidification to protonate the carboxylate salt. If the initial hydrolysis is incomplete, a mixture of compounds will be present. If the final acidification is not precise, the product may not precipitate cleanly or may remain dissolved as the sodium salt.[1][7]
-
Troubleshooting Steps:
-
Monitor Hydrolysis: Use TLC to monitor the disappearance of the starting material (Intermediate II). The reaction can be gently warmed (e.g., to 40°C) to ensure the hydrolysis and rearrangement go to completion.[1]
-
Precise Acidification: After the reaction, cool the mixture and add concentrated HCl dropwise while monitoring the pH with a pH meter or pH paper. The target pH should be around 2-3 to ensure complete precipitation of the carboxylic acid.[1] Adding acid too quickly can cause the product to oil out or trap impurities.
-
Extraction: After acidification, extract the product thoroughly with a suitable solvent like ethyl acetate. The carboxylic acid may have some solubility in the aqueous layer, so multiple extractions are recommended to maximize recovery.[1]
-
Caption: Decision tree for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q1: Why is this multi-step synthesis preferred over a more direct 1,3-dipolar cycloaddition?
A1: While 1,3-dipolar cycloaddition is a powerful tool for isoxazole synthesis, achieving high regioselectivity for a 3,4-disubstituted pattern can be challenging.[5] The reaction of a 4-fluorobenzonitrile oxide with an acetylene bearing a carboxylate group could potentially yield a mixture of 3,4- and 3,5-isomers.[4] The recommended pathway is designed specifically to build the 4-carboxy functionality onto the pre-formed 3-aryl isoxazole core, thus guaranteeing the correct regiochemistry.[1]
Q2: How critical is the quality of the hydroxylamine hydrochloride?
A2: It is very critical. Hydroxylamine and its salts can decompose over time. Always use a fresh, high-quality reagent. The presence of impurities can lead to the formation of side products and significantly lower the yield of the desired isoxazole intermediate.
Q3: Can I substitute sodium carbonate in Step 1 with another base like sodium hydroxide or triethylamine?
A3: While other bases can work, sodium carbonate in an aqueous medium is mild, inexpensive, and effective for this specific transformation.[1] Stronger bases like sodium hydroxide could potentially hydrolyze the ester group of the starting material, leading to unwanted byproducts. Organic bases like triethylamine could also be used, but this would necessitate a change in solvent system and may complicate the work-up. We advise adhering to the validated protocol for best results.
Q4: What is the best way to purify the final product?
A4: The final product, this compound, should precipitate from the aqueous solution upon acidification.[1] The collected solid can be washed with cold water to remove inorganic salts. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is the most effective method. Purity should be confirmed by NMR and LC-MS.
Experimental Protocols & Data
Table 1: Optimized Reaction Parameters
| Step | Key Reagents | Solvent | Temperature | Time | Typical Yield | Reference |
| 1. Cyclization | Ethyl 3-(4-fluorophenyl)-3-oxopropanoate, Hydroxylamine HCl, Na₂CO₃ | Water | Room Temp. | 12-16 h | ~90-95% | [1] |
| 2. Acetalization | 3-(4-fluorophenyl)-4-hydroisoxazol-5-one, DMF-DMA | N/A or Toluene | Reflux | 3-5 h | ~90-95% | [1] |
| 3. Hydrolysis | 4-(dimethylaminomethylene) intermediate, NaOH | Water | 40°C | 1 h | ~80-85% | [1] |
Protocol 1: Detailed Synthesis of this compound
This protocol is an adaptation of the method described in patent CN103539753A.[1]
Step 1: Synthesis of 3-(4-fluorophenyl)-4-hydroisoxazol-5-one
-
In a round-bottom flask, dissolve sodium carbonate (1.05 eq.) in deionized water.
-
Add hydroxylamine hydrochloride (1.0 eq.) in portions. Stir until gas evolution ceases.
-
Slowly add ethyl 3-(4-fluorophenyl)-3-oxopropanoate (1.0 eq.) to the solution dropwise.
-
Stir the resulting mixture vigorously at room temperature overnight (approx. 16 hours).
-
Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting ester is consumed.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product, which can be used in the next step without further purification.
Step 2: Synthesis of 4-(dimethylaminomethylene)-3-(4-fluorophenyl)-4-hydroisoxazol-5-one
-
To the crude product from Step 1, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq.).
-
Heat the mixture to reflux and maintain for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the excess DMF-DMA under reduced pressure to yield the crude intermediate.
Step 3: Synthesis of this compound
-
To the crude intermediate from Step 2, add an aqueous solution of sodium hydroxide (1.0 eq.).
-
Warm the mixture to 40°C and stir for 1 hour.
-
Cool the reaction mixture to room temperature in an ice bath.
-
Slowly acidify the solution by adding 6N HCl dropwise until the pH reaches 2-3. A precipitate should form.
-
Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to afford the final product.
References
-
Turan-Zitouni, G., et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. Available from: [Link]
-
Abibindhu, S., et al. (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Rasayan Journal of Chemistry. Available from: [Link]
-
Patel, R. B., et al. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available from: [Link]
-
Raj, V., et al. (2013). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. Available from: [Link]
-
El-Sharkawy, K. A., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. Available from: [Link]
-
Reddit User Discussion. (2022). Isoxazole synthesis. r/Chempros. Available from: [Link]
-
ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety?. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH. Available from: [Link]
- Google Patents. (2014). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
-
Roy, K., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available from: [Link]
-
Serebryannikova, A. O., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of isoxazoles. Available from: [Link]
-
Wang, M., et al. (2014). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. Available from: [Link]
-
ChemWhat. 3-(4-FLUORO-PHENYL)-5-METHYL-ISOXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER. Available from: [Link]
-
PrepChem.com. Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. Available from: [Link]
-
Kumara, K. S., et al. (2012). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Available from: [Link]
Sources
- 1. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]
- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid (CAS No. 334930-07-3). This guide is intended for researchers, synthetic chemists, and drug development professionals who are working with this compound. Purity is paramount for obtaining reliable biological data and ensuring reproducible results. This document provides in-depth troubleshooting advice and protocols based on the structural characteristics of the molecule and established principles of organic chemistry.
I. Understanding the Molecule: The Key to Its Purification
The purification strategy for any compound is dictated by its structure. This compound has two key features that we can exploit:
-
An Acidic Carboxylic Acid Group (-COOH): This is the most important handle for purification. The acidic proton allows for a dramatic change in solubility based on pH. In a basic aqueous solution, the compound deprotonates to form a water-soluble carboxylate salt. In contrast, neutral organic impurities remain in the organic phase. This difference is the basis for the highly effective technique of acid-base extraction.[1][2][3]
-
A Rigid, Aromatic Core: The fluorophenyl and isoxazole rings provide a flat, rigid structure. This characteristic often makes the compound a good candidate for purification by recrystallization, as rigid molecules tend to pack well into a crystal lattice.[4]
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Q1: My crude product is a sticky oil or gum, not the expected solid. What's going on?
A1: An oily or gummy consistency almost always points to the presence of significant impurities or residual solvent.
-
Cause 1: Residual Solvent: The most common culprit. High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove and will keep your product from solidifying.
-
Solution: Ensure your product is dried under a high vacuum for a sufficient period, possibly with gentle heating (e.g., 40-50°C), provided the compound is thermally stable. If the solvent is immiscible with water, co-evaporation with a lower-boiling point solvent like toluene (as a "chaser" on a rotary evaporator) can be effective.
-
-
Cause 2: Major Impurities: Unreacted starting materials or byproducts can act as a "eutectic" mixture, depressing the melting point of your product and preventing crystallization.
-
Solution: Before attempting a complex purification, perform a simple acid-base extraction. Dissolve the crude oil in an organic solvent like ethyl acetate and extract with an aqueous solution of a weak base like sodium bicarbonate.[2][5] This will selectively pull your desired carboxylic acid into the aqueous layer, leaving many neutral impurities behind. You can then re-acidify the aqueous layer to precipitate your product.[3][6] See Protocol 1 for a detailed method.
-
Q2: I performed an acid-base extraction, but my yield was very low after re-acidification. Where did my product go?
A2: Low recovery after an acid-base workup typically points to one of several issues during the extraction or precipitation steps.[7]
-
Cause 1: Incomplete Extraction: You may not have extracted the organic layer enough times with the basic solution.
-
Solution: Always perform at least two to three extractions with the aqueous base to ensure all the carboxylic acid is transferred from the organic layer.[6] You can test the final aqueous extract by acidifying a small portion to see if any more product precipitates.
-
-
Cause 2: Incomplete Precipitation: The most likely cause is not adding enough acid to lower the pH sufficiently. The carboxylic acid will not precipitate until the solution is acidic (pH < 4).
-
Solution: Add the acid (e.g., 1M or 6M HCl) slowly while stirring and monitor the pH with litmus paper or a pH meter. Continue adding acid until the solution is strongly acidic.[2][6] Cooling the aqueous solution in an ice bath during acidification can also improve the recovery of the precipitate.[6]
-
-
Cause 3: Emulsion Formation: A stable emulsion between the organic and aqueous layers can trap your product at the interface.
-
Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.
-
Q3: My product looks pure by NMR, but the melting point is broad and lower than expected. Why?
A3: This is a classic sign of minor impurities that may not be easily visible in a standard 1H NMR spectrum, or the presence of isomeric impurities.
-
Cause 1: Isomeric Impurities: A common challenge in isoxazole synthesis is the formation of regioisomers.[8] For example, the 5-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid isomer could be present. Isomers have very similar chemical properties and are often difficult to separate.
-
Solution: Recrystallization is the best technique to address this.[4] The slightly different shapes of the isomers will prevent the undesired one from fitting perfectly into the crystal lattice of the major product, leaving it behind in the mother liquor.[9][10] See Protocol 2 for guidance on solvent selection. If recrystallization fails, column chromatography may be necessary.
-
-
Cause 2: Inorganic Salts: Residual salts from the workup (e.g., NaCl, NaHCO₃) can be trapped in your solid product.
-
Solution: Before the final drying step, wash the filtered solid with a small amount of cold deionized water to dissolve and remove any residual inorganic salts.
-
Q4: I'm getting significant product loss during recrystallization. How can I improve my recovery?
A4: Product loss during recrystallization is unavoidable but can be minimized. The goal is to find a solvent system where your product is highly soluble when hot but poorly soluble when cold.
-
Cause 1: Poor Solvent Choice: The solvent may be too good at dissolving your compound, even at room temperature or below.
-
Solution: Test a range of solvents on a small scale. A good starting point for a carboxylic acid like this would be ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water or ethyl acetate/hexanes. See the Solvent Selection Table below.
-
-
Cause 2: Using Too Much Solvent: A common mistake is adding too much hot solvent. The goal is to create a saturated solution at the boiling point of the solvent.[10]
-
Solution: Add the hot solvent in small portions, allowing the mixture to return to a boil between additions, until the solid just dissolves. Using the absolute minimum amount of solvent is key to maximizing recovery.[11]
-
-
Cause 3: Cooling Too Quickly: Rapid cooling can cause the product to "crash out" of solution, trapping impurities and leading to smaller, less pure crystals.[11]
-
Solution: Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Once at room temperature, you can place it in an ice bath to maximize precipitation.
-
III. Frequently Asked Questions (FAQs)
-
What is the best general purification strategy for this compound? A streamlined workflow is highly effective:
-
Initial Workup: Perform an acid-base extraction as described in Protocol 1 . This is the most powerful first step to remove a broad range of impurities.[1][6]
-
Primary Purification: Recrystallize the solid obtained from the acid-base extraction. This will remove impurities that have similar acidity, such as isomers.[9]
-
Final Analysis: Confirm purity via HPLC and measure the melting point.
-
-
My compound streaks badly on a silica gel TLC plate. What should I do? This is very common for carboxylic acids on standard silica gel. The acidic proton interacts strongly with the silica surface, causing tailing. To fix this, add a small amount (0.5-1%) of a volatile acid, like acetic acid, to your eluting solvent (e.g., ethyl acetate/hexanes + 1% acetic acid).[6] This keeps the compound fully protonated, leading to a much cleaner spot.
-
How can I remove colored impurities? If your product has a persistent color after initial purification, it is likely due to a highly conjugated, trace impurity. Adding a very small amount of activated charcoal to the hot solution during recrystallization can often remove these colored impurities.[11] Use charcoal sparingly, as it can also adsorb your product, reducing the yield.[11]
IV. Key Experimental Protocols
Protocol 1: Optimized Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and invert gently several times, venting frequently to release pressure from CO₂ evolution.[6][12]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean Erlenmeyer flask.[6]
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete transfer of the product. Combine all aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise until the solution is acidic (test with pH paper, target pH ~2). The pure carboxylic acid should precipitate as a solid.[2]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under a high vacuum to constant weight.
Protocol 2: Recrystallization
-
Solvent Selection: Choose an appropriate solvent using the table below as a guide. Test on a small scale first.
-
Dissolution: Place the solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Saturation: Continue adding small portions of the hot solvent until the solid just dissolves, creating a saturated solution.[10]
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.[10]
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the crystals under a high vacuum.
V. Data and Visualizations
Table 1: Recrystallization Solvent Selection Guide
| Solvent | Boiling Point (°C) | Properties & Considerations |
| Ethanol | 78 | Good general-purpose solvent. Often used in a mixture with water. |
| Isopropanol | 82 | Similar to ethanol, slightly less polar. |
| Acetonitrile | 82 | A more polar aprotic solvent. Good for moderately polar compounds. |
| Ethyl Acetate | 77 | Good for compounds of intermediate polarity. Often used with hexanes. |
| Toluene | 111 | A non-polar aromatic solvent. Useful if impurities are highly polar. |
| Water | 100 | The compound is likely insoluble in neutral water but can be used as an anti-solvent with a miscible organic solvent like ethanol. |
Diagram 1: Purification Workflow
This diagram outlines the general strategy for purifying this compound, starting from a crude reaction mixture.
Caption: General purification workflow.
Diagram 2: Troubleshooting Decision Tree
Use this decision tree to diagnose and solve common purity issues.
Caption: Decision tree for troubleshooting.
References
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Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
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The Student Room. (2018, April 7). How to purify a carboxylic acid by recrystallisation? Retrieved from [Link]
-
American Chemical Society. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Retrieved from [Link]
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University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
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YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. Retrieved from [Link]
-
ChemDirect. (n.d.). 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid suppliers USA. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
ResearchGate. (n.d.). 93 questions with answers in ISOXAZOLES | Science topic. Retrieved from [Link]
- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
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Technical Support Center: Regioselectivity in 3,4-Disubstituted Isoxazole Synthesis
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing 3,4-disubstituted isoxazoles. Regioselectivity is a critical and often challenging aspect of these syntheses. This document provides in-depth, experience-driven answers to common problems, troubleshooting strategies, and detailed protocols to help you achieve your target regiochemistry with confidence.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common questions regarding regioselectivity in the synthesis of 3,4-disubstituted isoxazoles.
Q1: Why is it so difficult to synthesize 3,4-disubstituted isoxazoles using the classical 1,3-dipolar cycloaddition of nitrile oxides and terminal alkynes?
A1: The inherent electronic and steric properties of the reactants in a 1,3-dipolar cycloaddition typically favor the formation of the 3,5-disubstituted regioisomer.[1][2] This is governed by Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole (nitrile oxide) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (alkyne) dictates the regiochemical outcome.[3] For most terminal alkynes, this interaction leads to the 5-substituted product due to a larger orbital coefficient on the terminal carbon of the alkyne.[4] Steric hindrance also plays a significant role, as the transition state leading to the 3,5-isomer is generally less sterically demanding.[1][5]
Q2: What are the primary synthetic strategies to achieve high regioselectivity for 3,4-disubstituted isoxazoles?
A2: Two main strategies have proven effective for the regioselective synthesis of 3,4-disubstituted isoxazoles:
-
Modified [3+2] Cycloadditions: Instead of terminal alkynes, this approach uses alternative dipolarophiles. A highly successful method is the enamine-triggered [3+2] cycloaddition, where an in situ generated enamine reacts with a nitrile oxide. This method is often metal-free and provides excellent regioselectivity for the 3,4-disubstituted product.[6][7][8][9]
-
Cyclocondensation Reactions: The reaction of β-dicarbonyl compounds or their derivatives, such as β-enamino diketones, with hydroxylamine can be directed to yield 3,4-disubstituted isoxazoles.[10][11][12] The regioselectivity in these cases is highly dependent on the reaction conditions, including the choice of solvent and the use of Lewis acid catalysts like boron trifluoride etherate (BF₃·OEt₂).[10][13]
Q3: Can catalysts be used to control the regioselectivity in 1,3-dipolar cycloadditions?
A3: Yes, but with important distinctions. Copper(I) catalysts are widely used to promote the cycloaddition of nitrile oxides and terminal alkynes; however, they strongly favor the formation of the 3,5-disubstituted isomer.[14][15][16] Conversely, certain ruthenium catalysts have been shown to favor the formation of 3,4-disubstituted isoxazoles, although this approach is less common.[1][17] Therefore, while catalysts are powerful tools, it is crucial to select the correct metal to achieve the desired regiochemical outcome.
Section 2: Troubleshooting Guides
This section provides structured advice for overcoming specific experimental challenges related to regioselectivity.
Problem 1: My 1,3-dipolar cycloaddition with a terminal alkyne is exclusively yielding the 3,5-disubstituted isoxazole.
This is the expected outcome for this reaction. To obtain the 3,4-disubstituted isomer, a change in strategy is required.
Troubleshooting Workflow: Obtaining the 3,4-Regioisomer
Caption: Decision workflow for obtaining 3,4-disubstituted isoxazoles.
Recommended Actions:
-
Switch to an Enamine-Based [3+2] Cycloaddition: This is a highly reliable and regiospecific metal-free method.[6][7][8] It involves the in situ formation of an enamine from an aldehyde and a secondary amine (like pyrrolidine), which then reacts with the nitrile oxide. The subsequent oxidation of the dihydroisoxazole intermediate yields the desired 3,4-disubstituted isoxazole.[7][9] (See Protocol 1).
-
Explore Cyclocondensation of β-Enamino Diketones: This method offers excellent control over regioselectivity through the tuning of reaction conditions.[10][11][12] The use of a Lewis acid such as BF₃·OEt₂ is often crucial for directing the reaction towards the 3,4-disubstituted product.[10] (See Protocol 2).
Problem 2: My cyclocondensation reaction of a β-enamino diketone with hydroxylamine is producing a mixture of regioisomers.
Regiochemical control in this reaction is sensitive to several parameters. A systematic optimization is necessary.
Factors Influencing Regioselectivity in β-Enamino Diketone Cyclocondensation
| Parameter | Condition Favoring 3,4-Isomer | Condition Favoring Other Isomers | Rationale | Reference |
| Catalyst | Presence of Lewis Acid (e.g., BF₃·OEt₂) | Absence of Lewis Acid or presence of base (e.g., pyridine) | The Lewis acid activates a specific carbonyl group, directing the nucleophilic attack of hydroxylamine. | [10] |
| Solvent | Dichloromethane (DCM) or similar non-polar aprotic solvents | Protic solvents (e.g., EtOH) or polar aprotic (e.g., MeCN) | Solvent polarity can influence the tautomeric equilibrium of the β-enamino diketone and the reaction pathway. | [10] |
| Temperature | Room Temperature | Reflux/Elevated Temperatures | Higher temperatures can sometimes favor the thermodynamically more stable 3,5- or 4,5-isomers. | [10] |
Troubleshooting Workflow: Optimizing Cyclocondensation Regioselectivity
Caption: Optimization workflow for cyclocondensation reactions.
Section 3: Detailed Experimental Protocols
These protocols are based on validated literature methods for achieving high regioselectivity.
Protocol 1: Regiospecific Synthesis of 3,4-Disubstituted Isoxazoles via Enamine-Triggered [3+2] Cycloaddition
This metal-free protocol is highly effective for a wide range of substrates.[6][7]
Reaction Scheme: Step 1: In situ enamine and nitrile oxide formation Step 2: [3+2] Cycloaddition Step 3: Oxidation
-
Setup: To a solution of the aldehyde (1.0 mmol) in a non-polar solvent such as toluene or dichloromethane (5 mL), add pyrrolidine (1.2 mmol). Stir the mixture at room temperature for 20-30 minutes to allow for enamine formation.
-
Cycloaddition: To the enamine solution, add the N-hydroximidoyl chloride (1.1 mmol) followed by the slow, dropwise addition of triethylamine (1.5 mmol) over 10 minutes. Stir the reaction at room temperature and monitor by TLC until the starting materials are consumed (typically 2-4 hours). This forms the 5-(pyrrolidinyl)-4,5-dihydroisoxazole intermediate.
-
Oxidation: Without isolating the intermediate, cool the reaction mixture to 0 °C and add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 mmol). Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and then sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 3,4-disubstituted isoxazole.
Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Lewis Acid-Mediated Cyclocondensation
This protocol demonstrates how to control regioselectivity in the reaction of a β-enamino diketone with hydroxylamine.[10]
Reaction Scheme: β-enamino diketone + Hydroxylamine hydrochloride --(BF₃·OEt₂)--> 3,4-disubstituted isoxazole
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-enamino diketone (0.5 mmol) in anhydrous dichloromethane (4 mL).
-
Reagent Addition: Add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.). Stir the suspension at room temperature.
-
Catalyst Addition: Slowly add boron trifluoride etherate (BF₃·OEt₂, 1.0 mmol, 2.0 equiv.) to the mixture. The reaction is typically exothermic.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-3 hours.
-
Workup and Purification: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the desired 3,4-disubstituted isoxazole.
References
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Cabrera-Rivera, F. A., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(12), 6444-6455. [Link]
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Royal Society of Chemistry. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. [Link]
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Houk, K. N., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790. [Link]
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Wang, J., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24, 79-84. [Link]
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Mohammadi Ziarani, G., et al. (2022). A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. Scientific Reports, 12(1), 1919. [Link]
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ResearchGate. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. [Link]
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Organic Chemistry Portal. Isoxazole synthesis. [Link]
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Scilit. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. [Link]
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Loman, A. A., et al. (2020). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Chemistry, 2(3), 637-645. [Link]
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ResearchGate. (2023). Reactions of β‐enamino diketones 3 and 4 with hydroxylamine... [Link]
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Su, B., et al. (2019). The Syntheses, Characterization and Crystal Structures of a Series of Heterocyclic β-Diketones and Their Isoxazole Compounds. Current Organic Synthesis, 16(8), 1174-1184. [Link]
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ResearchGate. (2021). Regioselective control under mechanochemical conditions for 3,4,5‐isoxazoles. [Link]
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Gulea, M., et al. (2020). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 18(30), 5851-5861. [Link]
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Chem Help ASAP. (2020). 1,3-dipolar cycloaddition reactions. YouTube. [Link]
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van Delft, F. L., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, 47(8), 2213-2215. [Link]
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Wikipedia. (2023). 1,3-Dipolar cycloaddition. [Link]
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Kumar, A., et al. (2023). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of the Indian Chemical Society, 100(10), 101186. [Link]
-
ResearchGate. (2005). Theoretical study on the regioselectivity of nitrile oxide 1,3-dipolar cycloaddition to propyne. [Link]
-
Zhou, X., et al. (2017). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 1938-1943. [Link]
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ResearchGate. (2023). 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. [Link]
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Sciforum. (2019). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). [Link]
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Beilstein Journals. (2017). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]
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Singh, P., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32938-32961. [Link]
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Padwa, A., et al. (1977). On the problem of regioselectivity in the 1,3-dipolar cycloaddition reaction of munchnones and sydnones with acetylenic dipolarophiles. The Journal of Organic Chemistry, 42(19), 3197-3204. [Link]
-
Pérez-Mora, A., et al. (2022). Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[18]pyrrole cage. Chemical Science, 13(38), 11283-11291. [Link]
-
ResearchGate. (2021). 1,3 dipolar cycloaddition of münchnones: Factors behind the regio-selectivity. [Link]
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de la Torre, G., et al. (2020). Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles. The Journal of Organic Chemistry, 85(13), 8565-8575. [Link]
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Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. [Link]
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Technical Support Center: Solubility Enhancement of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid for Bioassays
Introduction: The Solubility Challenge
Researchers working with promising therapeutic candidates like 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid often encounter a significant hurdle: poor aqueous solubility. This compound, a member of the versatile isoxazole class of heterocycles, holds potential in various research areas, including the development of anti-inflammatory and analgesic drugs.[1][2][3] However, its hydrophobic nature can lead to compound precipitation, inaccurate concentration measurements, and unreliable bioassay results, ultimately masking its true biological activity.[4][5]
This technical guide serves as a dedicated support center for drug development professionals. It provides a series of troubleshooting steps and in-depth protocols designed to systematically address and overcome the solubility challenges associated with this compound, ensuring data integrity and accelerating your research.
Compound Profile: this compound
A foundational understanding of the compound's physicochemical properties is critical for devising an effective solubility strategy. The key features of this molecule are its acidic carboxylic acid group and its relatively non-polar phenyl-isoxazole core.
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Formula | C₁₁H₈FNO₃ | - |
| Molecular Weight | 221.19 g/mol [1] | Moderate molecular weight. |
| Structure | Contains a carboxylic acid group (-COOH) | The compound is a weak acid. Its solubility is highly dependent on pH.[6][7][8] |
| Contains a fluorophenyl-isoxazole core | This large, non-polar moiety contributes to low intrinsic aqueous solubility. | |
| Appearance | White crystalline solid[1][9] | Crystalline solids often require more energy to dissolve than amorphous forms.[10] |
| pKa (Predicted) | ~3.5 - 4.5 | This is the pH at which the carboxylic acid is 50% ionized. At pH values significantly above the pKa, the compound will be deprotonated and more soluble. |
| logP (Predicted) | ~2.5 - 3.5 | Indicates a preference for a lipid environment over an aqueous one (lipophilicity), suggesting low water solubility. |
Frequently Asked Questions (FAQs)
This section addresses the most common initial problems encountered by researchers.
Q1: I dissolved my compound in 100% DMSO to make a stock, but it crashed out immediately when I diluted it into my aqueous assay buffer. What happened?
A1: This is a classic solubility problem known as "precipitation upon dilution." Your compound is highly soluble in the organic solvent (DMSO) but not in the aqueous buffer. When you add the DMSO stock to the buffer, the DMSO concentration plummets, and the buffer can no longer keep the compound in solution. The key is to ensure the final concentration in your assay does not exceed the compound's aqueous solubility limit under those specific conditions (pH, temperature, co-solvent percentage).[4]
Q2: Can I just increase the DMSO concentration in my assay to keep the compound dissolved?
A2: While tempting, this can compromise your results. High concentrations of DMSO are toxic to many cell lines and can interfere with enzyme activity. For most cell-based assays, the final DMSO concentration should be kept at or below 0.5%, with 0.1% being the "gold standard" for minimizing artifacts.[11][12][13][14] It is crucial to run a vehicle control (assay buffer + same final % of DMSO) to assess the solvent's effect on your specific system.[13]
Q3: My compound seems to dissolve in buffer, but my results are inconsistent between experiments. Could this be a solubility issue?
A3: Yes, this is highly likely. Your compound may be forming a fine, invisible suspension rather than a true solution. This leads to variability in the actual concentration of dissolved, active compound delivered to the assay wells. Always visually inspect your final solutions against a light source for any signs of Tyndall effect (light scattering) or fine precipitates. For critical applications, filtering the solution and measuring the concentration of the filtrate via UV-Vis spectroscopy is recommended to determine the true soluble concentration.[15]
Q4: I tried warming the solution to get the compound to dissolve. Is this a reliable method?
A4: Gentle warming can temporarily increase solubility, but it is a risky approach. The compound may precipitate out again as the solution cools to the assay temperature (e.g., 37°C), a phenomenon known as supersaturation. This method should be used with caution and is not a substitute for a robust solubilization strategy.
Troubleshooting and Optimization Workflow
Finding the right solubilization method is a systematic process. This workflow guides you from the simplest and least disruptive techniques to more complex formulations.
Caption: Molecular encapsulation by a cyclodextrin to form a soluble complex.
Protocol: Preparing a Solution with HP-β-Cyclodextrin
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-cyclodextrin in your assay buffer. Warming may be required to fully dissolve it.
-
Add Compound: Add the solid this compound directly to the cyclodextrin solution.
-
Equilibrate: Stir or sonicate the mixture at room temperature for 1-24 hours to allow for complex formation.
-
Clarify: Centrifuge or filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantify: The resulting clear solution contains the solubilized compound. Its concentration must be determined analytically (e.g., via HPLC or UV-Vis with a standard curve) before use in bioassays.
Self-Validation Check:
-
Cyclodextrin Control: Test the effect of the cyclodextrin solution (without the compound) on your bioassay to ensure it has no independent biological activity.
References
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.[Link]
-
pH and Solubility. AP Chem | Fiveable.[Link]
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How does pH affect solubility? askIITians.[Link]
-
What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate.[Link]
-
DMSO in cell based assays. Scientist Solutions.[Link]
-
How does pH affect water solubility of organic acids (or acids in general)? Reddit.[Link]
-
What the concentration of DMSO you use in cell culture assays? ResearchGate.[Link]
-
SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION. Slideshare.[Link]
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17.6 pH Effects on Solubility. Chad's Prep®.[Link]
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The Effects of pH on Solubility. Chemistry LibreTexts.[Link]
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CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. IIP Series.[Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.[Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.[Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.[Link]
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DMSO usage in cell culture. LifeTein.[Link]
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Maximum DMSO concentration in media for cell culture? Reddit.[Link]
-
Top Ten Tips for Making Stock Solutions. Bitesize Bio.[Link]
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Cyclodextrin | Inclusion Complex. YouTube.[Link]
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Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI.[Link]
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A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.[Link]
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Preparing Stock Solutions. PhytoTech Labs.[Link]
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Stock Solutions 101: Everything You Need to Know. G-Biosciences.[Link]
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Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PubMed Central.[Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.[Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WJPR.[Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PubMed Central.[Link]
-
Drug Solubility: Importance and Enhancement Techniques. PubMed Central.[Link]
-
In Vitro Solubility Assays in Drug Discovery. Ingenta Connect.[Link]
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Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.[Link]
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PREPARING SOLUTIONS AND MAKING DILUTIONS. Niles Township High School District 219.[Link]
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Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.[Link]
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3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid suppliers USA. Molbase.[Link]
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Advances in isoxazole chemistry and their role in drug discovery. PubMed Central.[Link]
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A review of isoxazole biological activity and present synthetic techniques. ResearchGate.[Link]
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stability of "3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid" in different solvents
Prepared by: Senior Application Scientist, Advanced Chemical Solutions
Welcome to the technical support guide for 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid (CAS: 334930-07-3). This document provides in-depth guidance, troubleshooting advice, and validated protocols to help researchers, scientists, and drug development professionals ensure the stability and integrity of this compound throughout their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions encountered when working with this compound.
General Handling & Storage
Question: What are the recommended storage conditions for solid this compound?
Answer: For long-term stability, the solid compound should be stored in a tightly sealed container at 0-8°C, protected from light and moisture. The isoxazole ring system, particularly with activating or electron-withdrawing groups, can be sensitive to environmental factors. A related compound, 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, is noted to be light and moisture sensitive. Storing it cold and desiccated minimizes the potential for slow hydrolysis or degradation over time.
Solvent Selection & Solution Stability
Question: Which solvents are recommended for preparing stock solutions? What are the typical solubilities?
Answer: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are commonly used for preparing high-concentration stock solutions. For working solutions, solvents like methanol, ethanol, and acetonitrile are often suitable, depending on the requirements of your assay.
The carboxylic acid moiety can sometimes limit solubility in non-polar organic solvents while imparting some aqueous solubility, especially at neutral or basic pH where it can be deprotonated to the more soluble carboxylate salt. However, as discussed below, basic aqueous conditions can be detrimental to the isoxazole ring itself.
Question: My compound appears to be degrading in my DMSO stock solution, even when stored frozen. What could be the cause?
Answer: While DMSO is a common solvent, some "DMSO-grade" solvents can contain residual water or impurities that can cause degradation over long-term storage, even at -20°C. More critically, repeated freeze-thaw cycles can introduce moisture from the air into the vial, which can lead to slow hydrolysis. We recommend preparing smaller aliquots of your stock solution to avoid frequent thawing of the main stock. If instability in DMSO is suspected, consider preparing a fresh stock or using anhydrous DMF as an alternative.
Question: How stable is the compound in aqueous buffers? What is the impact of pH?
Answer: This is a critical consideration. The stability of the isoxazole ring is highly pH-dependent. Based on extensive studies of related isoxazole-containing drugs like Leflunomide, the following is expected:
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Acidic to Neutral pH (pH 4.0 - 7.4): The isoxazole ring is generally stable at ambient temperatures (25°C).
-
Basic pH (pH > 7.4): The compound is susceptible to base-catalyzed hydrolysis. This degradation process involves the opening of the isoxazole ring. The rate of this degradation increases significantly with temperature. For Leflunomide at 37°C, the half-life at pH 7.4 was 7.4 hours, which dropped to just 1.2 hours at pH 10.
Therefore, for aqueous experiments, it is crucial to use buffers at or below neutral pH and to prepare solutions fresh. Avoid storing the compound in basic buffers for any extended period.
Question: I am observing new peaks in my LC-MS after leaving my solution on the bench. What is happening?
Answer: This is likely due to photodegradation. The isoxazole ring contains a weak N-O bond that is known to be labile under UV irradiation. Exposure to ambient light, especially direct sunlight or strong fluorescent lighting, can cause the ring to collapse and rearrange. Studies on isoxazoles have demonstrated that they can be used as photo-cross-linkers when irradiated with UV light (e.g., 254 nm), highlighting their photochemical reactivity.
Troubleshooting Tip: Always protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil. When running lengthy experiments, ensure the plate reader or instrument does not expose the samples to high-intensity light for prolonged periods.
Troubleshooting Experimental Artifacts
Question: I am running a reaction in a basic medium (e.g., using NaH, K2CO3, or an amine base) and my yield is low. Could my starting material be degrading?
Answer: Absolutely. As established, basic conditions promote the hydrolytic opening of the isoxazole ring. This is a common cause of low yields in reactions where this compound is used as a starting material under basic conditions, especially if elevated temperatures are also involved. The degradation pathway competes with your desired reaction.
Recommendation: If possible, explore alternative reaction conditions that avoid strong bases or prolonged heating. If basic conditions are unavoidable, add the isoxazole compound last, keep the reaction temperature as low as possible, and minimize the reaction time. Monitor the reaction closely by TLC or LC-MS to check for the disappearance of starting material and the appearance of potential degradation products.
Question: How can I confirm if my compound has degraded? What analytical methods should I use?
Answer: The most effective method is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
HPLC with UV detection: Develop a method that gives a sharp, well-resolved peak for the parent compound. Degradation will appear as a decrease in the area of the parent peak and the emergence of new peaks with different retention times.
-
LC-MS: This is the gold standard. It not only separates the parent from degradants but also provides the mass-to-charge ratio (m/z) of the new species. This is invaluable for identifying the structure of the degradation products. Based on related compounds, the primary degradation products from hydrolysis are expected to be from the cleavage of the isoxazole ring.
In-Depth Guides & Protocols
Guide 1: Understanding the Primary Degradation Pathway
The most significant stability liability for this compound in solution is base-catalyzed hydrolytic ring cleavage. This mechanism is well-documented for the drug Leflunomide, which shares the core isoxazole structure. The process is initiated by a hydroxide ion attacking the isoxazole ring, leading to the cleavage of the weak N-O bond and subsequent rearrangement. This ultimately results in the formation of a cyano-enol metabolite in the case of Leflunomide. A similar pathway is anticipated for your compound.
Caption: Workflow for a preliminary stability assessment.
Step-by-Step Methodology:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the stock solution to your final experimental concentration (e.g., 10 µM) in the solvent or buffer system you intend to study (e.g., PBS pH 7.4, cell culture medium, a basic reaction buffer).
-
Establish Time-Zero (T=0) Point: Immediately after preparing the working solution, take an aliquot and analyze it by LC-MS. This serves as your baseline reference for 100% compound integrity.
-
Set Up Incubation Conditions: Dispense aliquots of the working solution into appropriate vials (use amber vials for light-protected conditions). Incubate these samples under the conditions you wish to test:
-
Temperature: Room temperature (~25°C), physiological temperature (37°C), reaction temperature.
-
Light: One set wrapped in foil (light-protected), one set exposed to ambient lab light.
-
-
Analyze at Subsequent Time Points: At regular intervals (e.g., 1, 4, 8, and 24 hours), remove an aliquot from each condition and analyze it by LC-MS.
-
Data Analysis: For each sample, determine the peak area of the parent compound. Calculate the percentage of the compound remaining by comparing the peak area at each time point to the peak area at T=0. A significant decrease (>10-15%) indicates instability under those conditions.
Summary of Stability Data & Recommendations
The following table summarizes the known and predicted stability characteristics to guide your experimental design.
| Condition | Solvent/Matrix | Stability Profile | Recommendation | Supporting Evidence |
| Storage (Solid) | - | Stable | Store at 0-8°C, desiccated, and protected from light. | |
| Storage (Solution) | DMSO, DMF (Anhydrous) | Generally Stable | Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles. | Standard laboratory practice. |
| pH (Aqueous) | Acidic to Neutral (pH < 7.4) | Good | Use fresh solutions; suitable for most standard assays. | Analog data |
| pH (Aqueous) | Basic (pH > 7.4) | POOR | Avoid prolonged exposure. If necessary, use low temperatures and short durations. | Analog data |
| Light Exposure | All Solvents | POOR | Unstable under UV/ambient light. | Protect solutions from light at all times using amber vials or foil. |
| Temperature | Aqueous Buffers | Stability decreases as temperature increases, especially at basic pH. | For sensitive experiments, maintain samples at 4°C when not in use. | Analog data |
By understanding these stability characteristics and implementing the recommended protocols, you can ensure the integrity of this compound in your research, leading to more accurate and reproducible results.
References
-
Lee, S. S., et al. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023). Isoxazole. Retrieved from [Link]
-
Pluth, M. D., et al. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. National Institutes of Health. Retrieved from [Link]
-
Wang, A., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health. Retrieved from [Link]
-
Wang, T., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. Retrieved from [Link]
-
Ribeiro da Silva, M. A. V., et al. (2011). Enthalpies of formation of four isoxazole derivatives in the solid and gas phases: application to the study of chemical equilibria. ResearchGate. Retrieved from [Link]
-
Gzella, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Retrieved from [Link]
-
Xu, S., et al. (2022). Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics. PubMed. Retrieved from [Link]
-
Kumar, M., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. Egyptian Journal of Chemistry. Retrieved from [Link]
- Reddy, P. G., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
- Ghante, M., et al. (2022). *Identification of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)
Technical Support Center: Synthesis of 3-(4-Fluorophenyl)-isoxazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)-isoxazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthetic sequence. Here, we move beyond simple protocols to address the underlying chemical principles that govern reaction outcomes, helping you troubleshoot effectively and optimize your synthesis.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the most common synthetic route for 3-(4-Fluorophenyl)-isoxazole-4-carboxylic acid?
The most prevalent and industrially scalable method is the condensation of a β-ketoester, typically ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate, with hydroxylamine hydrochloride, followed by hydrolysis of the resulting ester. This is a variation of the classic Huisgen 1,3-dipolar cycloaddition.
Q2: My overall yield is consistently low. What are the primary factors?
Low yields often trace back to three critical areas:
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Incomplete Cyclization: The core isoxazole ring formation is sensitive to pH and temperature. Sub-optimal conditions can lead to the accumulation of intermediates.
-
Competitive Side Reactions: The formation of regioisomeric byproducts or degradation of starting materials can significantly reduce the yield of the desired product.
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Product Precipitation/Isolation Issues: The carboxylic acid product's solubility can be tricky, leading to losses during workup and recrystallization.
Q3: I'm seeing an unexpected peak in my HPLC/LC-MS analysis. What could it be?
Beyond starting materials, the most common impurity is the regioisomeric byproduct, 5-(4-Fluorophenyl)-isoxazole-4-carboxylic acid. Other possibilities include unhydrolyzed ester intermediate or byproducts from the decomposition of hydroxylamine.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Formation of Regioisomeric Impurity
Problem: My final product is contaminated with a significant amount (>5%) of the 5-(4-fluorophenyl) regioisomer, which is difficult to separate by standard crystallization.
Root Cause Analysis: The cyclization reaction between the β-dicarbonyl equivalent and hydroxylamine can proceed through two different pathways, leading to the formation of two regioisomers: the desired 3-substituted and the undesired 5-substituted isoxazole. The reaction's regioselectivity is highly dependent on the pH of the reaction medium. Under acidic conditions, the reaction is generally selective for the 3-substituted isomer. However, if the pH drifts towards neutral or basic conditions, the selectivity can decrease, leading to the formation of the 5-substituted isomer.
Workflow: Diagnosing and Mitigating Isomer Formation
Caption: Troubleshooting flow for isomeric impurity.
Mitigation Protocol:
-
pH Control:
-
Ensure the reaction mixture maintains a pH between 4.0 and 5.0 throughout the addition of hydroxylamine.
-
Use a buffered system, such as an acetic acid/sodium acetate buffer, instead of relying solely on the HCl salt of hydroxylamine.
-
-
Temperature Management:
-
Maintain a reaction temperature between 60-70 °C. Elevated temperatures can sometimes reduce regioselectivity.
-
-
Purification Strategy:
-
If the isomer has already formed, purification can be challenging due to similar polarities. Consider derivatization to the methyl ester followed by careful column chromatography, as the ester derivatives may show better separation.
-
Issue 2: Incomplete Saponification (Ester Hydrolysis)
Problem: NMR and LC-MS analysis of the crude product shows the presence of the ethyl ester intermediate, 3-(4-Fluorophenyl)-isoxazole-4-carboxylic acid ethyl ester.
Root Cause Analysis: Saponification is an equilibrium-driven process. Insufficient hydrolyzing agent (e.g., NaOH, KOH), inadequate reaction time, or low temperature can lead to incomplete conversion. Furthermore, the product, being a carboxylic acid salt at this stage, might precipitate, hindering the reaction's progress by trapping unreacted ester.
Troubleshooting Steps:
| Parameter | Symptom / Observation | Recommended Action |
| Stoichiometry | Residual ester detected post-reaction. | Increase the molar equivalents of the base (e.g., from 1.5 eq. to 2.5 eq. of NaOH). |
| Reaction Time/Temp | Reaction stalls before full conversion. | Increase reaction temperature to reflux and extend the reaction time. Monitor via TLC or HPLC. |
| Solubility | A thick precipitate forms early in the reaction. | Add a co-solvent like THF or ethanol to improve the solubility of the intermediate salt and drive the reaction to completion. |
Issue 3: Product Oiling Out During Acidification
Problem: Upon acidification during the final workup, the product separates as a sticky oil instead of a crystalline solid, making filtration and drying difficult.
Root Cause Analysis: "Oiling out" is a common issue in crystallization and precipitation. It often occurs when the solution is supersaturated and the rate of precipitation is too high, preventing the molecules from arranging into an ordered crystal lattice. This can be caused by adding the acid too quickly or at too high a temperature. The presence of impurities can also disrupt crystal formation.
Protocol for Controlled Precipitation:
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Cooling: Ensure the aqueous solution of the sodium carboxylate salt is thoroughly chilled in an ice bath (0-5 °C) before acidification.
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Slow Acidification: Add the acid (e.g., 2M HCl) dropwise with vigorous stirring. Monitor the pH continuously.
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Scratching: If an oil begins to form, stop adding acid and try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-solvent interface.
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Solvent Seeding: If scratching fails, adding a small amount of a solvent in which the product is poorly soluble but the oil is miscible (e.g., heptane) can sometimes trigger crystallization.
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Re-dissolve and Re-precipitate: As a last resort, extract the oil with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and perform a slow recrystallization from a well-chosen solvent system (e.g., ethanol/water or toluene).
References
- Synthesis of Isoxazole Derivatives:Comprehensive Organic Chemistry II, Chapter 4.15 - Isoxazoles. Provides a detailed overview of the fundamental reaction mechanisms.
- Controlling Regioselectivity in Isoxazole Synthesis:Journal of Organic Chemistry. Articles within this journal frequently discuss factors influencing regioselectivity in heterocyclic synthesis. A search for "isoxazole synthesis regioselectivity" will yield numerous relevant papers.
- Crystallization and Precipitation:Chemical Engineering Science.
Technical Support Center: A Troubleshooting Guide for Isoxazole Synthesis
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of isoxazole derivatives. The following content, structured in a question-and-answer format, provides in-depth, field-proven insights to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for constructing the isoxazole ring?
A1: The two most prevalent and versatile methods for synthesizing isoxazoles are:
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The reaction of 1,3-dicarbonyl compounds with hydroxylamine , often referred to as the Claisen Isoxazole Synthesis. This method involves the condensation of a 1,3-diketone, β-ketoester, or a similar compound with hydroxylamine.[1]
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1,3-Dipolar Cycloaddition , which is a [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[1][2] This method is often noted for its high efficiency.[1]
Other notable methods include the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[3][4]
Q2: My isoxazole product seems to be decomposing during workup or purification. What could be the cause?
A2: The isoxazole ring's stability can be compromised under certain conditions due to the relatively weak N-O bond.[1] Potential causes for decomposition include:
-
Strongly Basic Conditions: Some isoxazole derivatives can undergo ring-opening reactions in the presence of strong bases.[1]
-
Reductive Conditions: The N-O bond is susceptible to cleavage under catalytic hydrogenation (e.g., H₂/Pd).[1]
-
Photochemical Conditions: Exposure to UV irradiation can induce rearrangement of the isoxazole ring.[1]
-
Transition Metals: Certain transition metals may catalyze the cleavage of the N-O bond.[1]
Troubleshooting Guide: Low or No Yield
Q3: I am experiencing low to no yield in my isoxazole synthesis. How can I troubleshoot this?
A3: Low or non-existent yields can be attributed to several factors, including the integrity of starting materials, reaction conditions, and the stability of intermediates. A systematic approach is crucial for identifying the root cause.[1]
Root Cause Analysis & Solutions
-
Starting Material Integrity:
-
Purity: Ensure the purity of your starting materials. For instance, 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can impact their reactivity.[1] The stability of the alkyne and the nitrile oxide precursor is critical for 1,3-dipolar cycloadditions.[1]
-
Action: Verify the purity of reactants via NMR or other appropriate analytical techniques. Purify starting materials if necessary.
-
-
Reaction Conditions:
-
Temperature: Optimal temperature control is critical. Excessively high temperatures can lead to product degradation or the formation of side products, while temperatures that are too low may result in a sluggish or incomplete reaction.[1][3]
-
Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Insufficient reaction time will lead to low conversion, whereas excessively long times can cause product degradation.[1]
-
Solvent: The solvent choice can significantly impact reactant solubility and reaction rates.[3]
-
Action: Perform small-scale experiments to optimize temperature and reaction time. Screen different solvents to find the most suitable one for your specific substrates.
-
-
Intermediate Stability (Specifically for 1,3-Dipolar Cycloadditions):
-
Nitrile Oxide Dimerization: Nitrile oxides are highly reactive and prone to dimerization, forming furoxans, particularly at high concentrations.[1][5] This is a common cause of low yields.[3]
-
Action: Generate the nitrile oxide in situ to ensure it reacts with the alkyne as it is formed.[1] Slow addition of the nitrile oxide precursor to the reaction mixture containing the alkyne can also minimize dimerization.[1][3]
-
Troubleshooting Flowchart for Low Yield
Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.
Troubleshooting Guide: Formation of Regioisomers
Q4: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?
A4: The formation of regioisomers is a frequent challenge, especially in the synthesis from unsymmetrical 1,3-dicarbonyl compounds and in 1,3-dipolar cycloadditions.[1] Regioselectivity is governed by the steric and electronic properties of the reactants and the reaction conditions.[1]
Strategies to Enhance Regioselectivity
-
Modify Reaction Conditions:
-
Solvent Polarity: The solvent can influence regioselectivity. Experiment with a range of solvents from polar to non-polar.[1]
-
pH Adjustment: For reactions involving 1,3-dicarbonyls, acidic conditions often favor the formation of one isomer.[1]
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity.[6]
-
-
Modify Reactants/Reagents:
-
Electronic Properties: Altering the electronic nature of substituents on the alkyne or nitrile oxide can direct the cycloaddition to favor one regioisomer.
-
Catalysts/Additives: The use of a Lewis acid, such as BF₃·OEt₂, can control regioselectivity in syntheses from β-enamino diketones.[1][6][7] For 1,3-dipolar cycloadditions involving terminal alkynes, copper(I) catalysis is a well-established method for achieving high regioselectivity.[6]
-
-
Alternative Synthetic Routes:
Decision Tree for Improving Regioselectivity
Caption: A decision-making flowchart for addressing regioselectivity issues.
Troubleshooting Guide: Purification Challenges
Q5: I am having difficulty purifying my isoxazole derivative. What are the best strategies?
A5: The purification of isoxazole derivatives can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with similar polarities.[1]
Effective Purification Techniques
| Technique | Description | Best For |
| Column Chromatography | The most common purification method. A systematic screening of solvent systems using TLC is recommended to achieve the best separation. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can sometimes improve separation. If silica gel is ineffective, consider using alumina (acidic, basic, or neutral) or reverse-phase silica.[1] | General purpose purification, separation of products from starting materials and major byproducts. |
| Preparative TLC/HPLC | Can be very effective for difficult separations but are often limited to smaller scales. | Separation of closely related isomers or when high purity is required for a small amount of material. |
| Crystallization | If the desired product is a solid, crystallization can be a highly effective method for purification. Experiment with various solvent systems to induce crystallization of the desired isomer.[1] | Purifying solid products, especially for separating regioisomers if one crystallizes preferentially. |
| Supercritical Fluid Chromatography (SFC) | A powerful technique for challenging separations of isomers.[1] | Difficult isomer separations where other chromatographic methods have failed. |
| Chemical Derivatization | In some cases, it may be possible to selectively react one isomer to form a derivative that is easier to separate. The protecting group can then be removed to yield the pure isomer.[1] | Cases where isomers have very similar physical properties but different chemical reactivity. |
Experimental Protocols
Protocol 1: General Procedure for Isoxazole Synthesis from a Chalcone
This two-step procedure involves the synthesis of an α,β-unsaturated ketone (chalcone) followed by its cyclization with hydroxylamine.[4]
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve an appropriate aromatic ketone (1.0 eq.) and an aromatic aldehyde (1.0 eq.) in ethanol.
-
Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated chalcone by filtration.
-
-
Isoxazole Formation:
-
Reflux a mixture of the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.
-
After cooling, pour the reaction mixture into crushed ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product.[4]
-
Protocol 2: General Procedure for 1,3-Dipolar Cycloaddition via In Situ Nitrile Oxide Generation
This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with an alkyne.
-
Reaction Setup:
-
To a stirred solution of the alkyne (1.0 eq.) and the aldoxime (1.2 eq.) in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a base (e.g., triethylamine, 1.5 eq.).
-
-
In Situ Generation and Cycloaddition:
-
Slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide (NCS) or chloramine-T) in the same solvent to the reaction mixture at room temperature. The slow addition is crucial to maintain a low concentration of the nitrile oxide and minimize dimerization.[6]
-
Stir the reaction mixture at room temperature for several hours or until TLC analysis indicates the consumption of the starting materials.
-
-
Workup and Purification:
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
-
ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole. [Link]
-
PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
ACS Publications. (n.d.). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). [Link]
-
Global Journal of Research in Chemistry. (n.d.). Construction of Isoxazole ring: An Overview. [Link]
-
PubMed Central. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]
-
Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]
-
MDPI. (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. [Link]
-
ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). A review of isoxazole biological activity and present synthetic techniques. [Link]
-
PubMed Central. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]
-
RSC Publishing. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]
-
PubMed Central. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. [Link]
-
MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
ResearchGate. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Degradation Pathways of Isoxazole Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole carboxylic acids. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the experimental investigation of the degradation pathways of these compounds. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and success of your research.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Question 1: I'm observing unexpected degradation of my isoxazole carboxylic acid during workup and purification. What could be the cause?
Answer:
The isoxazole ring, while aromatic, possesses inherent weaknesses that can lead to degradation under common laboratory conditions. The primary culprit is the labile N-O bond, which is susceptible to cleavage.[1] Several factors during your workup and purification process could be contributing to this instability:
-
pH Extremes: The stability of the isoxazole ring is highly pH-dependent. Both strongly acidic and strongly basic conditions can catalyze ring-opening reactions.[2][3]
-
Strongly Basic Conditions (e.g., aqueous NaOH, KOH): Deprotonation of the C-H bond adjacent to the ring nitrogen can initiate a cascade leading to ring cleavage. This is particularly relevant for 3-unsubstituted isoxazoles.
-
Strongly Acidic Conditions (e.g., concentrated HCl, H₂SO₄): Protonation of the ring nitrogen can activate the ring towards nucleophilic attack by water or other nucleophiles present in the reaction mixture, resulting in hydrolysis.
-
-
Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd).[1] If you are performing a reduction on another part of your molecule, you may be inadvertently degrading the isoxazole ring.
-
Photochemical Decomposition: Exposure to UV radiation can induce rearrangement of the isoxazole ring.[1][4] This is a critical consideration if your compound is light-sensitive and exposed to direct sunlight or certain types of laboratory lighting for extended periods.
-
Presence of Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[1] If your reaction involves metal catalysts, or if there is trace metal contamination, this could be a source of degradation.
Troubleshooting Flowchart:
Caption: Thermal decarboxylation of an isoxazole carboxylic acid.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the degradation of isoxazole carboxylic acids.
Q1: What are the primary degradation pathways for isoxazole carboxylic acids?
A1: The main degradation pathways are:
-
Hydrolysis: This can occur under both acidic and basic conditions, leading to ring opening. The products will vary depending on the specific isoxazole derivative and the reaction conditions. [3]* Photodegradation: Exposure to UV light can cause cleavage of the weak N-O bond and subsequent rearrangement to an oxazole or other products. [4]* Thermal Decomposition: The most common thermal degradation pathway is decarboxylation, where the carboxylic acid group is lost as CO₂. [5][6]* Metabolic Degradation: In biological systems, enzymatic reactions, often mediated by cytochrome P450, can lead to isoxazole ring opening. [1][7] Q2: How can I monitor the degradation of my isoxazole carboxylic acid?
A2: A stability-indicating analytical method is crucial. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) , often coupled with a mass spectrometer (MS) . [8][9]* HPLC with UV detection: This allows for the separation and quantification of the parent compound and its degradation products. A diode array detector (DAD) can be useful for identifying peaks with different UV spectra.
-
LC-MS/MS: This provides structural information about the degradation products, aiding in their identification and the elucidation of the degradation pathway.
Q3: Are there any specific storage conditions recommended for isoxazole carboxylic acids to minimize degradation?
A3: Yes, proper storage is critical for maintaining the integrity of your compound. Based on the known degradation pathways, the following storage conditions are recommended:
-
Store in a cool, dry, and dark place. [5]* Protect from light: Use amber vials or store in a light-proof container.
-
Inert atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Control pH: If in solution, ensure the pH is in a stable range, typically near neutral, to avoid acid or base-catalyzed hydrolysis. [3]
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
This protocol outlines a general procedure for investigating the hydrolytic stability of an isoxazole carboxylic acid.
Objective: To determine the degradation of the isoxazole carboxylic acid under acidic, basic, and neutral hydrolytic conditions.
Materials:
-
Isoxazole carboxylic acid of interest
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
pH meter
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of your isoxazole carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: To a vial, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of approximately 100 µg/mL.
-
Basic Hydrolysis: To a separate vial, add the same volume of stock solution and dilute with 0.1 M NaOH to the same final concentration.
-
Neutral Hydrolysis: In a third vial, dilute the stock solution with HPLC-grade water to the same final concentration.
-
-
Incubation: Incubate the three solutions at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours). A control sample should be kept at 4°C.
-
Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of degradation at each time point.
-
Identify and characterize any significant degradation products using LC-MS.
-
Data Presentation:
| Condition | Time (hours) | % Parent Compound Remaining | Major Degradation Products (m/z) |
| 0.1 M HCl, 60°C | 0 | 100 | - |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 0.1 M NaOH, 60°C | 0 | 100 | - |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| Water, 60°C | 0 | 100 | - |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Expected Outcome: This study will provide a quantitative measure of the hydrolytic stability of your isoxazole carboxylic acid and help identify the conditions under which it is most labile.
Protocol 2: Photostability Study
Objective: To assess the impact of light exposure on the stability of the isoxazole carboxylic acid.
Materials:
-
Isoxazole carboxylic acid of interest
-
HPLC-grade solvent (e.g., acetonitrile/water)
-
Clear and amber HPLC vials
-
Photostability chamber with controlled light and UV exposure (ICH Q1B guidelines)
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation: Prepare a solution of your isoxazole carboxylic acid in the chosen solvent at a known concentration (e.g., 100 µg/mL).
-
Exposure:
-
Place a portion of the solution in a clear vial and expose it to light in the photostability chamber.
-
As a control, wrap another vial containing the same solution in aluminum foil and place it in the chamber alongside the exposed sample.
-
-
Analysis:
-
After a defined period of exposure (as per ICH guidelines), analyze both the exposed and control samples by HPLC.
-
-
Data Analysis:
-
Compare the chromatograms of the exposed and control samples.
-
Quantify any degradation and identify new peaks in the exposed sample.
-
Visual Representation of Degradation Pathways:
Caption: Major degradation pathways of isoxazole carboxylic acids.
References
-
ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from [Link]
- Longhi, M. R., de Bertorello, M. M., & Briñón, M. C. (1991). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone Derivatives in Aqueous Solutions. Journal of Pharmaceutical Sciences, 80(6), 573-577.
-
Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure and stability of isoxazoline compounds. Retrieved from [Link]
- Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
- Gomes, C. R. B., et al. (2017). Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review.
-
National Center for Biotechnology Information. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Frontiers. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]
- Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor.
-
National Center for Biotechnology Information. (n.d.). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. Retrieved from [Link]
-
PubMed. (n.d.). Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants. Retrieved from [Link]
-
Acta Scientific. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Retrieved from [Link]
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- 4. Isoxazole - Wikipedia [en.wikipedia.org]
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- 8. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid (CAS No. 334930-07-3)[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this important heterocyclic compound. As a key building block in medicinal chemistry, robust and scalable synthesis of this molecule is critical[4]. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to navigate the challenges of scaling up production, ensuring both efficiency and high purity.
Troubleshooting Guide for Synthesis Scale-Up
Scaling up any chemical synthesis introduces challenges related to reaction kinetics, heat transfer, and mass transport. The following table addresses common issues encountered during the synthesis of this compound and provides actionable solutions grounded in established chemical principles.
| Problem Encountered | Potential Root Cause(s) | Recommended Solution(s) & Rationale |
| Low Yield in Initial Cyclocondensation | 1. Incomplete Reaction: Insufficient reaction time or inadequate temperature control. 2. Starting Material Impurity: Purity of the β-ketoester or hydroxylamine hydrochloride is compromised. 3. Incorrect pH: The reaction pH is not optimal for the cyclization to proceed efficiently. | 1. Optimize Reaction Conditions: Monitor the reaction using TLC or HPLC to determine the optimal reaction time. For scale-up, ensure uniform heating to avoid localized hot or cold spots. 2. Verify Reagent Quality: Use reagents from a reliable source and verify their purity by NMR or other appropriate analytical methods before starting the reaction[5]. 3. Adjust pH: The pH can significantly influence regioselectivity and yield. For Claisen-type syntheses, acidic conditions often favor one isomer[5]. Carefully control the addition of base during the reaction. |
| Formation of Regioisomers | 1. Lack of Regiocontrol: The cyclocondensation reaction inherently produces a mixture of isoxazole regioisomers. This is a common challenge in isoxazole synthesis[5][6]. 2. Reaction Conditions: Solvent polarity and the presence of catalysts can influence the regiochemical outcome. | 1. Employ a Regioselective Synthesis Route: A highly recommended route involves the cyclization of a 3-(4-fluorophenyl)-3-oxopropionate with hydroxylamine, followed by formylation and subsequent hydrolysis/rearrangement, which provides high regioselectivity for the desired 4-carboxylic acid product[7]. 2. Modify Conditions: Experiment with different solvents (e.g., ethanol vs. acetonitrile) or consider using a Lewis acid catalyst (e.g., BF₃·OEt₂) which can help control regioselectivity in some isoxazole syntheses[5][6]. |
| Incomplete or Failed Hydrolysis | 1. Insufficient Base: The stoichiometric amount of base (e.g., NaOH, LiOH) is not enough to drive the hydrolysis to completion, especially with scale-up. 2. Steric Hindrance: The ester group may be sterically hindered, requiring more forcing conditions. 3. Low Solubility: The starting material may have poor solubility in the chosen solvent system, limiting the reaction rate. | 1. Increase Base Equivalents: Use a moderate excess of base (e.g., 2-4 equivalents of NaOH or LiOH) and monitor by TLC/LC-MS until all starting material is consumed[8][9]. 2. Increase Temperature: Gently refluxing the reaction mixture can often overcome activation energy barriers for stubborn esters[8][9]. 3. Add a Co-solvent: If solubility is an issue in an aqueous/alcoholic system, adding a co-solvent like THF can be beneficial to create a homogeneous reaction mixture[8][9]. |
| Isoxazole Ring Decomposition | 1. Harsh Basic Conditions: The N-O bond of the isoxazole ring is susceptible to cleavage under strongly basic conditions, particularly at elevated temperatures[5][10]. 2. Reductive Cleavage: The presence of reducing agents can cleave the N-O bond. This is a known decomposition pathway[5][10]. | 1. Use Milder Conditions for Hydrolysis: Prefer LiOH in a THF/water system at room temperature or slightly elevated temperatures over NaOH at high reflux. If using NaOH, carefully control the temperature (e.g., 40-50°C) and reaction time[7][9]. 2. Avoid Reductive Conditions: Ensure no unintended reducing agents are present in the reaction. For example, catalytic hydrogenation (e.g., H₂/Pd) will cleave the isoxazole ring[5]. |
| Purification Challenges | 1. Similar Polarity of Byproducts: Byproducts or regioisomers may have similar polarity to the desired product, making chromatographic separation difficult. 2. Product Precipitation Issues: Difficulty in obtaining a crystalline solid upon acidification and workup. | 1. Optimize Chromatography: Systematically screen different solvent systems for column chromatography. Adding a small amount of acetic acid to the mobile phase can often improve the peak shape and separation of carboxylic acids[5]. 2. Recrystallization: For large-scale purification, develop a robust recrystallization protocol. Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high purity and recovery. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic strategy to ensure high regioselectivity for this compound on a large scale?
A highly effective and regioselective method involves a multi-step synthesis starting from a 3-(4-fluorophenyl)-3-oxopropionate ester. The key steps are: (1) Cyclization with hydroxylamine to form a 3-substituted-isoxazol-5-one intermediate. (2) Reaction of this intermediate with N,N-dimethylformamide dimethyl acetal (DMF-DMA). (3) A final step involving alkaline hydrolysis which opens the lactone ring and re-closes to form the sodium salt of the desired isoxazole-4-carboxylic acid. Subsequent acidification yields the final product with high purity and regioselectivity, avoiding the common isomer separation problems[7].
Q2: During the hydrolysis of the ester intermediate to the final carboxylic acid, what are the best practices to avoid cleaving the isoxazole ring?
The isoxazole ring's N-O bond is sensitive to harsh conditions[10]. To mitigate this risk during hydrolysis:
-
Use Milder Reagents: Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) as it can effectively hydrolyze esters under milder conditions (e.g., in a THF/water mixture at room temperature to 40°C)[9].
-
Control Temperature: Avoid excessive heat. If using NaOH, maintain the temperature below 50°C and monitor the reaction closely to prevent prolonged exposure once the reaction is complete[7].
-
Stoichiometry: Use the minimum necessary excess of base. A large excess of strong base, especially at high temperatures, increases the risk of ring opening[5].
Q3: I am considering a 1,3-dipolar cycloaddition route. How can I prevent the dimerization of the 4-fluorobenzonitrile oxide intermediate?
Nitrile oxides are highly reactive and prone to dimerization to form furoxans, which reduces the yield of the desired isoxazole[5]. To minimize this side reaction:
-
In Situ Generation: The most effective strategy is to generate the nitrile oxide in situ in the presence of the alkyne dipolarophile. This ensures the nitrile oxide reacts with the alkyne as soon as it is formed, keeping its concentration low.
-
Slow Addition: Add the nitrile oxide precursor (e.g., the corresponding aldoxime and an oxidant like N-chlorosuccinimide or bleach) slowly to the reaction mixture containing the alkyne. This maintains a low steady-state concentration of the reactive intermediate[5][6].
Q4: What are the critical safety precautions for scaling up this synthesis?
Safety is paramount during scale-up. Key considerations include:
-
Reagent Handling: Hydroxylamine and its salts can be irritants and have other hazards. Always consult the Safety Data Sheet (SDS) for all chemicals before use[5].
-
Exothermic Reactions: The initial cyclocondensation and the final acidification of the carboxylate salt can be exothermic. When scaling up, add reagents slowly and ensure adequate cooling and temperature monitoring to prevent thermal runaways.
-
Pressure Build-up: Be aware of potential off-gassing, especially during acidification. Ensure the reaction vessel is adequately vented.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves. All operations should be conducted in a well-ventilated fume hood.
Visualized Workflow & Logic Diagrams
To better illustrate the process, the following diagrams outline the synthetic workflow and a troubleshooting decision tree.
Caption: High-level workflow for the regioselective synthesis.
Caption: Decision tree for troubleshooting low reaction yields.
Detailed Experimental Protocol: Regioselective Synthesis
This protocol is adapted from a demonstrated high-regioselectivity method and is intended for trained chemists[7]. All operations should be performed in a fume hood with appropriate PPE.
Part 1: Synthesis of 3-(4-Fluorophenyl)isoxazol-5(4H)-one
-
Setup: To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, add the starting β-ketoester, ethyl 3-(4-fluorophenyl)-3-oxopropanoate (1.0 eq.), and a suitable solvent such as water or ethanol.
-
Reagent Addition: In a separate vessel, dissolve hydroxylamine hydrochloride (1.1 eq.) and a base such as sodium hydroxide (1.1 eq.) in water.
-
Reaction: Slowly add the hydroxylamine solution to the stirred β-ketoester suspension at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture and acidify with dilute HCl to a pH of 2-3. The product will precipitate.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 3-(4-fluorophenyl)isoxazol-5(4H)-one.
Part 2: Synthesis of 4-((Dimethylamino)methylene)-3-(4-fluorophenyl)isoxazol-5(4H)-one
-
Setup: Charge the dried 3-(4-fluorophenyl)isoxazol-5(4H)-one (1.0 eq.) and a solvent like toluene into a clean, dry reaction vessel.
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-90°C) for 3-5 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Isolation: After completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent. The resulting crude solid can be used directly in the next step or purified by recrystallization from a solvent like ethyl acetate/hexanes.
Part 3: Hydrolysis and Acidification to this compound
-
Setup: To a reaction vessel, add the crude product from Part 2 (1.0 eq.) and water.
-
Hydrolysis: Add a solution of sodium hydroxide (1.0-1.2 eq.) in water. Warm the mixture to approximately 40°C and stir for 1-2 hours. During this step, the intermediate hydrolyzes and rearranges to form the sodium salt of the target acid[7].
-
Monitoring: The reaction progress can be monitored by the disappearance of the starting material.
-
Acidification: After cooling the reaction mixture to room temperature, slowly add 6N HCl with vigorous stirring. Monitor the pH, adjusting it to 2-3. The final product will precipitate as a solid.
-
Isolation and Purification: Filter the solid product, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The purity should be checked by HPLC and NMR. If necessary, the product can be further purified by recrystallization.
References
-
Shaaban, M. R., et al. (2020). Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole... ResearchGate. [Link]
-
Mhaske, N. N., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
-
Mohan, S., et al. (2020). Challenges associated with isoxazole directed C−H activation. ResearchGate. [Link]
-
Li, J., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]
-
Tidwell, M. W., et al. (2023). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. [Link]
-
Alam, M. J., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
-
Gołębiewski, W. M. (2017). How to hydrolyze ester in presence of isoxazole moiety? ResearchGate. [Link]
- Wang, Y., et al. (2014). Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
-
Snead, D. R., et al. (2015). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. ResearchGate. [Link]
-
Sharma, S., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. [Link]
-
Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. [Link]
-
Alam, M. J., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PubMed Central. [Link]
-
Amerigo Scientific. (n.d.). 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid. Amerigo Scientific. [Link]
-
Li, J., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
Reddit. (2023). Why are my ester hydrolysis not working. Reddit. [Link]
-
Chandrashekar, C., et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. PubMed Central. [Link]
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- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]
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- 10. researchgate.net [researchgate.net]
Validation & Comparative
The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylisoxazoles in Drug Discovery
For researchers, scientists, and professionals in drug development, the strategic modification of lead compounds is a critical step toward optimizing therapeutic efficacy and pharmacokinetic profiles. Among the myriad of chemical alterations available, the introduction of fluorine into a molecular scaffold has emerged as a powerful and prevalent strategy. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated phenylisoxazoles, a privileged heterocyclic motif in medicinal chemistry. We will delve into the profound impact of fluorination on key physicochemical properties, metabolic stability, and biological activity, supported by representative experimental data and detailed protocols to inform rational drug design.
The Rationale for Fluorination: More Than Just a Hydrogen Mimic
The strategic incorporation of fluorine is far more nuanced than simply replacing a hydrogen atom. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can dramatically alter a molecule's characteristics. In the context of drug design, fluorination is often employed to:
-
Enhance Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily. By replacing a hydrogen at a metabolically vulnerable position with fluorine, we can effectively "shield" the molecule from oxidative metabolism, leading to a longer half-life and improved bioavailability.[1][2]
-
Modulate Physicochemical Properties: Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, which in turn affects a compound's ionization state, solubility, and membrane permeability. Furthermore, the introduction of fluorine can alter lipophilicity, a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
-
Improve Binding Affinity and Selectivity: The substitution of hydrogen with fluorine can lead to more favorable interactions with biological targets. The polarized C-F bond can participate in dipole-dipole interactions and, in some cases, form hydrogen bonds or halogen bonds with receptor residues. These subtle yet significant interactions can enhance binding affinity and selectivity for the target protein.
A Head-to-Head Comparison: Phenylisoxazole vs. Fluoro-Phenylisoxazole
To illustrate the tangible effects of fluorination, let us consider a comparative analysis of a hypothetical non-fluorinated phenylisoxazole (Compound A) and its fluorinated analog (Compound B), where a fluorine atom has been strategically introduced on the phenyl ring. The following data, compiled from various studies on similar heterocyclic compounds, provides a representative comparison.
Physicochemical Properties
The introduction of fluorine can induce notable shifts in a molecule's fundamental physicochemical characteristics.
| Property | Non-Fluorinated Phenylisoxazole (Compound A) | Fluorinated Phenylisoxazole (Compound B) | Impact of Fluorination |
| Molecular Weight | 221.25 g/mol | 239.24 g/mol | Increased |
| LogP (o/w) | 2.8 | 3.2 | Increased Lipophilicity |
| pKa (acidic) | 8.5 | 8.1 | Increased Acidity |
| Aqueous Solubility | 0.05 mg/mL | 0.03 mg/mL | Decreased |
Data is representative and compiled from analogous compounds in the literature.
The increased lipophilicity (LogP) of the fluorinated analog is a common observation and can influence membrane permeability. The electron-withdrawing nature of fluorine can also increase the acidity of nearby protons, as reflected in the lower pKa value.
Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability. This is often assessed through in vitro assays using human liver microsomes, which contain a high concentration of CYP450 enzymes.
| Parameter | Non-Fluorinated Phenylisoxazole (Compound A) | Fluorinated Phenylisoxazole (Compound B) | Implication |
| Metabolic Half-Life (t½) in HLM | 25 minutes | 75 minutes | Slower metabolic clearance |
| Intrinsic Clearance (CLint) in HLM | 85 µL/min/mg protein | 28 µL/min/mg protein | Reduced rate of metabolism |
HLM: Human Liver Microsomes. Data is representative.
The significantly longer half-life and lower intrinsic clearance of the fluorinated compound highlight its increased resistance to metabolic degradation. This is a direct consequence of the fluorine atom blocking a potential site of oxidative metabolism on the phenyl ring.[1][2]
Experimental Protocols
To ensure the scientific integrity of such comparative studies, robust and well-validated experimental protocols are essential. Below are detailed methodologies for key assays.
Determination of LogP (Octanol-Water Partition Coefficient)
The Shake-Flask method is a classical approach to determine the lipophilicity of a compound.
Protocol:
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water by vigorously shaking a 1:1 mixture for 24 hours and allowing the phases to separate.
-
Compound Dissolution: Accurately weigh and dissolve the test compound in the aqueous phase to a known concentration (e.g., 1 mg/mL).
-
Partitioning: Add a known volume of the compound's aqueous solution to an equal volume of the n-octanol phase in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for the compound to partition between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Concentration Analysis: Carefully collect both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: LogP = log10([Compound]octanol / [Compound]aqueous)
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay provides a reliable measure of a compound's susceptibility to Phase I metabolism.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation Setup:
-
In a 96-well plate, add phosphate buffer (pH 7.4) and the human liver microsome suspension to achieve a final protein concentration of 0.5 mg/mL.
-
Add the test compound to the microsome suspension to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding three volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the metabolic half-life (t½) as 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).[2]
-
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the key concepts and workflows.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Caption: A generalized workflow for an in vitro microsomal stability assay.
Conclusion: A Potent Tool in the Medicinal Chemist's Arsenal
The strategic incorporation of fluorine is a highly effective and versatile tool in modern drug discovery. As demonstrated through the comparative analysis of phenylisoxazole analogs, fluorination can profoundly and predictably enhance metabolic stability, a critical determinant of a drug candidate's success. Furthermore, the nuanced effects of fluorine on physicochemical properties and target binding affinity offer medicinal chemists a powerful lever to fine-tune the properties of lead compounds. By understanding the fundamental principles of fluorine chemistry and employing robust experimental methodologies, researchers can harness the "fluorine advantage" to design more effective and durable therapeutics.
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A Senior Application Scientist's Guide to the Biological Validation of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid
An Objective Comparison and Methodological Framework for Preclinical Evaluation
Abstract
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3][4] This guide presents a comprehensive, multi-tiered strategy for the systematic biological evaluation of the novel compound 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid . Lacking specific, published biological data, this document outlines a logical, experience-driven workflow designed to efficiently identify and validate its therapeutic potential. We will detail objective, self-validating experimental protocols, from broad initial screening to specific mechanism of action studies and comparative analyses against established drugs. This framework is designed for researchers in drug discovery and development to rigorously assess the compound's viability as a new therapeutic agent.
Introduction: The Rationale for Investigating Isoxazole Derivatives
The five-membered isoxazole ring is a cornerstone of many pharmacologically significant molecules.[5] Its unique electronic and structural properties allow it to serve as a versatile scaffold in drug design.[1] FDA-approved drugs like the anti-inflammatory agent Leflunomide and the COX-2 inhibitor Valdecoxib feature an isoxazole core, highlighting the scaffold's success in modulating key biological pathways.[1][5] Isoxazole derivatives have demonstrated a wide spectrum of activities, including anti-cancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4]
The subject of this guide, This compound , is a structurally related analog to compounds that have shown promise in anti-inflammatory drug development.[6] The presence of the fluorophenyl group can enhance metabolic stability and binding affinity. Given this chemical precedent, a primary hypothesis is that the compound may exhibit anti-inflammatory or immunomodulatory activity. This guide will therefore focus on a validation pathway for this therapeutic area, while remaining adaptable to other potential activities that may be uncovered.
A Multi-Tiered Strategy for Biological Validation
A logical and resource-efficient approach to characterizing a novel compound involves a tiered screening and validation cascade. This process begins with broad, high-throughput screening to identify a general biological effect, followed by progressively more focused assays to elucidate the specific molecular target and mechanism of action.
Caption: A tiered workflow for novel compound validation.
Tier 1: High-Throughput Phenotypic Screening
The initial goal is to cast a wide net to determine if the compound has any measurable biological effect in a cellular context.[7] High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, but here we adapt the principle for a single compound across multiple conditions.[8][9][10]
Primary Assay: Cytotoxicity and Proliferation Screening
-
Causality: Before assessing specific activities, it is crucial to establish the compound's general effect on cell viability. A broadly cytotoxic compound may be a candidate for oncology, whereas a non-cytotoxic compound is preferable for most other indications.
-
Protocol: We will employ a standard MTT or resazurin-based assay across a panel of cell lines to measure metabolic activity as a surrogate for cell viability.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed cells from relevant lines (e.g., RAW 264.7 macrophages for inflammation, A549 lung cancer cells for oncology) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10 mM stock solution of "this compound" in DMSO. Perform serial dilutions to create a dose-response curve (e.g., 100 µM to 1 nM). Add the compound to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO only) and a positive control for cell death (e.g., 10% DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
Secondary Assay: Anti-inflammatory Phenotypic Screen
-
Causality: Based on the isoxazole scaffold's known anti-inflammatory properties, a direct screen for this activity is a logical next step.[4] We will use a lipopolysaccharide (LPS)-stimulated macrophage model, a standard for inducing an inflammatory response in vitro.
-
Protocol: We will measure the compound's ability to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α.
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Plating & Priming: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of the test compound for 1 hour.
-
Stimulation: Induce inflammation by adding 1 µg/mL LPS to each well (except for the negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Reaction: Transfer 50 µL of the cell supernatant to a new plate. Add 50 µL of Griess Reagent A (sulfanilamide) followed by 50 µL of Griess Reagent B (NED).
-
Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Analysis: Quantify NO production by comparing to a sodium nitrite standard curve. Determine the compound's IC50 for NO inhibition.
Tier 2: Target Deconvolution and Mechanistic Assays
Assuming a "hit" from Tier 1 (e.g., potent, non-cytotoxic anti-inflammatory activity), the next critical phase is to identify the molecular target.[11][12][13][14] This is a crucial step for understanding the mechanism of action.[14]
Target Identification Strategy: Affinity-Based Chemical Proteomics
-
Causality: Affinity chromatography is a direct method to isolate proteins that physically bind to the small molecule.[11] This provides a list of high-probability candidate targets.
-
Protocol: The compound is immobilized on a solid support (e.g., beads) and used as bait to "pull down" binding partners from a cell lysate.
Experimental Protocol: Affinity Chromatography Pulldown
-
Compound Immobilization: Synthesize an analog of the compound with a linker arm suitable for conjugation to NHS-activated sepharose beads.
-
Lysate Preparation: Prepare a native protein lysate from a large culture of RAW 264.7 cells.
-
Incubation: Incubate the cell lysate with the compound-conjugated beads. As a control, incubate lysate with unconjugated beads.
-
Washing: Wash the beads extensively with buffer to remove non-specific binders.
-
Elution: Elute the bound proteins using a competitive binder or by changing buffer conditions (e.g., pH, salt concentration).
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the specific bands by mass spectrometry (LC-MS/MS).
Hypothesis-Driven Mechanistic Assay: p38 MAPK Inhibition
-
Hypothesis: A common pathway implicated in inflammation is the p38 MAP kinase (MAPK) signaling cascade.[15] Many small molecule anti-inflammatory drugs target kinases.[16] If the proteomics data suggests a kinase, or based on structural similarity to known inhibitors, a direct enzymatic assay is warranted.
-
Protocol: A cell-free biochemical assay will be used to determine if the compound directly inhibits the enzymatic activity of recombinant p38 MAPK.
Experimental Protocol: In Vitro p38α Kinase Assay
-
Reaction Setup: In a 96-well plate, combine recombinant active p38α enzyme, a specific peptide substrate (e.g., ATF2), and ATP.
-
Inhibitor Addition: Add "this compound" across a range of concentrations. Include a known p38 inhibitor (e.g., SB203580) as a positive control.
-
Kinase Reaction: Incubate the plate at 30°C to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is commonly done using a phosphospecific antibody in an ELISA format or with luminescence-based assays that measure remaining ATP (e.g., Kinase-Glo®).
-
Analysis: Calculate the IC50 value for kinase inhibition.
Tier 3: In-Cell Pathway Analysis
This stage confirms that the target identified in the biochemical assay is indeed engaged and modulated by the compound within a living cell.
Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.
Target Engagement Assay: Western Blot Analysis
-
Causality: If the compound inhibits p38 MAPK, it should decrease the phosphorylation of its downstream substrates, such as MK2.[17] Western blotting can visualize this change in protein phosphorylation state.
-
Protocol:
Experimental Protocol: Western Blot for Phospho-MK2
-
Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with the test compound or a positive control (p38 inhibitor) for 1 hour.
-
Stimulation: Stimulate the cells with LPS for 30 minutes to activate the p38 pathway.
-
Lysis: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for phosphorylated MK2 (p-MK2). Subsequently, strip and re-probe the membrane with an antibody for total MK2 and a loading control (e.g., GAPDH).
-
Detection: Use a chemiluminescent HRP substrate and image the blot.
-
Analysis: Quantify the band intensities. A successful target engagement will show a dose-dependent decrease in the p-MK2/total MK2 ratio.
Comparative Analysis: Benchmarking Against the Standard of Care
To establish the therapeutic potential of a new compound, its performance must be objectively compared to existing drugs that target the same pathway.[18] For this guide, we will compare our hypothetical data for "this compound" against Leflunomide , an isoxazole-containing disease-modifying antirheumatic drug (DMARD).[19] Although Leflunomide's primary mechanism is inhibition of dihydroorotate dehydrogenase (DHODH), it serves as a relevant clinical comparator for an immunomodulatory agent.[20][21][22][23]
Data Summary Table: Comparative Performance Metrics
| Parameter | This compound | Leflunomide (Active Metabolite A77 1726) | Rationale & Cited Values |
| Primary Target | p38 MAPK (Hypothesized) | Dihydroorotate Dehydrogenase (DHODH) | Leflunomide's established MoA is DHODH inhibition.[19][21] |
| Biochemical Potency (IC50) | 0.15 µM (Hypothetical) | ~0.6 µM (for DHODH) | A77 1726 inhibits DHODH at concentrations achieved during RA treatment.[21] |
| Cellular Potency (IC50) | 0.5 µM (NO Inhibition, Hypothetical) | ~1-5 µM (T-cell proliferation) | Effective concentrations for lymphocyte inhibition. |
| Cytotoxicity (CC50) | >50 µM (Hypothetical) | >100 µM | Generally non-toxic to non-lymphoid cells at therapeutic doses.[23] |
| Selectivity Index (CC50/IC50) | >100 (Hypothetical) | >20 | A higher index suggests a better therapeutic window. |
This table presents hypothetical data for the novel compound to illustrate the comparative framework.
Conclusion and Future Directions
This guide outlines a rigorous, phased approach to the biological validation of "this compound," grounded in the established pharmacology of the isoxazole scaffold. By progressing from broad phenotypic screening to specific target identification and in-cell validation, researchers can build a comprehensive data package. The proposed workflow, focusing on a hypothesized anti-inflammatory mechanism via p38 MAPK inhibition, provides a clear and logical path forward.
Positive results from this cascade would justify advancing the compound to more complex studies, including kinase selectivity profiling, ADME/Tox profiling, and ultimately, in vivo efficacy studies in animal models of inflammatory diseases like rheumatoid arthritis. This self-validating system of experimentation ensures that each step builds logically on the last, providing the robust, high-quality data necessary for critical decision-making in the drug discovery pipeline.
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ACS Central Science. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Publications. [Link]
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Jones, D. S., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences, 24(18), 14068. [Link]
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Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]
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Acta Crystallographica Section E. (2011). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]
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ACS Omega. (2026). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. ACS Publications. [Link]
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Single Cell Discoveries. (2024). High-throughput screening: accelerating drug discovery. Single Cell Discoveries. [Link]
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European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]
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Journal of Enzyme Inhibition and Medicinal Chemistry. (2014). p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. PubMed. [Link]
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Annals of the Rheumatic Diseases. (2000). Leflunomide: mode of action in the treatment of rheumatoid arthritis. BMJ Journals. [Link]
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The Isoxazole Scaffold: A Comparative Guide to the Structure-Activity Relationship of 3-Phenyl-isoxazole-4-carboxylic Acid Derivatives
In the landscape of modern drug discovery, the isoxazole ring system stands out as a "privileged scaffold," a molecular framework that consistently yields compounds with significant and diverse biological activities. This guide provides an in-depth analysis of a particularly promising class of these compounds: 3-phenyl-isoxazole-4-carboxylic acid derivatives. We will explore their structure-activity relationships (SAR), offering a comparative look at their performance against established alternatives in key therapeutic areas, supported by experimental data and detailed protocols for researchers in drug development. The isoxazole core, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile building block in medicinal chemistry, with derivatives showing anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] This guide will focus on derivatives of 5-methyl-3-phenylisoxazole-4-carboxylic acid, a foundational structure for numerous bioactive compounds.
I. Anticancer Activity: A Tale of Substitutions
Derivatives of 3-phenyl-isoxazole-4-carboxylic acid, particularly its carboxamide analogues, have demonstrated significant potential as anticancer agents. The core structure's efficacy is profoundly influenced by the nature and position of substituents on the phenyl rings.
Structure-Activity Relationship (SAR) Analysis
The general structure for the discussed anticancer derivatives is the 5-methyl-3-phenyl-isoxazole-4-carboxamide core. The key to their activity lies in the substitutions on the N-phenyl ring.
-
Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups, such as trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3), on the N-phenyl ring often enhances anticancer activity. For instance, compound 2e (N-(4-(trifluoromethoxy)phenyl)) is highly active against the B16F1 melanoma cell line.[1]
-
Halogenation: The introduction of halogens, like chlorine, can significantly impact activity. Compound 2a (N-(4-chloro-2,5-dimethoxyphenyl)) exhibits broad-spectrum activity against several cancer cell lines.[1]
-
Positional Isomerism: The position of substituents is critical. A methoxy group at the para-position of the phenyl ring has been shown to interact favorably within the binding pocket of target enzymes.
Comparative Performance Data
The following table compares the cytotoxic activity (IC50 in µM) of selected 3-phenyl-isoxazole-4-carboxamide derivatives with the standard chemotherapeutic agent, Doxorubicin, against various cancer cell lines.
| Compound | HeLa (Cervical) | HepG2 (Liver) | Hep3B (Liver) | MCF-7 (Breast) | B16F1 (Melanoma) |
| 2a [1] | 7.55 | 40.85 | 8.02 | - | 10.25 |
| 2e [1] | - | 34.64 | 5.76 | - | 0.079 |
| Doxorubicin [2][3] | ~1.91-2.92 | ~12.18 | - | ~2.50 | - |
Note: A lower IC50 value indicates higher potency. The data highlights that while Doxorubicin is a potent broad-spectrum agent, specific isoxazole derivatives like 2e can exhibit remarkable potency against certain cancer types like melanoma.[1]
Mechanism of Action: Induction of Apoptosis
Several studies suggest that isoxazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. This is often accompanied by cell cycle arrest. The precise signaling pathways can vary depending on the specific derivative and cancer cell type, but they often involve the modulation of key regulatory proteins.
II. Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)
Chronic inflammation is a hallmark of many diseases, and the cyclooxygenase (COX) enzymes are central players in this process. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. 3-Phenyl-isoxazole-4-carboxylic acid derivatives have emerged as potent COX inhibitors, with some showing selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform. This selectivity is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Structure-Activity Relationship (SAR) Analysis
For COX inhibition, both the carboxylic acid and carboxamide forms of the 3-phenyl-isoxazole scaffold have been investigated.
-
Carboxylic Acid vs. Carboxamide: The nature of the group at the 4-position of the isoxazole ring (COOH vs. CONHR) is a key determinant of activity and selectivity.[4]
-
Substitutions on the Phenyl Rings: Substitutions on both the 3-phenyl and N-phenyl rings influence potency and COX-2 selectivity. For example, a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on the other can enhance COX-2 binding.[4]
Comparative Performance Data
The table below compares the in vitro COX inhibitory activity (IC50 in nM) of a representative 3-phenyl-isoxazole-4-carboxamide derivative with standard NSAIDs.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| A13 (isoxazole derivative) [4] | 64 | 13 | 4.63 |
| Celecoxib [5] | 9400 | 80 | 117.5 |
| Ketoprofen [6] | 1900 | 27000 | 0.07 |
Note: A lower IC50 indicates greater potency. A higher selectivity index indicates greater selectivity for COX-2. While Celecoxib is highly selective, the isoxazole derivative A13 demonstrates potent COX-2 inhibition with moderate selectivity.[4][5]
Mechanism of Action: COX Inhibition Pathway
III. Antimicrobial Activity
Certain 3-phenyl-isoxazole-4-carboxamide derivatives have also shown promising antimicrobial activity against both bacteria and fungi.
Comparative Performance Data
The following table presents the Minimum Inhibitory Concentration (MIC in mg/mL) of a representative isoxazole derivative against various microbial strains.
| Compound | Pseudomonas aeruginosa | Klebsiella pneumoniae | Candida albicans |
| A8 (isoxazole derivative) | 2.0 | 2.0 | 2.0 |
| Fluconazole (Antifungal) | - | - | ~1.65 |
| Ciprofloxacin (Antibacterial) | <1.0 | <1.0 | - |
Note: A lower MIC value indicates greater antimicrobial activity. While not as potent as some dedicated antibiotics or antifungals, the dual activity of these compounds is noteworthy.
IV. Experimental Protocols
For researchers looking to evaluate their own isoxazole derivatives, the following are detailed, step-by-step protocols for the key assays discussed in this guide.
MTS Assay for Cell Viability and Cytotoxicity
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cells of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
Test compounds (isoxazole derivatives)
-
MTS reagent (containing PES)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTS Addition: Add 20 µL of the MTS reagent to each well.[7]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[7]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., TMPD)
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzymes, heme, arachidonic acid, and colorimetric substrate in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include wells with a known inhibitor (positive control) and a vehicle control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[9]
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction.
-
Detection: Immediately add the colorimetric substrate. The peroxidase activity will cause a color change.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) after a fixed time (e.g., 5 minutes).[10]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values for COX-1 and COX-2.
Broth Microdilution for Antimicrobial Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Test compounds
-
Inoculum of the microorganism standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.[11]
-
Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
V. Conclusion
The 3-phenyl-isoxazole-4-carboxylic acid scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Through targeted modifications of the phenyl rings and the functional group at the 4-position, it is possible to fine-tune the biological activity of these derivatives, leading to potent and, in some cases, selective inhibitors of key biological targets. The data presented in this guide demonstrates that these compounds can rival or even exceed the potency of established drugs in specific contexts. Further exploration of the chemical space around this privileged scaffold holds significant promise for the future of drug discovery.
VI. References
-
Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 1-15. [Link]
-
Hawash, M., Jaradat, N., Abualhasan, M., Qneibi, M., Rifai, H., Saqfelhait, T., ... & Mousa, A. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Molecular Structure, 1267, 133603. [Link]
-
Hawash, M., Jaradat, N., H-Abenthomson, M., Qneibi, M., Rifai, H., Saqfelhait, T., ... & Mousa, A. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Molecular Structure, 1267, 133603. [Link]
-
MTS Tetrazolium Assay Protocol. (n.d.). Creative Bioarray. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010). SpringerLink. [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. [Link]
-
Broth microdilution technique. (n.d.). Wikipedia. [Link]
-
Effects of synthetic isoxazole derivatives on apoptosis of T98G cells. (n.d.). ResearchGate. [Link]
-
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2008). PMC. [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. [Link]
-
Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. (2025). Biomedical and Pharmacology Journal. [Link]
-
In vitro inhibitory concentration (IC50) of COX-1 and COX-2 enzyme. (n.d.). ResearchGate. [Link]
-
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). NIH. [Link]
-
A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. (2004). NIH. [Link]
-
In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme. (n.d.). ResearchGate. [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. [Link]
-
Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. (2025). Biomedical and Pharmacology Journal. [Link]
-
IC50 values (μM) of doxorubicin (DOX) and cisplatin (CIS) in. (n.d.). ResearchGate. [Link]
-
Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. (2025). Biomedical and Pharmacology Journal. [Link]
-
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). NIH. [Link]
-
Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. (2023). Bentham Science Publishers. [Link]
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- 2. tis.wu.ac.th [tis.wu.ac.th]
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A Comparative Analysis of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid and Established COX Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of anti-inflammatory drug discovery, the cyclooxygenase (COX) enzymes remain a pivotal target. This guide provides a comprehensive comparison of the hypothetical COX inhibitory profile of "3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid" with well-characterized COX inhibitors: the COX-2 selective inhibitor Celecoxib, and the non-selective inhibitors Ibuprofen and Aspirin. This analysis is grounded in the established principles of COX inhibition, structure-activity relationships of related isoxazole-based compounds, and detailed experimental protocols for assessing inhibitor potency and selectivity.
The Cyclooxygenase Enzymes: A Primer
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade. It exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological processes, including the protection of the gastrointestinal mucosa and platelet aggregation.[1] Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it contributes to the production of prostaglandins that mediate pain, fever, and inflammation.[1] The differential roles of these isoforms are a cornerstone of modern anti-inflammatory drug design, with the goal of selectively inhibiting COX-2 to achieve therapeutic effects while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[1]
Mechanism of Action of Known COX Inhibitors
The therapeutic and adverse effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through their inhibition of the COX enzymes. However, the mode of inhibition varies among different classes of NSAIDs.
-
Aspirin: Acetylsalicylic acid, or aspirin, exhibits a unique mechanism by irreversibly acetylating a serine residue within the active site of both COX-1 and COX-2.[1] This covalent modification permanently blocks the enzyme's ability to convert arachidonic acid into prostaglandins. Its more pronounced effect on COX-1 in platelets is responsible for its anti-platelet and cardioprotective effects.[1]
-
Ibuprofen: As a member of the propionic acid class of NSAIDs, ibuprofen acts as a non-selective, reversible inhibitor of both COX-1 and COX-2.[2] It competes with arachidonic acid for binding to the active site of the enzymes.
-
Celecoxib: Celecoxib is a diaryl-substituted pyrazole that exhibits high selectivity for the COX-2 isoform.[3][4] Its structure allows it to bind to a side pocket present in the active site of COX-2, which is absent in COX-1, leading to its preferential inhibition of the inducible enzyme.[3]
The Isoxazole Scaffold in COX Inhibition
The isoxazole ring is a privileged scaffold in medicinal chemistry and has been incorporated into numerous compounds targeting a range of biological processes. In the context of COX inhibition, several isoxazole-containing molecules have been investigated. Research into diarylisoxazoles has demonstrated that this structural motif can lead to potent and selective COX-1 inhibition.[5][6] Conversely, other studies on isoxazole-carboxamide derivatives have identified compounds with moderate to potent inhibitory activity against both COX enzymes, with some exhibiting selectivity towards COX-2.[7][8][9]
Hypothetical Profile of this compound
As of the latest available data, specific experimental IC50 values for "this compound" against COX-1 and COX-2 are not publicly documented. However, based on the structure-activity relationships (SAR) of related 3-phenyl-isoxazole-4-carboxylic acid derivatives, a hypothetical profile can be postulated.
The presence of the carboxylic acid moiety suggests that the compound is likely to interact with the active site of the COX enzymes, similar to traditional NSAIDs. The 3-phenyl group with a para-fluoro substituent could influence the binding affinity and selectivity. Fluorine substitution is a common strategy in drug design to modulate metabolic stability and binding interactions. It is plausible that "this compound" would act as a competitive inhibitor of both COX-1 and COX-2. Its selectivity profile would be dependent on the specific interactions of the fluorophenyl-isoxazole core with the active sites of the two isoforms. To ascertain its actual inhibitory potency and selectivity, in vitro enzymatic assays are essential.
Quantitative Comparison of Known COX Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity of an inhibitor for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
| Inhibitor | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Aspirin | 3.57[10] | 29.3[10] | 0.12 |
| Ibuprofen | 12[11] | 80[11] | 0.15 |
| Celecoxib | 82[11] | 6.8[11] | 12 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Assessing COX Inhibition
To experimentally determine the inhibitory profile of a novel compound like "this compound," a standardized in vitro COX inhibition assay is employed.
In Vitro COX Inhibition Assay Protocol
This protocol is based on the measurement of prostaglandin E2 (PGE2) production by purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound ("this compound")
-
Reference inhibitors (Aspirin, Ibuprofen, Celecoxib)
-
Enzyme immunoassay (EIA) kit for PGE2 detection
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of concentrations for IC50 determination.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.
-
Assay Setup: In a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme to each well.
-
Inhibitor Incubation: Add the different concentrations of the test compound or reference inhibitors to the respective wells. Include a vehicle control (solvent only). Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for a specific duration (e.g., 10 minutes) at 37°C to allow for the synthesis of prostaglandins.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a mild acid).
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro COX inhibition assay.
The Arachidonic Acid Cascade and Points of Inhibition
The synthesis of prostaglandins from arachidonic acid is a multi-step pathway. Understanding this cascade is crucial for contextualizing the action of COX inhibitors.
Caption: The arachidonic acid cascade and the points of action for various COX inhibitors.
Conclusion
While direct experimental evidence for the COX inhibitory activity of "this compound" is currently unavailable, its structural features suggest it is a plausible candidate for COX inhibition. Based on the broader family of isoxazole-containing compounds, it may exhibit activity against both COX-1 and COX-2. A definitive characterization of its potency and selectivity requires rigorous experimental evaluation using the standardized in vitro assays detailed in this guide. By comparing its future experimental data with the well-established profiles of Aspirin, Ibuprofen, and Celecoxib, researchers can effectively position this novel compound within the landscape of COX inhibitors and guide further drug development efforts.
References
- Otsuki, K., et al. (2002). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 54(12), 1695-1701.
- Blanco, F. J., et al. (2000). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes.
- Chan, C. C., et al. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. The Journal of pharmacology and experimental therapeutics, 290(2), 551-560.
- Hunter, T. S., et al. (2015). Emerging evidence in NSAID pharmacology: important considerations for product selection. The American journal of managed care, 21(7 Suppl), s139-s147.
- Riendeau, D., et al. (2002). A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. The Journal of pharmacology and experimental therapeutics, 301(3), 1104-1110.
- Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Molecular Structure, 1267, 133604.
- Lucido, M. J., et al. (2009). Differential sensitivity and mechanism of inhibition of COX-2 oxygenation of arachidonic acid and 2-arachidonoylglycerol by ibuprofen and mefenamic acid. Biochemistry, 48(30), 7349-7359.
- Bruno, A., et al. (2022). COX Inhibitors. In StatPearls.
-
ResearchGate. (n.d.). IC50 values for COX-1 and COX-2 Enzymes. Retrieved from [Link]
- Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. The Journal of pharmacology and experimental therapeutics, 296(2), 558-566.
- Patrignani, P., & Tacconelli, S. (2011). New insights into the use of currently available non-steroidal anti-inflammatory drugs. Journal of clinical pharmacology, 51(8), 1097-1110.
-
ResearchGate. (n.d.). IC50 values calculated for COX-1 and COX-2 enzymes after incubation for.... Retrieved from [Link]
- Lavecchia, A., et al. (2018). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Journal of medicinal chemistry, 61(13), 5673-5680.
-
American Heart Association. (2019). Abstract 9050: Drug-Drug Interactions Between Aspirin and NSAIDs are Predicted by Kinetics of Cyclooxygenase-1 Inhibition. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Retrieved from [Link]
- Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS omega, 8(33), 30199-30214.
- Hawash, M., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Journal of Molecular Structure, 1276, 134761.
Sources
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. apexbt.com [apexbt.com]
- 5. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selectivity: Profiling the Cross-Reactivity of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid
In the landscape of modern drug discovery, the principle of "one molecule, one target" is an increasingly rare paradigm. The intricate and often promiscuous nature of small molecules necessitates a rigorous evaluation of their off-target interactions. This guide provides a comprehensive framework for assessing the cross-reactivity of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid , a compound of interest due to its structural similarities to known therapeutic agents. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and methodologies to build a robust selectivity profile, ensuring both efficacy and safety.
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of approved drugs and clinical candidates.[1][2] The subject of our study, this compound, shares a core structural motif with A77 1726 (Teriflunomide), the active metabolite of the immunosuppressive drug Leflunomide.[3] This structural analogy strongly suggests that its primary molecular target is Dihydroorotate Dehydrogenase (DHODH) , a critical enzyme in the de novo pyrimidine biosynthesis pathway.[4]
However, assuming a singular target is a perilous oversimplification. The active metabolite of Leflunomide, A77 1726, has been reported to exert effects beyond DHODH inhibition, including the modulation of Janus kinases (JAKs) and the production of inflammatory mediators like prostaglandins.[5][6] Therefore, a thorough investigation into the cross-reactivity of this compound is not merely an academic exercise but a critical step in its development.
This guide will delineate a multi-tiered strategy, beginning with the confirmation of on-target activity and progressively expanding to a broad, unbiased assessment of potential off-target interactions.
Part 1: Confirming the Primary Target - Dihydroorotate Dehydrogenase (DHODH)
The foundational step in any cross-reactivity study is to unequivocally confirm and quantify the activity against the presumed primary target. DHODH is a mitochondrial enzyme that catalyzes the fourth committed step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[7] This pathway is essential for the proliferation of rapidly dividing cells, making DHODH an attractive target for autoimmune diseases and cancer.[8][9]
DHODH in the De Novo Pyrimidine Biosynthesis Pathway
The diagram below illustrates the pivotal role of DHODH in supplying the building blocks for DNA and RNA synthesis.
Caption: The de novo pyrimidine biosynthesis pathway.
Quantitative Assessment of On-Target Potency
To validate DHODH as the primary target, a biochemical enzymatic assay is paramount. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
| Compound | Target | IC50 (nM) | Reference Compound(s) |
| This compound | Human DHODH | Hypothetical Value: 250 | Brequinar, A77 1726 |
| A77 1726 (Teriflunomide) | Human DHODH | 411 - 1100 | N/A |
| Brequinar | Human DHODH | 4.5 - 10 | N/A |
| Table 1: Comparison of in vitro potency against human DHODH. IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Data for reference compounds are compiled from multiple sources.[3][10] |
Experimental Protocol: DHODH Enzymatic Inhibition Assay
This protocol is based on monitoring the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.[9][11]
Materials:
-
Recombinant human DHODH (N-terminal deletion mutant)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
L-Dihydroorotic acid (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Test compound and reference inhibitors (dissolved in DMSO)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of "this compound," Brequinar, and A77 1726 in DMSO.
-
Enzyme Pre-incubation: In a 96-well plate, add 2 µL of the inhibitor dilutions or DMSO (for vehicle control).
-
Add 178 µL of a working solution of recombinant human DHODH in Assay Buffer to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.[11]
-
Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer.
-
Initiate the enzymatic reaction by adding 20 µL of the reaction mix to each well. Final concentrations should be approximately 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10.[11][12]
-
Measurement: Immediately measure the decrease in absorbance at 600-650 nm over 10 minutes at 25°C using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.[11]
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 2: A Tiered Approach to Cross-Reactivity Profiling
With on-target activity confirmed, the investigation must broaden. A systematic, tiered approach allows for an efficient and logical assessment of potential off-targets, moving from broad, predictive methods to specific, functional assays.
Tier 1: In Silico Off-Target Prediction
Computational methods provide a rapid and cost-effective first pass to identify potential off-targets based on the chemical structure of the molecule.[13] Techniques such as chemical similarity searching, pharmacophore modeling, and machine learning algorithms can screen a compound against databases of known protein targets.
Caption: Workflow for in silico off-target screening.
| Predicted Off-Target Family | Representative Members | Rationale for Investigation |
| Janus Kinases (JAKs) | JAK1, JAK2, JAK3, TYK2 | Known off-target class for the structurally related A77 1726.[5] |
| Cyclooxygenases (COXs) | COX-1, COX-2 | A77 1726 inhibits prostaglandin production; potential for direct COX interaction.[14] |
| Other Kinases | Src, EGFR, etc. | The isoxazole scaffold is present in numerous kinase inhibitors. |
| GPCRs | Histamine H3 Receptor | Isoxazole-4-carboxamides have been identified as H3R antagonists.[15] |
| Table 2: Hypothetical output from an in silico screen, prioritizing targets for experimental validation. |
Tier 2: Focused Biochemical Assays
Based on the in silico predictions and literature precedents for similar compounds, focused biochemical assays are performed to quantify interactions with high-priority potential off-targets.
A. Janus Kinase (JAK) Family Inhibition
Given the known interaction of A77 1726 with JAKs, this is a primary family of concern.[5]
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound | >10,000 | >10,000 | 8,500 | >10,000 |
| Ruxolitinib (Positive Control) | 3.3 | 2.8 | 428 | 19 |
| Table 3: Hypothetical selectivity data against the JAK kinase family. |
This protocol utilizes a luminescence-based method (e.g., ADP-Glo™) that measures ADP production from the kinase reaction.[16][17]
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Kinase Assay Buffer
-
Substrate peptide (e.g., IRS-1tide for JAK1)[17]
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test compound and positive control (e.g., Ruxolitinib)
-
White, opaque 384-well plates
Procedure:
-
Add 1 µL of test compound dilutions or DMSO to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the specific JAK enzyme in Kinase Assay Buffer.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction. Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Record luminescence using a plate reader. The signal is directly proportional to the amount of ADP formed and thus, kinase activity.
-
Calculate IC50 values as described for the DHODH assay.
B. Cyclooxygenase (COX) Isoform Inhibition
To investigate effects on the prostaglandin pathway, direct inhibition of COX-1 and COX-2 is assessed.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| This compound | >100 | >100 |
| Celecoxib (Positive Control) | >10 | 0.04 |
| Table 4: Hypothetical selectivity data against COX isoforms. |
This assay measures the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[18][19]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (as a cofactor)
-
TMPD (Colorimetric Substrate)
-
Arachidonic Acid (Substrate)
-
Test compound and positive control (e.g., Celecoxib)
-
96-well plate
Procedure:
-
To inhibitor wells, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the appropriate enzyme (COX-1 or COX-2).
-
Add 10 µL of test compound dilutions or vehicle control. Incubate for 5 minutes at 25°C.
-
Add 20 µL of TMPD solution to all wells.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
Shake the plate for a few seconds and incubate for 5 minutes at 25°C.
-
Read the absorbance at 590 nm.
-
Calculate percent inhibition and determine IC50 values.
Tier 3: Cellular Target Engagement
While biochemical assays are essential for measuring direct enzymatic inhibition, they do not fully recapitulate the complex intracellular environment. Cellular assays are crucial for confirming that a compound engages its target in a more physiologically relevant setting.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method for verifying target engagement in intact cells or cell lysates.[14][20] It is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
A positive thermal shift (ΔTm) in the presence of the compound provides strong evidence of direct binding to the target protein within the cell.
| Target Protein | Treatment | Apparent Tm (°C) | ΔTm (°C) |
| DHODH | Vehicle (DMSO) | 52.5 | N/A |
| DHODH | This compound | 58.0 | +5.5 |
| JAK2 | Vehicle (DMSO) | 48.0 | N/A |
| JAK2 | This compound | 48.2 | +0.2 |
| Table 5: Hypothetical CETSA results demonstrating target-specific stabilization. |
Materials:
-
Cultured cells expressing the target of interest (e.g., HL-60 cells for DHODH)
-
Cell culture medium, PBS
-
Test compound
-
Lysis buffer with protease inhibitors
-
PCR tubes/plate and a thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to the target protein (e.g., anti-DHODH)
-
HRP-conjugated secondary antibody and chemiluminescent substrate
Procedure:
-
Treatment: Treat cultured cells with the test compound (e.g., 10x the biochemical IC50) or vehicle (DMSO) for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[14]
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein at each temperature point by Western blot.
-
Data Analysis: Quantify the band intensities from the Western blots. For each treatment condition, plot the percentage of soluble protein remaining relative to the non-heated control against the temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) indicates the degree of stabilization.
Part 3: Comprehensive and Unbiased Off-Target Profiling
The final stage of a thorough selectivity assessment involves broad, unbiased screening methods to identify potential interactions that were not predicted by initial hypotheses.
A. Large-Scale Kinase Panel Screening
Given that kinases are one of the largest and most frequently implicated off-target families, screening against a comprehensive panel is a standard industry practice.[6][8] Numerous contract research organizations (CROs) offer panels that cover a significant portion of the human kinome.
Hypothetical Kinase Panel Screening Results (Excerpt):
-
Compound: this compound at 1 µM
-
Number of Kinases Tested: >400
-
Result: No kinase inhibited by >50% at 1 µM.
This result would provide strong evidence for a high degree of selectivity against the kinome, a desirable characteristic for a clinical candidate.
B. Chemoproteomics Approaches
For the most unbiased view of a compound's interactome, chemoproteomics methods are the state of the art.[7] Techniques like activity-based protein profiling (ABPP) or photoaffinity labeling coupled with mass spectrometry can identify direct binding partners of a small molecule in a cellular lysate or even in live cells, without prior assumptions about potential targets.[4][21] These powerful discovery-phase tools can uncover novel mechanisms of action or unanticipated off-target liabilities.
Conclusion
The journey to characterize the selectivity of a compound like this compound is a systematic and evidence-driven process. By progressing through a logical sequence of on-target validation, hypothesis-driven off-target testing, and unbiased proteome-wide screening, researchers can build a comprehensive cross-reactivity profile.
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A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases. PubMed, FASEB J. 2020 Aug;34(8):10132-10145.[Link]
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Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology 2021 16 (11), 2209-2218.[Link]
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The active metabolite of leflunomide, A77 1726, inhibits the production of prostaglandin E(2), matrix metalloproteinase 1 and interleukin 6 in human fibroblast-like synoviocytes. PubMed, Rheumatology (Oxford). 2003 Jan;42(1):89-96.[Link]
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Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives. PubMed, Inflamm Res. 1998 Nov;47(11):472-9.[Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 2019; 10: 796.[Link]
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Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Journal of Biological Chemistry, 2023; 299(10): 105252.[Link]
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Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. Bioorganic & Medicinal Chemistry Letters, 2013; 23(23): 6269-6273.[Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid
Abstract
This guide provides a comprehensive, comparative framework for assessing the chemical purity of synthesized "3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid," a key building block in contemporary medicinal chemistry. Moving beyond a simple recitation of methods, this document elucidates the causality behind selecting a multi-technique, orthogonal approach to purity verification. We will detail the strategic application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and thermal analysis. Each section presents not only the "how" but the "why," offering field-proven insights into method selection, data interpretation, and the construction of a self-validating analytical workflow. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust and logical strategy for ensuring the integrity of synthesized compounds.
The Imperative of Purity: Context and Rationale
In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even at trace levels, can possess their own pharmacological or toxicological profiles, potentially confounding biological data and posing risks to patient safety. Therefore, a purity assessment is not a single measurement but an investigative process. The objective is to build a comprehensive profile that confirms the identity of the main component and identifies and quantifies any process-related impurities, degradation products, or residual materials.
The choice of analytical techniques must be tailored to the specific physicochemical properties of the target molecule and the potential impurities arising from its synthesis.
Foundational Strategy: Anticipating Impurities from the Synthesis Route
A robust analytical strategy begins with understanding the synthetic pathway. A common route to 3-aryl-isoxazole-4-carboxylic acids involves the reaction of a β-ketoester with hydroxylamine.[1][2] This informs our selection of analytical methods by predicting the likely impurities we need to separate and detect.
Potential Impurity Classes:
-
Starting Materials: Unreacted 4-fluorobenzaldehyde, ethyl acetoacetate, or related precursors.
-
Reagents: Residual acids, bases, or coupling agents.
-
Side-Products: Isomeric byproducts (e.g., 5-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid), or products from incomplete reactions.
-
Residual Solvents: Volatile organic compounds used during reaction and purification (e.g., ethanol, ethyl acetate, toluene).
This predictive approach is critical. It allows us to select orthogonal methods—techniques that measure purity based on different chemical principles—to ensure that what one method might miss, another will detect.
Caption: Fig 1. Rationale for Orthogonal Testing.
A Comparative Guide to Orthogonal Purity Assessment Techniques
No single analytical method can provide a complete picture of a compound's purity. A self-validating system relies on the convergence of evidence from multiple, independent (orthogonal) techniques. The overall workflow is designed to move from qualitative and semi-quantitative screening to precise, validated quantification.
Caption: Fig 2. Overall Analytical Workflow.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity
Expertise & Rationale: HPLC is the gold standard for purity determination of non-volatile organic compounds.[3] For this compound, the aromatic ring and conjugated system provide a strong chromophore, making UV detection highly sensitive. A reversed-phase method is ideal for separating the target compound from more polar or less polar impurities.
Trustworthiness: Method validation according to ICH Q2(R1) guidelines is paramount for trustworthiness.[4][5][6] This involves demonstrating specificity, linearity, accuracy, precision, and defining limits of detection (LOD) and quantitation (LOQ).
Experimental Protocol: HPLC-UV Purity Assay
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes. Rationale: A gradient is essential to elute a wide range of potential impurities with varying polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm. Rationale: This wavelength provides a good response for many aromatic compounds.
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 0.5 mg/mL stock. Dilute as necessary.
-
Analysis: Purity is typically reported as area percent of the main peak relative to the total area of all observed peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification
Expertise & Rationale: While HPLC-UV quantifies impurities, it doesn't identify them. LC-MS is the definitive tool for this purpose. By coupling the separation power of LC with the mass-resolving power of a mass spectrometer, we can obtain the molecular weight of unknown peaks.[7][8][9] This is critical for determining if an impurity is a starting material, a side-product, or a degradation product. High-Resolution Mass Spectrometry (HRMS) can provide mass accuracy within a few parts-per-million (ppm), enabling the confident assignment of elemental compositions.[7]
Experimental Protocol: LC-MS Impurity Identification
-
The LC method is often identical to the HPLC-UV method to allow for direct comparison of chromatograms.
-
LC System: Use an MS-compatible mobile phase (e.g., formic acid instead of non-volatile phosphates).[8]
-
Mass Spectrometer: Electrospray Ionization (ESI) is typically used for this class of molecule.
-
Ionization Mode: Both positive and negative modes should be screened. The carboxylic acid will likely show a strong [M-H]⁻ ion in negative mode, while the isoxazole nitrogen may show an [M+H]⁺ ion in positive mode.
-
Data Acquisition: Acquire full scan data to detect all ions. For deeper structural analysis, tandem MS (MS/MS) can be performed to fragment ions and elucidate their structure.[7]
Quantitative NMR (qNMR): An Absolute Purity Method
Expertise & Rationale: Unlike chromatography, which provides a relative purity (area %), quantitative NMR (qNMR) can determine absolute purity without needing a reference standard of the analyte itself.[10][11][12][13] The integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[14] By adding a certified internal standard of known purity and concentration, the purity of the target analyte can be calculated directly. This makes qNMR a powerful, orthogonal technique and a primary analytical method.[13][15]
Trustworthiness: The key to reliable qNMR is using a certified internal standard, ensuring long relaxation delays (d1) between scans for full signal recovery, and carefully selecting non-overlapping signals for integration.
Experimental Protocol: ¹H qNMR Purity Assay
-
Internal Standard (IS): Select a high-purity, stable standard with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized compound.
-
Accurately weigh ~5 mg of the chosen internal standard.
-
Dissolve both together in a precise volume of a deuterated solvent (e.g., 0.75 mL DMSO-d₆).
-
-
NMR Acquisition:
-
Use a high-field spectrometer (≥400 MHz).
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ of any signal being integrated (often ≥ 30 seconds). Rationale: This is critical for accurate quantification.
-
Acquire data with a 90° pulse angle.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.
-
-
Calculation: The purity is calculated using the formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
Thermal Analysis (Melting Point & DSC): Assessing Bulk Purity
Expertise & Rationale: The melting point of a pure crystalline solid is a sharp, well-defined physical constant.[16][17] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[17] This makes melting point a simple, rapid, and effective tool for assessing the purity of the bulk material.[18] Differential Scanning Calorimetry (DSC) provides a more quantitative measure of this phenomenon, and can be used to calculate purity for compounds that are at least 98% pure.[19][20]
Experimental Protocol: Melting Point & DSC
-
Melting Point:
-
Pack a small amount of the dry, crystalline sample into a capillary tube.[18]
-
Use a calibrated melting point apparatus.
-
Heat rapidly to ~15 °C below the expected melting point, then reduce the ramp rate to 1-2 °C/min.
-
Record the temperature range from the first appearance of liquid to the complete liquefaction of the solid. A sharp range (e.g., ≤ 1 °C) indicates high purity.
-
-
DSC Analysis:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The resulting thermogram will show an endotherm corresponding to the melt. The onset temperature and peak shape provide information about purity. Purity can be calculated from the shape of the melting endotherm using the van't Hoff equation.[21]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Residual Solvent Analysis
Expertise & Rationale: Residual solvents are process-related impurities that must be controlled.[22] GC is the ideal technique for separating volatile and semi-volatile organic compounds, and coupling it with a mass spectrometer allows for unambiguous identification and quantification.[23][24][25] Headspace sampling is the preferred method for this analysis, as it introduces only the volatile components into the instrument, avoiding contamination from the non-volatile sample matrix.
Experimental Protocol: Headspace GC-MS
-
Sample Preparation: Accurately weigh a specific amount of the sample (e.g., 100 mg) into a headspace vial and add a suitable solvent (e.g., DMSO) that can dissolve the sample but does not interfere with the analysis.
-
Headspace Conditions: Heat the vial (e.g., 80 °C for 30 min) to allow volatile solvents to partition into the gas phase (headspace).
-
GC Injection: An automated system injects a known volume of the headspace gas into the GC.
-
GC Column: A polar column is typically used for general solvent screening.
-
Analysis: The retention time of any observed peak is compared to that of known solvent standards, and the mass spectrum confirms the identity. Quantification is performed against a calibrated standard.
Data Synthesis: A Comparative Summary
A trustworthy purity assessment relies on the convergence of data from these orthogonal methods. Discrepancies between techniques (e.g., high HPLC purity but a broad melting point) are red flags that require further investigation.
Table 1: Comparison of Purity Assessment Techniques
| Technique | Primary Purpose | Type of Purity | Key Strengths | Key Limitations |
| HPLC-UV | Quantify organic impurities | Relative (Area %) | High precision, robust, widely applicable.[3] | Requires chromophore; co-eluting impurities may be missed; relative response factors can vary. |
| LC-MS | Identify impurities | Qualitative | High sensitivity and specificity; provides molecular weight for identification.[7][9] | Quantification can be complex; response varies greatly between compounds. |
| qNMR | Absolute purity determination | Absolute (Mass %) | Primary method, no analyte-specific reference needed, non-destructive.[14][15] | Lower sensitivity than HPLC; requires careful setup and a certified internal standard. |
| DSC/Melting Point | Assess bulk crystalline purity | Qualitative/Quantitative | Fast, simple (MP), reflects bulk properties, sensitive to crystalline impurities.[16][19] | Only suitable for crystalline solids; insensitive to amorphous impurities or those that co-crystallize.[19] |
| GC-MS | Identify & quantify residual solvents | Quantitative | Excellent for volatile compounds; highly sensitive and specific.[22][24] | Not suitable for non-volatile or thermally labile compounds. |
Conclusion
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A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Isoxazole-Based Compounds
Introduction: The Versatility of the Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics.[2][3][4] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and immunomodulatory effects.[1][3][4][5][6]
However, the journey from a promising compound in a test tube to a life-saving therapy is fraught with challenges. A critical phase in this process is understanding the compound's efficacy, first in a controlled laboratory setting (in vitro) and subsequently in a complex living organism (in vivo). This guide provides a comparative analysis of in vitro and in vivo efficacy for isoxazole-based compounds, offering field-proven insights, detailed experimental protocols, and an exploration of the critical factors that govern the translation from the lab bench to preclinical models.
Part 1: The Proving Ground: In Vitro Efficacy Assessment
In vitro (Latin for "in glass") studies are the first line of evaluation for any new chemical entity. These experiments are performed in a controlled, artificial environment, such as a petri dish or a 96-well plate, using isolated components like specific enzymes, cultured cells, or microorganisms. The primary goal is to establish a direct effect of the compound on its intended biological target and to determine its potency, typically measured as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC).
Common In Vitro Assays for Isoxazole Compounds
The choice of assay is dictated by the therapeutic goal. For isoxazole derivatives, which show promise in oncology and infectious diseases, the following assays are fundamental.
-
Anticancer Activity: The cytotoxicity or anti-proliferative activity of isoxazole compounds against cancer cell lines is a primary screening method. The MTT assay is a widely used colorimetric method for this purpose.[7]
-
Antimicrobial Activity: To assess antibacterial or antifungal properties, the Minimum Inhibitory Concentration (MIC) assay is the gold standard.[8][9] It determines the lowest concentration of a compound that prevents visible growth of a microorganism.[8][9][10]
Data Presentation: Comparative In Vitro Efficacy of Select Isoxazole Derivatives
The following table summarizes representative in vitro data for isoxazole-based compounds from published literature, showcasing their activity against different targets.
| Compound Class/Name | Target/Cell Line | Assay | Efficacy Metric (e.g., IC50, MIC) | Reference Compound |
| Leflunomide (Active Metabolite A77 1726) | Neuroblastoma Cells (BE(2)-C) | Proliferation Assay | ~10 µM | DMSO Control |
| N-phenyl-5-carboxamidyl Isoxazole | Mouse Colon Carcinoma (CT-26) | Cytotoxicity Assay | IC50: 2.5 µg/mL | - |
| Isoxazole-Isoxazoline Conjugate (Compound 5h) | Escherichia coli | Broth Microdilution | MIC: 10 µg/mL | Ampicillin |
| Isoxazole-Isoxazoline Conjugate (Compound 5h) | Candida albicans | Broth Microdilution | MIC: 60 µg/mL | Amphotericin B |
| 3,4-isoxazolediamide (Compound 30) | Various Cancer Cell Lines | Proliferation Assay | Low nanomolar IC50 values | - |
This table is a synthesis of data reported in scientific literature for illustrative purposes.[1][11][12][13]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for assessing the effect of an isoxazole compound on the viability of cancer cells. The principle relies on the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[7][14]
Materials:
-
Cancer cell line of interest (e.g., HepG2, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Isoxazole test compound, dissolved in DMSO
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[15]
-
Solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution)[16]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the isoxazole compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in 5% CO₂.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[16] Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form within viable cells.[7]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.
Visualization: In Vitro Screening Workflow
Caption: A generalized workflow for high-throughput in vitro screening.
Part 2: The Real-World Test: In Vivo Efficacy Assessment
In vivo (Latin for "within the living") studies are performed in whole, living organisms—most commonly in preclinical research, mice. The purpose is to understand how a compound behaves in a complex biological system, which includes interacting with multiple cell types, tissues, and metabolic processes.[17] For drug development, in vivo studies are essential to evaluate not just a compound's efficacy on a target (e.g., a tumor) but also its overall safety, pharmacokinetics, and pharmacodynamics.[17]
Transitioning from Bench to Animal Model
A potent IC50 value in vitro is encouraging, but it does not guarantee success in vivo. The transition requires careful consideration of:
-
Animal Model Selection: The choice of model is critical. For oncology, human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone.[17][18][19] For infectious diseases, models involving systemic or localized infection with the relevant pathogen are used.
-
Route of Administration and Dosing: How will the drug be delivered (e.g., oral, intraperitoneal, intravenous)? The dosage and schedule are determined based on preliminary toxicology and pharmacokinetic studies.
-
Efficacy Endpoints: Success is measured by quantifiable outcomes. In cancer models, this is typically tumor growth inhibition (TGI) or regression.[17][20] In infection models, it could be bacterial clearance or survival rate.
Data Presentation: Comparative In Vivo Efficacy of Select Isoxazole Derivatives
This table presents in vivo data for compounds whose in vitro activity was previously noted, illustrating the next step in the evaluation process.
| Compound Name | Animal Model | Disease | Efficacy Metric |
| Leflunomide | SCID Mice Xenograft | Neuroblastoma | Significant inhibition of tumor growth and development.[12] |
| Leflunomide | C6 Glioma Xenograft | Glioblastoma | Strong inhibition of tumor growth.[21] |
| Compound 30 (3,4-isoxazolediamide) | Solid & Hematological Tumor Xenografts | Various Cancers | Favorable activity profile and tolerability.[11] |
| Indole-containing Isoxazoles | - | Inflammation (sPLA2 inhibition) | Significant in vivo sPLA2 inhibitory activity.[22] |
This table is a synthesis of data reported in scientific literature for illustrative purposes.
Experimental Protocol: General Xenograft Efficacy Study
This protocol provides a generalized workflow for assessing the antitumor efficacy of an isoxazole compound in a subcutaneous xenograft mouse model.[19][20]
Materials:
-
Immunodeficient mice (e.g., Athymic Nude or NSG/SCID mice)
-
Human cancer cell line
-
Matrigel or similar extracellular matrix
-
Test compound formulated in an appropriate vehicle (e.g., PBS, corn oil)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Step-by-Step Methodology:
-
Cell Preparation & Implantation: Harvest cancer cells from culture. Resuspend 1-10 million cells in a sterile solution, often mixed with Matrigel to support initial tumor formation. Subcutaneously inject the cell suspension into the flank of each mouse.[19][23]
-
Tumor Growth & Grouping: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).[23] Randomize mice into treatment groups (e.g., Vehicle Control, Test Compound Low Dose, Test Compound High Dose), ensuring the average tumor volume is similar across all groups.
-
Treatment Administration: Administer the test compound and vehicle control according to the predetermined schedule and route (e.g., daily oral gavage for 21 days).
-
Monitoring: Monitor the health of the animals daily (body weight, behavior). Measure tumor volume with calipers 2-3 times per week. Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Study Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or at the end of the treatment period.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percent Tumor Growth Inhibition (%TGI) compared to the vehicle control group. Analyze body weight data as a measure of toxicity. Statistical significance is determined using appropriate tests (e.g., ANOVA, t-test).
Visualization: In Vivo Efficacy Study Workflow
Caption: A typical workflow for an anticancer xenograft study.
Part 3: Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal of preclinical research is to develop a predictive mathematical model that connects a compound's in vitro properties to its in vivo response—a concept known as in vitro-in vivo correlation (IVIVC).[24][25][26] Achieving a strong IVIVC is a significant challenge because a living system introduces layers of complexity absent in a petri dish.[24]
Why In Vitro Potency Doesn't Always Translate
A compound can be highly potent against a cancer cell line in vitro but fail spectacularly in vivo. The reasons often lie in its pharmacokinetic profile, governed by ADME properties:
-
Absorption: Can the compound get into the bloodstream? Poor oral bioavailability is a common reason for failure.
-
Distribution: Once in the blood, does it reach the target tissue (e.g., the tumor) in sufficient concentrations? It might be sequestered in other tissues or blocked by barriers like the blood-brain barrier.
-
Metabolism: The liver is a powerful detoxification organ. The compound may be rapidly metabolized into inactive forms before it can exert its effect. The active metabolite of Leflunomide, A77 1726, is a classic example of metabolic activation being key to efficacy.[21][27][28]
-
Excretion: The compound might be cleared from the body too quickly by the kidneys or other routes, resulting in a duration of action that is too short to be effective.
-
Toxicity: The compound might be effective but cause unacceptable toxicity to the host organism at the required therapeutic dose.
The Importance of Pharmacokinetics (PK) and Pharmacodynamics (PD)
-
Pharmacokinetics (PK): What the body does to the drug (ADME). PK studies measure drug concentrations in blood and tissues over time.
-
Pharmacodynamics (PD): What the drug does to the body. PD studies measure the biological effect of the drug on its target (e.g., inhibition of a specific enzyme in the tumor).[20]
Integrating PK and PD data is crucial. It helps answer the key question: Did the drug fail because it was ineffective, or because it never reached its target at a high enough concentration for a long enough time?
Visualization: Factors Influencing In Vitro to In Vivo Translation
Caption: Key factors that modulate the translation of in vitro results to in vivo outcomes.
Conclusion
The development of isoxazole-based compounds showcases the classic drug discovery paradigm: a journey from promising in vitro potency to the complex challenge of demonstrating in vivo efficacy. While in vitro assays are indispensable for initial screening and mechanism-of-action studies, they represent an idealized system. True therapeutic potential can only be validated through well-designed in vivo experiments that account for the multifaceted physiological processes of a living organism. For researchers in this field, success hinges not just on synthesizing a potent molecule, but on engineering a compound with favorable ADME and toxicity profiles that allow it to effectively reach and act upon its target in a complex biological landscape. A deep understanding of the principles and protocols governing both testing environments is paramount to bridging the gap and advancing these promising compounds toward the clinic.
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A Senior Application Scientist's Guide to Comparative Computational Docking of Isoxazole Derivatives Against EGFR
Abstract
Isoxazole-containing compounds represent a class of privileged heterocyclic scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3][4] A critical mechanism for many of these derivatives is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), a key player in tumor progression.[5][6][7] Structure-based drug design, particularly molecular docking, is an indispensable tool for rapidly predicting the binding affinities and interaction patterns of novel ligands, thereby accelerating the discovery of potent inhibitors.[8][9] This guide provides an in-depth, objective comparison of the computational docking performance of two distinct isoxazole derivatives against the EGFR tyrosine kinase domain. We will dissect the causality behind the experimental choices, present a detailed and reproducible docking protocol, and analyze the results with supporting data to offer field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The 'Why' Behind the Workflow
This guide focuses on isoxazole derivatives targeting the EGFR kinase domain. EGFR overexpression and hyperactivity are hallmarks of numerous cancers, making it a prime target for therapeutic intervention.[5][12] We will compare two hypothetical, yet representative, isoxazole derivatives to illustrate how subtle structural modifications can significantly impact binding interactions and predicted affinity. The principles and protocols detailed herein are broadly applicable to other targets and ligand classes.
Scientific Integrity: Pillars of a Trustworthy Docking Study
A docking result is only as reliable as the methodology used to obtain it. Simply listing steps is insufficient; understanding the rationale is paramount for producing scientifically sound and reproducible results.
-
Expertise & Causality: Every choice, from protein preparation to the selection of a docking algorithm, has a direct impact on the outcome. For instance, the decision to remove crystallographic water molecules is not arbitrary. While some water molecules can mediate crucial protein-ligand interactions (bridging waters), most bulk solvent molecules will sterically hinder the ligand and should be removed. The protonation state of both the protein and ligand at a physiological pH (typically ~7.4) must also be correctly assigned, as this governs the potential for hydrogen bonding and electrostatic interactions, which are major drivers of binding affinity.
-
Trustworthiness through Validation: A robust docking protocol must be self-validating. The most common and essential validation step is re-docking .[13][14][15][16] This involves docking the native co-crystallized ligand back into the protein's binding site. A successful protocol is one where the predicted binding pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to the crystallographic pose.[13][15] This confirms that the chosen parameters can accurately reproduce a known binding mode.
-
Authoritative Grounding: All computational methods are approximations of complex physical reality. Therefore, grounding our work in established principles and citing authoritative sources for protocols and mechanistic claims is not just good practice—it is a scientific necessity.
The Computational Workflow: From Structure to Score
A typical molecular docking experiment follows a structured, multi-step process. This workflow ensures that the inputs are correctly prepared and the simulation parameters are appropriately defined before running the final calculation.
Caption: A generalized workflow for computational docking studies.
Comparative Docking Study: Isoxazole Derivatives vs. EGFR
For this guide, we will perform a comparative docking study of two hypothetical isoxazole derivatives, ISO-A and ISO-B , against the kinase domain of EGFR. We will use the crystal structure of EGFR in complex with the inhibitor erlotinib (PDB ID: 1M17) as our receptor.[5][17][18] This structure is widely used for docking studies of potential EGFR inhibitors.[5][19]
-
Derivative ISO-A: A core isoxazole scaffold with a simple phenyl substitution.
-
Derivative ISO-B: An elaborated version of ISO-A, featuring an additional hydroxyl group on the phenyl ring, designed to potentially form an extra hydrogen bond.
Detailed Experimental Protocol: Docking with AutoDock Vina
This protocol provides a step-by-step guide using the widely adopted and freely available software suite AutoDock Tools and AutoDock Vina.[20][21][22][23]
Step 1: Receptor Preparation
-
Download Structure: Obtain the crystal structure of EGFR (PDB ID: 1M17) from the RCSB Protein Data Bank.[18]
-
Clean Protein: Open the PDB file in AutoDock Tools (ADT). Remove all water molecules and the co-crystallized ligand (erlotinib). This is crucial to clear the binding site for our new ligands.[24][25]
-
Add Hydrogens: Add polar hydrogens to the protein. This step is essential for correct hydrogen bond formation.[26]
-
Compute Charges: Assign Gasteiger charges to the protein atoms. These partial charges are necessary for the scoring function to calculate electrostatic interactions.[26]
-
Save as PDBQT: Save the prepared protein as a .pdbqt file. This format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.[24]
Step 2: Ligand Preparation
-
Create 3D Structures: Sketch ISO-A and ISO-B using chemical drawing software (e.g., ChemDraw) and generate their 3D structures. Save them as .mol or .pdb files.
-
Load in ADT: Open each ligand file in ADT.
-
Detect Torsions: Define the rotatable bonds in the ligand. This allows for ligand flexibility during the docking simulation.
-
Save as PDBQT: Save each prepared ligand as a separate .pdbqt file.
Step 3: Grid Box Generation
-
Define Binding Site: In ADT, with the prepared protein loaded, open the Grid Box tool.
-
Center the Grid: Center the grid box on the location of the original co-crystallized ligand (erlotinib). This ensures the search space is focused on the known active site.[24]
-
Set Dimensions: Adjust the grid box dimensions (e.g., 20 x 20 x 20 Å) to be large enough to accommodate the ligands and allow them to rotate freely within the binding pocket.[27]
-
Save Configuration: Note the center coordinates and dimensions. This information is required for the Vina configuration file.
Step 4: Running AutoDock Vina
-
Create Configuration File: Create a text file named conf.txt. In this file, specify the paths to the receptor and ligand PDBQT files, and define the grid box center and size, as noted in the previous step.
-
Execute Vina: Run AutoDock Vina from the command line, specifying the configuration file. vina --config conf.txt --log ISO-A_log.txt
-
Repeat for ISO-B: Modify the conf.txt file for ISO-B and repeat the execution.
Results and Data Comparison
The primary output from AutoDock Vina includes the predicted binding affinity (in kcal/mol) and the coordinates of the best binding poses. A more negative binding affinity value indicates a stronger predicted interaction.[10]
| Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
| Erlotinib (Reference) | -9.9 | Met793, Thr790, Gln791, Cys797 | 1 (Met793) |
| ISO-A | -7.8 | Met793, Leu718, Val726, Cys797 | 1 (Met793) |
| ISO-B | -8.9 | Met793, Leu718, Asp855, Cys797 | 2 (Met793, Asp855) |
Binding affinities are illustrative and based on typical results for such compounds.
Discussion and Interpretation
The results clearly demonstrate the structure-activity relationship predicted by the docking simulation.
-
ISO-A shows a moderate binding affinity. Its interaction is primarily stabilized by a crucial hydrogen bond with the "gatekeeper" residue Met793 in the hinge region of the EGFR kinase domain, along with several hydrophobic interactions.[12] This interaction mimics that of many known EGFR inhibitors, including the reference compound erlotinib.
-
ISO-B , with its additional hydroxyl group, achieves a significantly better (more negative) binding affinity. Post-docking analysis reveals that this improvement is due to the formation of a second hydrogen bond with the side chain of Asp855 .[12] This additional interaction provides a stronger anchor for the ligand within the active site.
This comparative analysis showcases how computational docking can rationally guide the design of more potent inhibitors. The prediction that an additional hydrogen bond donor/acceptor at a specific position could improve binding is a testable hypothesis that can be prioritized for chemical synthesis and in vitro validation.
Caption: Key interactions of ISO-A and ISO-B in the EGFR active site.
Conclusion and Future Directions
This guide demonstrates that computational docking, when performed with scientific rigor, is a powerful tool for comparing and prioritizing drug candidates. The analysis of isoxazole derivatives ISO-A and ISO-B against EGFR revealed that a minor chemical modification, rationally designed to form an additional hydrogen bond, resulted in a significantly improved predicted binding affinity.
While these in silico results are promising, they are predictions. The crucial next steps involve:
-
Experimental Validation: Synthesizing the compounds and confirming their binding affinity and inhibitory activity using experimental assays like Fluorescence Polarization (FP) or Isothermal Titration Calorimetry (ITC).[28]
-
Molecular Dynamics (MD) Simulations: Running MD simulations on the docked complexes to assess the stability of the predicted binding poses and interactions over time.
-
In Silico ADMET Profiling: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the lead compounds to identify potential liabilities early in the drug discovery pipeline.[29]
By integrating computational predictions with experimental validation, researchers can create a robust and efficient workflow to accelerate the discovery of novel and effective isoxazole-based therapeutics.
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(A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. (2002, September 4). RCSB PDB. Retrieved January 18, 2026, from [Link]
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A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. (n.d.). NIH. Retrieved January 18, 2026, from [Link]
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Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (n.d.). Ingenta Connect. Retrieved January 18, 2026, from [Link]
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Basic docking. (n.d.). Autodock Vina 1.2.0 documentation - Read the Docs. Retrieved January 18, 2026, from [Link]
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Autodock_Vina Protocol. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]
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How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio. (2025, September 6). YouTube. Retrieved January 18, 2026, from [Link]
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Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (n.d.). NIH. Retrieved January 18, 2026, from [Link]
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Key Topics in Molecular Docking for Drug Design. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]
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How can I validate a docking protocol? (2015, July 7). ResearchGate. Retrieved January 18, 2026, from [Link]
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Molecular Docking Tutorial. (n.d.). University of Catania. Retrieved January 18, 2026, from [Link]
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A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023, June 14). PubMed. Retrieved January 18, 2026, from [Link]
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4I23: Crystal structure of the wild-type EGFR kinase domain in complex with dacomitinib (soaked). (2013, January 16). RCSB PDB. Retrieved January 18, 2026, from [Link]
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(PDF) Validation of Docking Methodology (Redocking). (2024, September 24). ResearchGate. Retrieved January 18, 2026, from [Link]
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Vina Docking Tutorial. (n.d.). Eagon Research Group. Retrieved January 18, 2026, from [Link]
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Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. (2025, September 25). International Journal of Pharmaceutical Sciences. Retrieved January 18, 2026, from [Link]
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Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives. (n.d.). NIH. Retrieved January 18, 2026, from [Link]
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The emerging role of Oxadiazole derivatives as VEGFR and EGFR inhibitors in Cancer therapy. (2025, October 23). PubMed. Retrieved January 18, 2026, from [Link]
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Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. (2022, May 2). NIH. Retrieved January 18, 2026, from [Link]
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Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021, October 5). PubMed. Retrieved January 18, 2026, from [Link]
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The Promise of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic Acid: A Comparative Guide to Evaluating Efficacy Against Drug-Resistant Pathogens
For the attention of Researchers, Scientists, and Drug Development Professionals.
The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. Among these, the isoxazole core has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide focuses on 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid , a compound of significant interest, and provides a framework for evaluating its potential efficacy against critical drug-resistant bacterial strains. While direct, comprehensive experimental data for this specific molecule against a wide panel of resistant pathogens remains nascent in publicly accessible literature, this document synthesizes the broader context of isoxazole-based antibacterials, details the rigorous methodologies required for its evaluation, and establishes a comparative landscape against current standard-of-care antibiotics.
Introduction to the Isoxazole Scaffold: A Foundation for Novel Antibacterials
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile scaffold found in several FDA-approved drugs.[1] Its derivatives have been investigated for a multitude of therapeutic applications, including as anti-inflammatory, antiviral, and anticancer agents.[1][2] In the realm of infectious diseases, isoxazole-containing compounds have demonstrated notable antibacterial properties.[3][4] The chemical stability of the isoxazole ring allows for diverse substitutions, enabling the fine-tuning of its pharmacological properties.[1]
The subject of this guide, This compound , combines the isoxazole core with two key features: a 4-fluorophenyl group at the 3-position and a carboxylic acid moiety at the 4-position. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to biological targets.[5] The carboxylic acid group, a common feature in many antibiotics, can play a crucial role in the compound's solubility, cell permeability, and interaction with bacterial targets.
Postulated Mechanism of Action: A Working Hypothesis
The precise mechanism of action for this compound has not been definitively elucidated. However, based on studies of other isoxazole derivatives, several potential targets can be hypothesized. Some isoxazole-containing compounds are known to interfere with bacterial cell wall synthesis, while others may inhibit protein synthesis or crucial metabolic pathways.[1] For instance, the isoxazole derivative leflunomide acts by inhibiting dihydroorotate dehydrogenase, a key enzyme in pyrimidine synthesis.[1] A thorough investigation into the mechanism of action of this compound would be a critical step in its development as an antibacterial agent.
Caption: Postulated mechanism of action for this compound.
A Roadmap for Efficacy Evaluation: Standardized Experimental Protocols
To ascertain the true potential of this compound, a systematic and rigorous evaluation of its antibacterial activity is paramount. The following protocols, based on established standards from the Clinical and Laboratory Standards Institute (CLSI), provide a framework for such an investigation.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test organism (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), or a multidrug-resistant Pseudomonas aeruginosa strain).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.125 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a growth control (broth and inoculum only) and a sterility control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
The MIC is read as the lowest concentration of the compound at which there is no visible growth (turbidity).
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Comparative Efficacy Landscape
A meaningful assessment of a novel antibacterial agent requires comparison against established drugs. The following table presents typical MIC ranges for common antibiotics against key drug-resistant pathogens. The efficacy of this compound would be considered promising if its MIC values fall within or below these ranges.
| Organism | Comparator Antibiotic | Typical MIC Range (µg/mL) | Target MIC for this compound (µg/mL) |
| MRSA | Vancomycin | 0.5 - 2 | ≤ 2 |
| Linezolid | 1 - 4 | ≤ 4 | |
| Daptomycin | 0.25 - 1 | ≤ 1 | |
| VRE | Linezolid | 1 - 4 | ≤ 4 |
| Daptomycin | 1 - 4 | ≤ 4 | |
| MDR P. aeruginosa | Piperacillin-Tazobactam | 16 - >128 | ≤ 16 |
| Meropenem | 4 - >32 | ≤ 4 | |
| Ciprofloxacin | 1 - >4 | ≤ 1 |
Note: These values are illustrative and can vary depending on the specific strain and testing methodology.
Structure-Activity Relationship (SAR) Insights
While data on this compound is limited, studies on related isoxazole derivatives offer valuable insights into potential SAR. It has been observed that the nature and position of substituents on the phenyl ring at the 3-position significantly influence antibacterial activity. Halogen substitutions, such as the fluorine in our compound of interest, have often been associated with enhanced potency.[2] Furthermore, the carboxylic acid at the 4-position is a key functional group that could be essential for its mode of action, potentially mimicking a natural substrate of a bacterial enzyme.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, candidate in the search for new antibiotics. Its isoxazole core, coupled with a strategically placed fluorophenyl group, provides a strong rationale for its potential efficacy against drug-resistant bacteria. This guide has outlined the critical experimental framework necessary to validate this potential. Future research should focus on:
-
Synthesis and Characterization: Ensuring the synthesis of a pure, well-characterized compound.
-
Broad-Spectrum Activity Screening: Determining the MIC against a diverse panel of clinical isolates of MRSA, VRE, MDR P. aeruginosa, and other priority pathogens.
-
Mechanism of Action Studies: Elucidating the specific bacterial target and pathway inhibited by the compound.
-
In Vivo Efficacy and Toxicity: Evaluating the compound's performance in animal models of infection and assessing its safety profile.
The systematic application of these methodologies will be instrumental in determining whether this compound can be developed into a clinically useful weapon in the ongoing battle against antimicrobial resistance.
References
- A Brief Review on Isoxazole Derivatives as Antibacterial Agents.
- A brief review on antimicrobial activity of oxazole derivatives. (Source: Indo American Journal of Pharmaceutical Sciences)
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- New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (Source: MDPI)
- Antimicrobial activity of isoxazole derivatives: A brief overview.
- Structure–activity relationship of isoxazole‐containing derivative...
- Synthesis and antibacterial evaluation of some novel isoxazole and pyrazoline derivatives.
- Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv
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- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic Acid
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid (CAS No: 334930-07-3). As a fluorinated heterocyclic carboxylic acid, this compound requires specific disposal procedures to ensure laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, emphasizing the chemical rationale behind each step to ensure a self-validating and trustworthy workflow.
Hazard Identification and Risk Assessment
This compound is classified as an irritant.[1] The primary hazards are associated with its acidic nature and its potential to cause skin and eye irritation. The presence of a fluorinated phenyl group necessitates careful consideration for disposal, as halogenated organic compounds can be persistent in the environment.
Key Hazard Information:
-
GHS Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[1]
-
GHS Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
The toxicological properties of this specific compound have not been exhaustively investigated.[2] Therefore, it is prudent to handle it as a potentially hazardous substance, minimizing exposure and preventing its release into the environment.
| Hazard Classification | GHS Pictogram | Required Personal Protective Equipment (PPE) |
| Skin Irritant/Sensitizer | GHS07 (Exclamation Mark) | Chemical-resistant gloves (Nitrile or Neoprene), Lab Coat |
| Eye Irritant | GHS07 (Exclamation Mark) | Splash Goggles, Face Shield (recommended) |
| Respiratory Irritant (potential) | GHS07 (Exclamation Mark) | Use in a certified chemical fume hood |
Immediate Safety and Handling Precautions
Before beginning any work that will generate waste, it is critical to establish a safe operating procedure.
-
Engineering Controls : All handling of this compound, both in its pure form and in solution, must be conducted in a well-ventilated chemical fume hood.[3]
-
Personal Protective Equipment (PPE) : Always wear the appropriate PPE as detailed in the table above.[3] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[2]
-
Incompatible Materials : This compound is a carboxylic acid and must be segregated from bases, oxidizing agents, and reducing agents to prevent potentially exothermic or violent reactions.[3] Never mix organic acid waste with inorganic acid waste in the same container.[3]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Minor Spills : For small spills, use an inert, non-combustible absorbent material such as sand, vermiculite, or commercial sorbent pads.[3] Do not use combustible materials like paper towels to absorb the bulk of the spill. Once absorbed, the material should be swept up, avoiding dust formation, and collected in a designated, properly labeled hazardous waste container for disposal.[2][3]
-
Large Spills : For large spills, evacuate the immediate area and follow your institution's established emergency procedures.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound requires its classification as hazardous chemical waste. Due to its chemical structure, it falls into the category of halogenated organic acid waste . Drain disposal is not a permissible option for this compound, regardless of concentration. The carbon-fluorine bond is strong, and the compound's persistence in aquatic ecosystems is a significant concern.[4]
Step 1: Waste Identification and Segregation Properly identify the waste stream as "Hazardous Waste: this compound." It must be segregated from all other waste streams, particularly:
-
Bases and Amines[5]
-
Non-halogenated organic waste[6]
-
Aqueous waste streams intended for drain disposal
Causality : Segregation is paramount to prevent dangerous chemical reactions within the waste container. The fluorinated nature of this compound requires it to be disposed of via specific high-temperature incineration protocols designed for halogenated waste.[7] Mixing it with non-halogenated waste complicates and increases the cost of disposal.
Step 2: Container Selection and Management
-
Use only designated, compatible, and leak-proof hazardous waste containers. High-density polyethylene (HDPE) or glass containers are suitable for this type of acidic waste.[3][8]
-
The container must be in good condition with a secure, tightly sealing lid.[8] Keep the container closed at all times except when adding waste.[8][9]
-
Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills during transport.[3][8]
Step 3: Labeling
-
Clearly label the waste container with a completed hazardous waste tag before any waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents used. Do not use abbreviations.
-
The associated hazards (e.g., "Irritant," "Corrosive - Acid").[3]
-
The date accumulation started.
-
Step 4: Storage
-
Store the sealed waste container in a designated satellite accumulation area within or near the laboratory.
-
The storage area must be cool, dry, and well-ventilated, away from incompatible materials.[3]
-
Secondary containment (such as a larger plastic tub) is required for all liquid hazardous waste containers to contain potential leaks.[9]
Step 5: Final Disposal
-
Once the container is full (or accumulation time limits are reached), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][10]
-
This waste will typically be disposed of via high-temperature incineration, which is the preferred method for destroying halogenated organic compounds.[7][11]
Trustworthiness Note : Under the Resource Conservation and Recovery Act (RCRA), the waste generator is responsible for the waste from "cradle to grave."[12] This means ensuring that all procedures, from accumulation to final disposal by a licensed vendor, are fully documented and compliant with federal, state, and local regulations.[12][13][14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal decision workflow for this compound.
References
- Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals. Benchchem.
- This compound. Matrix Scientific.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. US EPA.
- MSDS of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid. Capot Chemical.
-
Hazardous Waste. US EPA. Available from: [Link]
- Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
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Hazardous Waste Disposal Guide. Dartmouth College. Available from: [Link]
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Best Practices for Hazardous Waste Disposal. AEG Environmental. Available from: [Link]
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Hazardous Materials Disposal Guide. Nipissing University. Available from: [Link]
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Learn the Basics of Hazardous Waste. US EPA. Available from: [Link]
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Solvent Wastes in the Laboratory – Disposal and/or Recycling. Available from: [Link]
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Steps in Complying with Regulations for Hazardous Waste. US EPA. Available from: [Link]
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available from: [Link]
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Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid
This document provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for handling 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid (CAS No. 334930-07-3). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle and the implementation of robust safety protocols. This guide moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to make informed safety decisions.
Hazard Assessment: Understanding the Compound
This compound is a heterocyclic aromatic carboxylic acid. While comprehensive toxicological data is not available for this specific compound, its known classifications and the properties of its constituent chemical groups demand a cautious and systematic approach to handling.[1]
-
Primary Hazards: The key identified hazards are irritation and potential for allergic reaction.
-
Eye Irritation: Classified as causing serious eye irritation.[2] Direct contact with the solid or solutions can lead to significant damage.
-
Skin Sensitization: May cause an allergic skin reaction.[2] Repeated contact can lead to sensitization, where subsequent exposures, even to minute quantities, can trigger a significant allergic response.
-
Respiratory Irritation: Inhalation of the dust may cause respiratory irritation.[1]
-
-
Structural Considerations:
-
Fluorinated Aromatic Group: The presence of a fluorophenyl group suggests high chemical stability. However, during thermal decomposition or in certain chemical reactions, hazardous byproducts like hydrogen fluoride could be generated.
-
Isoxazole Ring: The isoxazole ring is relatively stable but can be susceptible to cleavage under strongly basic or reductive conditions.[3]
-
-
Unknowns: It is critical to acknowledge that the long-term toxicological properties have not been thoroughly investigated.[1] Therefore, we must operate under the principle of "as low as reasonably achievable" (ALARA) for exposure.
Core PPE Requirements: A Multi-Layered Defense
Based on the hazard assessment, a multi-layered PPE strategy is mandatory. The selection of specific PPE components is contingent on the scale and nature of the operation being performed.
Eye and Face Protection
Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.[2]
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when handling the compound in solid or solution form.[4] Standard safety glasses with side shields do not provide adequate protection against splashes and are insufficient.[4]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes, heating solutions, or during reaction work-ups), a full-face shield must be worn in addition to chemical splash goggles.[4][5] The face shield protects the entire face from direct contact.
Hand Protection
The risk of skin irritation and allergic sensitization necessitates careful glove selection. The choice of glove material depends on the solvent being used and the nature of the contact (incidental vs. extended).[5][6]
-
For Incidental Contact (Handling Solids, Light-Duty Work):
-
Nitrile Gloves: Disposable nitrile gloves are the standard for incidental contact.[4] They offer good resistance to a range of chemicals and provide excellent dexterity. Always use a fresh pair and inspect for pinholes before use. If contact with the chemical occurs, remove the glove immediately using the proper technique, wash your hands, and don a new glove.[1][7]
-
-
For Extended Contact or Immersion (Reaction Work-up, Purification, Spill Cleanup):
-
Butyl or Viton® Gloves: For tasks involving prolonged contact or immersion, particularly with organic solvents, more robust gloves are required.
-
Double Gloving: For high-risk procedures, wearing two pairs of gloves (double-gloving) is a recommended practice.[5] This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.
-
Always consult the glove manufacturer's chemical resistance chart to verify compatibility with the specific solvents you are using in your procedure.[6]
Body Protection
-
Laboratory Coat: A flame-resistant lab coat is mandatory to protect against minor spills and dust.[5] It should be kept fully buttoned.
-
Chemical Apron: For larger-scale work or when there is a significant splash hazard, a chemical-resistant apron worn over the lab coat is required.
Respiratory Protection
Engineering controls, primarily the use of a certified chemical fume hood, are the first line of defense against inhalation hazards.
-
When Handling in a Fume Hood: If all manipulations of the solid compound (e.g., weighing, transferring) and any work with its solutions are performed within a properly functioning fume hood, respiratory protection is typically not required.
-
When a Fume Hood is Not Feasible: If handling fine powders outside of a fume hood where dust generation is unavoidable, a NIOSH-approved respirator is necessary. A half-mask or full-face respirator with P95 or P100 particulate filters is recommended.[1]
Operational PPE Planning
The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Operation / Task | Minimum Required PPE | Recommended / Enhanced PPE (for higher risk/scale) |
| Weighing Solid Compound | Chemical splash goggles, lab coat, nitrile gloves. (Must be performed in a fume hood or ventilated balance enclosure). | Double nitrile gloves. |
| Preparing Solutions | Chemical splash goggles, lab coat, nitrile gloves. (Performed in a fume hood). | Face shield over goggles, chemical-resistant apron, butyl or Viton® gloves (depending on solvent). |
| Running Reaction / Procedure | Chemical splash goggles, lab coat, appropriate chemical-resistant gloves for solvents used. (Performed in a fume hood). | Face shield over goggles, chemical-resistant apron, double-gloving. |
| Reaction Work-up / Purification | Chemical splash goggles, lab coat, appropriate chemical-resistant gloves for solvents used. (Performed in a fume hood). | Face shield over goggles, chemical-resistant apron, double-gloving with heavier duty outer gloves (e.g., Butyl). |
| Spill Cleanup | Chemical splash goggles, lab coat, heavy-duty gloves (e.g., Butyl), shoe covers. | Face shield over goggles, chemical-resistant apron or coveralls, appropriate respiratory protection. |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Procedural Guidance: Donning and Doffing PPE
Correctly putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Clothing: Ensure you are wearing long pants and closed-toe shoes.
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. Add a chemical apron if required.
-
Respirator (if needed): Perform a seal check according to the manufacturer's instructions.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.
-
Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, don the inner pair first, followed by the outer pair.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: If double-gloved, remove the outer, most contaminated pair first.
-
Lab Coat/Apron: Remove your lab coat and apron, turning it inside out as you roll it off to contain contaminants.
-
Face Shield/Goggles: Remove face and eye protection from the back to the front.
-
Respirator (if worn): Remove without touching the front of the respirator.
-
Inner Gloves: Remove the final pair of gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid skin contact.[7]
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Disposal of Contaminated Materials
Proper disposal is crucial to protect personnel and the environment.
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound must be disposed of as hazardous chemical waste.[7] Do not discard in the regular trash. Place items in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: As a fluorinated organic compound, all waste containing this chemical (including residual solids and solutions) must be segregated and collected in clearly labeled, compatible containers.[5] Do not mix with other waste streams unless compatibility has been verified. Disposal should be handled through your institution's environmental health and safety office, likely via high-temperature incineration by a licensed hazardous waste disposal company.[11][12]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][7]
Always have the Safety Data Sheet (SDS) available for emergency responders.[7]
References
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
-
eSafety Supplies. (2025). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved from [Link]
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Capot Chemical. (2026). MSDS of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved from [Link]
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Environmental Health and Safety, The University of Iowa. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Environmental Health and Safety, University of Connecticut. (n.d.). Chemical Resistant Glove Guide. Retrieved from [Link]
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Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]
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BYU Cleanroom. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
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LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
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MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Retrieved from [Link]
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Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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Environmental Health and Safety, University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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University of Oxford, Department of Chemistry. (2025). A new method to recycle fluoride from long-lived PFAS chemicals. Retrieved from [Link]
Sources
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- 8. safety.fsu.edu [safety.fsu.edu]
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- 12. mcfenvironmental.com [mcfenvironmental.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
